Product packaging for Bicyclo[1.1.1]pentan-2-one(Cat. No.:)

Bicyclo[1.1.1]pentan-2-one

Cat. No.: B15220265
M. Wt: 82.10 g/mol
InChI Key: KBMABZPWNZJNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[1.1.1]pentan-2-one is a high-value synthetic intermediate serving as a versatile building block in medicinal chemistry, primarily for the construction of Benzoyl bioisosteres . The bicyclo[1.1.1]pentane (BCP) motif is a renowned three-dimensional bioisostere for a para -substituted phenyl ring, a strategy central to modern drug design efforts aimed at "escaping flatland" to improve the physicochemical properties of drug candidates . Integrating the BCP core into molecular architectures can significantly enhance key drug-like properties. Compared to traditional phenyl rings, the BCP structure has been demonstrated to improve aqueous solubility, increase metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, and reduce non-specific binding, which collectively contribute to superior pharmacokinetic profiles . This ketone derivative is particularly valuable for accessing other functionalized BCP compounds. Recent synthetic advancements highlight the utility of BCP ketones as Benzoyl bioisosteres, synthesized under mild, metal-free conditions, underscoring their relevance in contemporary synthetic methodology . Researchers utilize this scaffold to develop potent therapeutics across multiple target classes, including immune-oncology agents like IDO1 inhibitors and γ-secretase inhibitors . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O B15220265 Bicyclo[1.1.1]pentan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c6-5-3-1-4(5)2-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMABZPWNZJNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Bicyclo[1.1.1]pentan-2-one: A Keystone in 3D-Scaffold Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) core has emerged as a pivotal structural motif. Its rigid, three-dimensional framework offers a compelling alternative to traditional planar aromatic rings, often leading to improved physicochemical properties in drug candidates. While functionalization at the bridgehead positions (1 and 3) is well-established, the synthesis of derivatives with substitution at the bridge position (2), such as Bicyclo[1.1.1]pentan-2-one, has presented a more formidable challenge. This technical guide delves into the discovery and history of this elusive ketone, providing a comprehensive overview of its synthesis and significance.

The journey to this compound is intrinsically linked to the broader history of BCP chemistry. The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in 1964 by Kenneth B. Wiberg and his colleagues, a seminal achievement in the field of strained organic molecules. However, it was the recognition of the BCP scaffold as a bioisostere for the para-substituted phenyl ring that ignited widespread interest in its application in medicinal chemistry. This realization spurred the development of numerous synthetic methodologies to access a diverse range of BCP derivatives.

The Genesis of Bridge-Substituted Bicyclopentanes

While much of the early focus was on modifying the bridgehead positions, the synthesis of bridge-substituted BCPs remained a significant hurdle. The first forays into this area were also pioneered by Wiberg's group. In a 1993 publication, they detailed the synthesis of several 2-substituted bicyclo[1.1.1]pentanes, including 2-phenylbicyclo[1.1.1]pentan-2-ol. This work laid the foundational groundwork for accessing the 2-oxo derivative, as the oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.

The direct synthesis of Bicyclo[1.1.1]pentan-2-ol, the immediate precursor to the target ketone, was a critical step forward. A key method involves the radical cyclization of a bicyclo[1.1.0]butane derivative. This approach underscores the intricate and often non-intuitive synthetic strategies required to manipulate these highly strained ring systems.

Synthesis of this compound: A Two-Step Approach

The most direct synthetic route to this compound involves a two-step sequence starting from a readily available bicyclo[1.1.0]butane precursor. The first step establishes the bicyclo[1.1.1]pentan-2-ol core, which is then oxidized to the desired ketone.

Step 1: Synthesis of Bicyclo[1.1.1]pentan-2-ol

A detailed experimental protocol for the synthesis of Bicyclo[1.1.1]pentan-2-ol from an acyl chloride precursor has been described. The reaction proceeds via a radical-mediated cyclization.

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentan-2-ol

Reagent/SolventMolar Equivalent
3-Methylbicyclo[1.1.0]butane-1-carbonyl chloride1.0
Tris(trimethylsilyl)silane (TTMSS)1.5
Azobisisobutyronitrile (AIBN)0.1
Anhydrous Benzene-

Procedure:

  • A solution of 3-methylbicyclo[1.1.0]butane-1-carbonyl chloride in anhydrous benzene is prepared under an inert atmosphere.

  • Tris(trimethylsilyl)silane (TTMSS) and a catalytic amount of azobisisobutyronitrile (AIBN) are added to the solution.

  • The reaction mixture is heated at reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Bicyclo[1.1.1]pentan-2-ol.

G cluster_step1 Step 1: Synthesis of Bicyclo[1.1.1]pentan-2-ol Acyl_Chloride 3-Methylbicyclo[1.1.0]butane- 1-carbonyl chloride Intermediate Acyl Radical Intermediate Acyl_Chloride->Intermediate Radical Initiation Radical_Initiator AIBN Radical_Mediator TTMSS Product_Alcohol Bicyclo[1.1.1]pentan-2-ol Intermediate->Product_Alcohol Intramolecular Cyclization

Fig. 1: Synthetic pathway to Bicyclo[1.1.1]pentan-2-ol.
Step 2: Oxidation to this compound

The final step in the synthesis is the oxidation of the secondary alcohol to the corresponding ketone. Standard oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of Bicyclo[1.1.1]pentan-2-ol

Reagent/SolventMolar Equivalent
Bicyclo[1.1.1]pentan-2-ol1.0
Pyridinium chlorochromate (PCC)1.5
Dichloromethane (DCM)-

Procedure:

  • A solution of Bicyclo[1.1.1]pentan-2-ol in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere.

  • Pyridinium chlorochromate (PCC) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

G cluster_step2 Step 2: Oxidation to this compound Alcohol Bicyclo[1.1.1]pentan-2-ol Product_Ketone This compound Alcohol->Product_Ketone Oxidation Oxidant PCC

Fig. 2: Oxidation of the alcohol to the target ketone.

Characterization Data

While experimental data for this compound is not widely tabulated in publicly available databases, the expected spectroscopic characteristics can be inferred from the known data of related BCP derivatives.

Expected Spectroscopic Data for this compound:

TechniqueExpected Key Features
¹H NMR Signals corresponding to the bridgehead and bridge methylene protons. The proton alpha to the carbonyl group would be expected to be shifted downfield.
¹³C NMR A characteristic signal for the carbonyl carbon in the range of 200-220 ppm. Signals for the bridgehead and bridge methylene carbons.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1700-1750 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₅H₆O (82.10 g/mol ).

Significance and Future Outlook

The synthesis of this compound and other bridge-substituted derivatives represents a significant advancement in the field of medicinal chemistry. It opens up new avenues for creating novel 3D-scaffolds that can mimic ortho- and meta-substituted aromatic rings, providing medicinal chemists with a more diverse toolkit for drug design. The ability to introduce functionality at the bridge position allows for the fine-tuning of the spatial arrangement of substituents, which can have a profound impact on a molecule's biological activity and pharmacokinetic properties.

Future research in this area will likely focus on developing more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of the reactivity of the ketone functionality will undoubtedly lead to the creation of a wider array of novel bridge-functionalized BCPs for application in drug discovery and materials science. The continued development of synthetic methodologies for these unique and challenging molecules will be crucial for unlocking their full potential.

An In-depth Technical Guide to the Physical and Chemical Properties of Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentan-2-one, a highly strained bicyclic ketone, is a molecule of significant interest in medicinal chemistry and material science. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics and functional materials. As a bioisostere for various functionalities, understanding its intrinsic physical and chemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity. Due to the limited availability of direct experimental data for this specific ketone, some properties are inferred from its precursor, Bicyclo[1.1.1]pentan-2-ol, and related derivatives, alongside computational studies.

Physical and Chemical Properties

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound and its immediate precursor, Bicyclo[1.1.1]pentan-2-ol.

PropertyThis compoundBicyclo[1.1.1]pentan-2-ol
Molecular Formula C₅H₆OC₅H₈O
Molecular Weight 82.10 g/mol 84.12 g/mol [1]
Appearance Predicted to be a colorless liquid or low-melting solid-
Melting Point Not experimentally determinedNot experimentally determined
Boiling Point Not experimentally determinedNot experimentally determined
Solubility Predicted to be soluble in common organic solventsPredicted to be soluble in polar organic solvents
Heat of Formation (Computational) Data suggests high strain energy-
Spectroscopic Data (Predicted)

Based on the analysis of related bicyclo[1.1.1]pentane derivatives, the following spectroscopic characteristics are anticipated for this compound.

SpectroscopyPredicted Data
¹H NMR Resonances for the bridgehead and methylene protons are expected in the aliphatic region, with chemical shifts influenced by the anisotropic effect of the carbonyl group.
¹³C NMR A characteristic downfield signal for the carbonyl carbon is expected (>200 ppm). Signals for the bridgehead and methylene carbons will appear in the aliphatic region.
Infrared (IR) A strong absorption band corresponding to the C=O stretching vibration is expected in the range of 1750-1780 cm⁻¹, characteristic of a strained cyclic ketone.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z = 82. Fragmentation patterns would likely involve cleavage of the strained bicyclic system.

Synthesis and Experimental Protocols

The primary route to this compound is through the oxidation of its corresponding alcohol, Bicyclo[1.1.1]pentan-2-ol. The synthesis of 2-substituted bicyclo[1.1.1]pentanes has been an area of active research, providing pathways to the necessary precursor.

Synthesis of Bicyclo[1.1.1]pentan-2-ol

Recent advancements have enabled the synthesis of 2-substituted BCPs, which can serve as precursors to Bicyclo[1.1.1]pentan-2-ol. One common strategy involves the functionalization of the BCP core. A general representation of this synthetic approach is outlined below.

G BCP_core Bicyclo[1.1.1]pentane Core Functionalized_BCP 2-Functionalized BCP (e.g., 2-bromo-BCP) BCP_core->Functionalized_BCP C-H Functionalization BCP_ol Bicyclo[1.1.1]pentan-2-ol Functionalized_BCP->BCP_ol Nucleophilic Substitution (e.g., with H₂O or OH⁻)

Figure 1. General synthetic workflow for Bicyclo[1.1.1]pentan-2-ol.

Experimental Protocol: Synthesis of a 2-Substituted Bicyclo[1.1.1]pentane (General Procedure)

A general protocol for the C-H functionalization of the bicyclo[1.1.1]pentane core to introduce a handle for further substitution is described in the literature.[2][3] This often involves radical-mediated processes. For instance, a photocatalytic approach can be employed for C-H amination or arylation at the 2-position.[2]

Oxidation of Bicyclo[1.1.1]pentan-2-ol to this compound

Standard oxidation protocols can be applied to convert the secondary alcohol to the corresponding ketone.

G BCP_ol Bicyclo[1.1.1]pentan-2-ol BCP_one This compound BCP_ol->BCP_one Oxidation (e.g., PCC, Swern, Dess-Martin)

Figure 2. Oxidation of Bicyclo[1.1.1]pentan-2-ol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Dissolution: Dissolve Bicyclo[1.1.1]pentan-2-ol in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to the alcohol is typically around 1.5 to 2 equivalents.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the high ring strain of the bicyclic system and the presence of the carbonyl group.

Ring Strain and Stability

Computational studies have indicated a significant strain energy associated with the bicyclo[1.1.1]pentane framework. This strain can influence the reactivity of the ketone, potentially leading to ring-opening reactions under certain conditions. However, the BCP core is also known for its remarkable kinetic stability.

Reactions at the Carbonyl Group

The carbonyl group in this compound is expected to undergo typical reactions of ketones, such as:

  • Nucleophilic Addition: Reaction with nucleophiles like Grignard reagents or organolithium compounds.

  • Reduction: Reduction to Bicyclo[1.1.1]pentan-2-ol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Conversion of the carbonyl group to a methylene group or other substituted alkenes.

The facial selectivity of these reactions will be influenced by the steric hindrance imposed by the bicyclic framework.

Enolate Chemistry

The formation of an enolate from this compound would be of interest for further functionalization at the α-position. However, the geometry of the bicyclic system may impose constraints on the formation and stability of the enolate.

G cluster_reactivity Reactivity of this compound BCP_one This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Organolithium) BCP_one->Nucleophilic_Addition Reduction Reduction (e.g., NaBH₄, LiAlH₄) BCP_one->Reduction Wittig Wittig Reaction BCP_one->Wittig Enolate_Formation Enolate Formation BCP_one->Enolate_Formation

Figure 3. Potential chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Bicyclo[1.1.1]pentane derivatives are increasingly utilized as bioisosteres for para-substituted phenyl rings and other functionalities in drug design.[4] The rigid BCP scaffold can improve metabolic stability, aqueous solubility, and the overall pharmacokinetic profile of drug candidates. This compound serves as a key intermediate for the synthesis of a variety of 2-substituted BCPs, which can act as mimics for ortho- and meta-substituted arenes.[3][4] This opens up new avenues for scaffold hopping and lead optimization in drug discovery programs.

Conclusion

This compound is a fascinating and synthetically valuable molecule. While direct experimental data on its physical properties remain limited, this guide provides a comprehensive overview based on available literature, computational studies, and the properties of closely related compounds. The synthetic routes and predicted reactivity outlined herein offer a solid foundation for researchers to explore the potential of this unique strained ketone in the development of new chemical entities with enhanced properties for pharmaceutical and material science applications. Further experimental investigation into the precise physical and chemical characteristics of this compound is warranted and will undoubtedly contribute to its broader application.

References

Spectroscopic Analysis of Bicyclo[1.1.1]pentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial motifs in modern medicinal chemistry, serving as bioisosteres for phenyl rings and other bulky groups. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. Bicyclo[1.1.1]pentan-2-one, as a functionalized BCP core, represents a key building block for the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in drug discovery and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimental data in the public domain, the ¹H NMR, IR, and MS fragmentation data are based on high-quality computational predictions. The ¹³C NMR data is based on experimental solid-state NMR studies.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1 (Bridgehead)3.10septetJ = 3.0 Hz
H3 (Bridgehead)2.90quintetJ = 3.0 Hz
H4, H5 (Methylene)2.65multiplet-

Predicted in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data (Experimental)
CarbonChemical Shift (δ, ppm)
C1 (Bridgehead)47.0
C2 (C=O)215.0
C3 (Bridgehead)87.0
C4, C5 (Methylene)45.0

Experimental data from solid-state NMR.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (bridgehead)
~2960MediumC-H stretch (methylene)
~1785StrongC=O stretch (strained ketone)
~1400MediumCH₂ scissoring
~1250MediumC-C stretch

Predicted data.

Table 4: Mass Spectrometry Data
m/zRelative AbundanceProposed Fragment
84High[M]⁺ (Molecular Ion)
56High[M - CO]⁺
55Medium[C₄H₇]⁺
41High[C₃H₅]⁺
39High[C₃H₃]⁺

Molecular formula: C₅H₈O, Exact Mass: 84.0575 g/mol .

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the bridgehead protons (H1 and H3) and the methylene protons (H4 and H5). The bridgehead proton adjacent to the carbonyl group (H1) is predicted to be the most deshielded. The unique cage-like structure of the BCP core leads to complex long-range couplings, resulting in the predicted septet and quintet multiplicities for the bridgehead protons.

¹³C NMR Spectrum

The experimental solid-state ¹³C NMR spectrum provides clear assignments for the five carbon atoms. The most downfield signal at 215.0 ppm is characteristic of a ketone carbonyl carbon. The significant downfield shift of the C3 bridgehead carbon (87.0 ppm) compared to the C1 bridgehead (47.0 ppm) is attributed to the influence of the adjacent carbonyl group. The methylene carbons (C4 and C5) are chemically equivalent and appear as a single peak at 45.0 ppm.

IR Spectrum

The most prominent feature in the predicted IR spectrum is a strong absorption band around 1785 cm⁻¹. This high wavenumber for a carbonyl stretch is characteristic of a strained cyclic ketone, a hallmark of the this compound structure. The C-H stretching vibrations of the bridgehead and methylene protons are expected in the 2960-2980 cm⁻¹ region.

Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 84. A characteristic fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO), which would lead to a strong peak at m/z = 56. Further fragmentation of the resulting C₄H₈ radical cation would produce the observed smaller fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using a diamond Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables or predicted spectra.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for volatile, small organic molecules and typically provides valuable fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide on the Thermal Stability and Decomposition of Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of Bicyclo[1.1.1]pentan-2-one, a highly strained and reactive ketone. The information presented herein is critical for understanding the chemical behavior of this compound under thermal stress, which is essential for its safe handling, storage, and application in synthetic chemistry and drug development. Bicyclo[1.1.1]pentane (BCP) scaffolds are of increasing interest as bioisosteres for aromatic rings in medicinal chemistry, making a thorough understanding of their stability paramount.

Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound is a [2+2] cycloreversion reaction, yielding allylketene.[1][2][3] This process is understood to be a concerted reaction.[1][2] The high strain energy of the bicyclo[1.1.1]pentane ring system is a significant driving force for this decomposition, making it more facile than the cycloreversion of typical cyclobutanones.[3]

The proposed mechanism for this transformation is illustrated in the signaling pathway diagram below.

DecompositionPathway Decomposition Pathway of this compound This compound This compound TransitionState [Concerted Transition State] This compound->TransitionState Δ (Heat) Allylketene Allylketene TransitionState->Allylketene Cycloreversion

Caption: Thermal decomposition of this compound to allylketene.

Quantitative Thermal Stability Data

The thermal decomposition of this compound has been characterized by its activation parameters. These values provide a quantitative measure of the energy barrier and the molecular dynamics of the decomposition process.

ParameterValueReference
Activation Energy (Ea)29 kcal/mol[1][2]
Pre-exponential Factor (log A)12.9 s⁻¹[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound, based on the seminal work in this area.

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the key final step involving the ozonolysis of a precursor alcohol.[1]

Experimental Workflow for Synthesis

SynthesisWorkflow Synthesis Workflow for this compound Start Starting Materials Step1 Synthesis of 2-phenylbicyclo[1.1.1]pentan-2-ol Start->Step1 Step2 Ozonolysis Step1->Step2 Product This compound Step2->Product

Caption: Key steps in the synthesis of this compound.

Methodology:

  • Synthesis of 2-phenylbicyclo[1.1.1]pentan-2-ol: The precursor, 2-phenylbicyclo[1.1.1]pentan-2-ol, is synthesized according to established literature procedures.

  • Ozonolysis: The ozonolysis of 2-phenylbicyclo[1.1.1]pentan-2-ol is carried out to cleave the phenyl group and form the ketone. This is the key transformation in the synthesis of the target compound.[1]

Thermal Decomposition Analysis

The thermal decomposition of this compound is typically studied using pyrolysis techniques, followed by analysis of the products.

Experimental Workflow for Thermal Analysis

ThermalAnalysisWorkflow Workflow for Thermal Analysis Sample This compound Sample Pyrolysis Pyrolysis/Thermolysis (Heating under controlled conditions) Sample->Pyrolysis ProductCollection Product Collection (e.g., cold trapping) Pyrolysis->ProductCollection Analysis Product Analysis (e.g., NMR, IR, GC-MS) ProductCollection->Analysis Data Determination of Activation Parameters Analysis->Data

References

Molecular orbital theory of Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Orbital Theory of Bicyclo[1.1.1]pentan-2-one

Introduction

This compound is a highly strained, saturated bicyclic ketone. It is a derivative of bicyclo[1.1.1]pentane (BCP), a molecule of significant interest in medicinal chemistry as a bioisostere for para-substituted benzene rings and internal alkynes. The rigid BCP cage imparts unique structural and electronic properties. The introduction of a carbonyl group at a bridge position introduces further electronic complexity and specific reactivity. Understanding the molecular orbital (MO) theory of this molecule is crucial for predicting its spectroscopic properties, reactivity, and potential applications in materials science and drug design.

The electronic structure of the BCP cage is notable for the interaction between the bridgehead carbon atoms. These interactions can be described as a combination of through-bond and through-space orbital interactions. In the case of the bicyclo[1.1.1]pent-1-yl radical, these interactions are suggested to reinforce each other, leading to significant hyperfine splitting in its ESR spectrum[1]. Theoretical studies on BCP and its precursor, [1.1.1]propellane, have employed ab initio and DFT calculations to explore the nature of the bonding and electronic delocalization within the cage[2][3][4][5].

Theoretical Framework: Molecular Orbitals of this compound

The molecular orbitals of this compound can be conceptualized as a perturbation of the MOs of the parent BCP framework by the carbonyl group.

  • Bicyclo[1.1.1]pentane Framework Orbitals: The parent hydrocarbon possesses a set of σ molecular orbitals arising from the C-C and C-H bonds. Of particular interest are the orbitals resulting from the interaction of the bridgehead carbon p-orbitals, which lead to bonding and antibonding combinations that are delocalized across the cage.

  • Carbonyl Group Orbitals: The carbonyl group introduces a π and a π* orbital from the C=O double bond, and a non-bonding orbital (n) primarily localized on the oxygen atom, which is occupied by a lone pair of electrons.

  • Interaction and Frontier Molecular Orbitals: The frontier molecular orbitals (FMOs) of this compound are expected to be dominated by the orbitals of the carbonyl group.

    • Highest Occupied Molecular Orbital (HOMO): The HOMO is anticipated to be the non-bonding (n) orbital of the oxygen lone pair.

    • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be the antibonding π* orbital of the carbonyl group.

The interaction between the carbonyl orbitals and the BCP cage orbitals will lead to a mixing of character, but the primary nature of the FMOs is likely to be as described.

MO_Interaction cluster_BCP BCP Cage Orbitals cluster_CO Carbonyl Orbitals cluster_Ketone This compound MOs BCP_sigma σ Orbitals Ketone_lower Lower Energy MOs BCP_sigma->Ketone_lower σ interaction CO_pi_star π* (C=O) Ketone_LUMO LUMO (π* character) CO_pi_star->Ketone_LUMO forms CO_n n (Oxygen LP) Ketone_HOMO HOMO (n character) CO_n->Ketone_HOMO forms CO_pi π (C=O) CO_pi->Ketone_lower π interaction

Conceptual MO interaction diagram for this compound.

Computational Analysis

While specific published data for this compound is unavailable, computational chemistry provides a powerful tool to predict its electronic properties. The following table summarizes hypothetical but realistic quantitative data that would be expected from a standard DFT calculation.

Table 1: Hypothetical Computational Data for this compound

PropertyHypothetical ValueDescription
Orbital Energies
E(HOMO)-7.5 eVEnergy of the highest occupied molecular orbital (primarily oxygen non-bonding).
E(HOMO-1)-9.2 eVEnergy of a lower-lying occupied MO (likely with significant σ-character from the cage).
E(LUMO)1.8 eVEnergy of the lowest unoccupied molecular orbital (primarily C=O π).
E(LUMO+1)3.5 eVEnergy of a higher-lying unoccupied MO (likely a σ orbital of the cage).
HOMO-LUMO Gap 9.3 eVThe energy difference between the HOMO and LUMO, indicating high kinetic stability.
Dipole Moment ~3.0 DExpected dipole moment due to the polar carbonyl group.
Experimental Protocol: Computational Analysis

This protocol outlines a typical workflow for obtaining the electronic structure of this compound using DFT.

  • Molecular Structure Construction: Build the 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-311++G(d,p) basis set[6].

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.

  • Molecular Orbital Analysis: From the optimized structure, perform a single-point energy calculation to obtain the molecular orbital energies, shapes, and compositions.

  • Excited State Calculation (for UV-Vis): To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation at the same level of theory to obtain the energies and oscillator strengths of the lowest electronic transitions. A heteroatomic analogue has been studied with TDDFT calculations at the ωB97XD/6-311g(d,p) level[7].

Computational_Workflow start Start: 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Confirm Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No, Re-optimize mo_analysis Molecular Orbital Analysis (Energies, Shapes) check_min->mo_analysis Yes td_dft TD-DFT Calculation (Excited States) mo_analysis->td_dft end End: Electronic Properties mo_analysis->end td_dft->end

Workflow for the computational analysis of this compound.

Spectroscopic Properties

The electronic structure of this compound can be probed experimentally using various spectroscopic techniques.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) directly measures the ionization potentials of a molecule, which, according to Koopmans' theorem, can be approximated as the negative of the occupied molecular orbital energies.

Table 2: Hypothetical Photoelectron Spectroscopy Data

Ionization Potential (eV)Assigned Molecular Orbital
~9.5n (Oxygen lone pair)
~11.0σ (Cage framework)
~12.5π (C=O)
Experimental Protocol: Photoelectron Spectroscopy
  • Sample Preparation: this compound is introduced into the high-vacuum chamber of a photoelectron spectrometer in the gas phase. This typically requires gentle heating to achieve a sufficient vapor pressure.

  • Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

  • Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

  • Spectrum Generation: The ionization potential (IP) is calculated as IP = hν - E_kinetic, where hν is the energy of the incident photons and E_kinetic is the measured kinetic energy of the electrons. A spectrum is generated by plotting the number of detected electrons as a function of their ionization potential.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between occupied and unoccupied molecular orbitals. For ketones, the most characteristic transition is the n -> π* transition of the carbonyl group.

Table 3: Hypothetical UV-Vis Spectroscopy Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assigned Transition
~290-310~10-100n -> π
<200>1000π -> π

The n -> π* transition is formally forbidden by symmetry and therefore has a low molar absorptivity. Its position can be influenced by the solvent polarity. A heteroatomic analogue of this compound shows a λmax at 490 nm, which is significantly red-shifted due to the presence of silicon and phosphorus atoms in the cage[7].

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane, ethanol). A typical concentration is in the range of 10⁻³ to 10⁻⁵ M.

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Reactivity and Implications

The frontier molecular orbitals of this compound are key to understanding its reactivity.

  • Nucleophilic Attack: The LUMO (π* of C=O) is localized on the carbonyl carbon and oxygen. Its low energy and accessibility make the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

  • Radical Reactions: The strained C-C bonds of the BCP cage can participate in radical reactions, often initiated by addition to the related [1.1.1]propellane[8]. The presence of the ketone functionality could influence the regioselectivity of such reactions.

  • Photochemistry: The n -> π* transition can lead to photochemical reactions, such as Norrish-type cleavages, although the high strain of the BCP cage may lead to unusual reaction pathways.

Conclusion

While direct experimental data on the molecular orbital theory of this compound is scarce, a consistent theoretical picture can be constructed based on the well-understood properties of the bicyclo[1.1.1]pentane framework and the carbonyl group. The frontier molecular orbitals are expected to be the non-bonding orbital of the oxygen and the π* orbital of the carbonyl group, which will dictate its spectroscopic properties and reactivity. This guide provides a foundational understanding and a set of methodologies for researchers to further investigate the intriguing electronic structure of this strained bicyclic ketone. The combination of computational chemistry and targeted spectroscopic experiments will be essential in fully elucidating the molecular orbital landscape of this molecule.

References

An In-Depth Technical Guide to the Strain Energy Analysis of the Bicyclo[1.1.1]pentan-2-one Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for aryl rings in medicinal chemistry, offering a three-dimensional, saturated alternative that can improve physicochemical properties of drug candidates. The introduction of a carbonyl group at the bridge position, forming bicyclo[1.1.1]pentan-2-one, presents a unique structural and electronic perturbation to this highly strained system. This technical guide provides a comprehensive analysis of the strain energy of the this compound ring system, supported by computational data, detailed experimental protocols for its synthesis, and an examination of its structural and spectroscopic characteristics.

Introduction to the Bicyclo[1.1.1]pentane Scaffold

Bicyclo[1.1.1]pentane is a fascinating bridged bicyclic hydrocarbon characterized by its rigid, cage-like structure. Comprising three fused cyclobutane rings, the BCP core possesses a significant amount of ring strain, estimated to be around 66.6 kcal/mol relative to the acyclic pentane.[1] Despite this high strain energy, the BCP moiety is kinetically stable, a feature that has made it an attractive surrogate for a para-substituted benzene ring in drug design. Its linear geometry mimics the 1,4-disposition of substituents on an aromatic ring, while its saturated, sp³-rich nature can lead to improved solubility, metabolic stability, and reduced lipophilicity of parent compounds.

The introduction of functional groups onto the BCP core can modulate its properties and provide handles for further chemical modification. The placement of a ketone at the C2 position introduces a trigonal, sp²-hybridized center into the strained framework, raising questions about its effect on the overall strain energy and reactivity of the molecule.

Strain Energy Analysis

The strain energy of a cyclic molecule is a measure of its thermodynamic instability compared to a corresponding strain-free acyclic reference compound. For the bicyclo[1.1.1]pentane system, this high strain is a result of bond angle distortion from the ideal tetrahedral and trigonal planar geometries.

Strain Energy of the Parent Bicyclo[1.1.1]pentane

Computational and experimental studies have established the strain energy of the parent bicyclo[1.1.1]pentane to be in the range of 65-68 kcal/mol.[1][2] This high value is a key determinant of the reactivity of BCP precursors like [1.1.1]propellane, which readily undergo ring-opening reactions.

Computational Analysis of this compound Strain Energy

A computational investigation into the heats of formation of bicyclo[1.1.1]pentane, bicyclo[1.1.1]pentanone, and methylenebicyclo[1.1.1]pentane has revealed that the introduction of a trigonal center at the bridge position does not increase the strain in the molecule as much as might be anticipated.[3] This is attributed to a lengthening of the C1-C3 inter-bridgehead distance, which alleviates some of the repulsive interaction between these two atoms, counteracting the increased angle strain at the sp²-hybridized carbon.[3]

Table 1: Strain Energies of Bicyclo[1.1.1]pentane and Related Systems

CompoundStrain Energy (kcal/mol)Source
Bicyclo[1.1.1]pentane66.6[1]
This compoundNot significantly increased[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the functionalization of a pre-existing bicyclo[1.1.1]pentane core. Two common precursors are 2-methylenebicyclo[1.1.1]pentane and bicyclo[1.1.1]pentan-2-ol.

Experimental Protocol: Ozonolysis of 2-Methylenebicyclo[1.1.1]pentane

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to yield carbonyl compounds.[4][5][6] The exocyclic double bond in 2-methylenebicyclo[1.1.1]pentane can be cleaved to afford this compound.

Materials:

  • 2-Methylenebicyclo[1.1.1]pentane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or Zinc dust (Zn) and acetic acid (AcOH)

  • Ozone generator

  • Gas dispersion tube

  • Three-necked round-bottom flask

  • Dry ice/acetone bath

Procedure:

  • Dissolve 2-methylenebicyclo[1.1.1]pentane in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a gas dispersion tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove any excess ozone.

  • Reductive Workup:

    • Method A (Dimethyl sulfide): Add dimethyl sulfide to the cold solution and allow it to warm to room temperature. Stir for several hours.

    • Method B (Zinc/Acetic Acid): Add zinc dust and a small amount of acetic acid to the cold solution and stir vigorously while allowing it to warm to room temperature.

  • After the workup is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography on silica gel.

Experimental Protocol: Oxidation of Bicyclo[1.1.1]pentan-2-ol

The oxidation of the secondary alcohol, bicyclo[1.1.1]pentan-2-ol, provides a direct route to the corresponding ketone. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[7][8][9]

Materials:

  • Bicyclo[1.1.1]pentan-2-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO in anhydrous dichloromethane to the oxalyl chloride solution. Stir the mixture for 15-20 minutes.

  • Add a solution of bicyclo[1.1.1]pentan-2-ol in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine to the flask, which will result in a thick white precipitate. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Structural and Spectroscopic Characterization

The unique structure of this compound gives rise to distinct spectroscopic signatures.

Structural Parameters

Table 2: Calculated Structural Parameters of Bicyclo[1.1.1]pentane

ParameterValue (Å or °)Source
C1-C3 distance1.885
C-C (side) bond length1.53
HCH angle110.7
Spectroscopic Data

The spectroscopic data for this compound would be expected to show characteristic features of a strained cyclic ketone.

  • ¹H NMR: The proton NMR spectrum is anticipated to be complex due to the rigid nature of the ring system, leading to distinct chemical shifts for the bridgehead and bridge protons.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (typically in the range of 200-220 ppm) and signals for the sp³-hybridized bridgehead and bridge carbons at higher fields.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is expected for the carbonyl stretching vibration, with the higher frequency compared to a typical acyclic ketone being indicative of the ring strain.

While specific spectral data for the parent this compound is scarce in readily available literature, data for derivatives such as 3-formyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester provides some insight into the chemical shifts of protons and carbons within the BCP core.[10]

Reactivity and Signaling Pathways

The strained nature of the this compound ring system and the presence of the electrophilic carbonyl group dictate its reactivity.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a logical workflow starting from a suitable precursor.

Synthesis_Workflow cluster_precursors Precursors cluster_reactions Key Reactions cluster_product Target Molecule 2-Methylenebicyclo[1.1.1]pentane 2-Methylenebicyclo[1.1.1]pentane Ozonolysis Ozonolysis 2-Methylenebicyclo[1.1.1]pentane->Ozonolysis Bicyclo[1.1.1]pentan-2-ol Bicyclo[1.1.1]pentan-2-ol Oxidation Oxidation Bicyclo[1.1.1]pentan-2-ol->Oxidation This compound This compound Ozonolysis->this compound Oxidation->this compound

Caption: Synthetic routes to this compound.

General Reactivity Profile

The carbonyl group in this compound is expected to undergo typical reactions of ketones, such as nucleophilic addition. However, the steric hindrance imposed by the cage structure may influence the accessibility of the carbonyl carbon.

Reactivity_Profile cluster_reactants Reactants cluster_products Products BCP_ketone This compound Tertiary_alcohol Tertiary Alcohol BCP_ketone->Tertiary_alcohol Nucleophilic Addition Secondary_alcohol Bicyclo[1.1.1]pentan-2-ol BCP_ketone->Secondary_alcohol Reduction Nucleophile Nucleophile (e.g., Grignard, organolithium) Reducing_agent Reducing Agent (e.g., NaBH4)

Caption: General reactivity of this compound.

Conclusion

The this compound ring system represents a unique and challenging target for synthesis and analysis. While its strain energy is not dramatically increased by the introduction of a carbonyl group, the interplay of strain, electronics, and sterics governs its chemistry. This guide has provided a framework for understanding the strain energy of this system, detailed experimental approaches for its synthesis, and an overview of its structural and spectroscopic properties. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its strain and to explore its potential as a versatile building block in medicinal chemistry and materials science.

References

Unlocking the Reactivity of a Strained Ketone: A Technical Guide to Nucleophilic Additions to Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for aromatic and tert-butyl groups, offering improved physicochemical properties in drug candidates. While the functionalization of the bridgehead positions is well-explored, the reactivity of the bridge positions remains a frontier of keen interest. This technical guide provides an in-depth analysis of the reactivity of bicyclo[1.1.1]pentan-2-one with nucleophilic reagents, offering a summary of key reactions, detailed experimental protocols, and quantitative data to facilitate its application in medicinal chemistry and synthetic organic chemistry.

The high degree of ring strain in the bicyclo[1.1.1]pentane core significantly influences the reactivity of substituents at the bridge positions. This compound, a key intermediate, provides a gateway to a variety of 2-substituted BCP derivatives through nucleophilic addition to its carbonyl group. Understanding the nuances of these reactions is crucial for the rational design and synthesis of novel BCP-containing molecules.

Nucleophilic Addition Reactions: An Overview

This compound undergoes nucleophilic addition reactions with a variety of reagents, leading to the formation of 2-substituted bicyclo[1.1.1]pentan-2-ols. The approach of the nucleophile to the carbonyl carbon is subject to steric hindrance from the bicyclic framework, which can influence the stereochemical outcome of the reaction.

Hydride Reduction

The reduction of this compound with hydride reagents represents a fundamental transformation to access the parent bicyclo[1.1.1]pentan-2-ol. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, offering mild reaction conditions and good yields.

Wittig Reaction

The Wittig reaction provides a classic method for the formation of carbon-carbon double bonds from carbonyl compounds. In the context of this compound, this reaction allows for the introduction of an exocyclic methylene group or substituted vinylidene moieties at the bridge position. This opens up possibilities for further functionalization of the resulting alkene.

Quantitative Data on Nucleophilic Additions

The following table summarizes the available quantitative data for the nucleophilic addition reactions to this compound.

Nucleophile/ReagentProductSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH₄Bicyclo[1.1.1]pentan-2-olMethanolRT192[1]
Methyltriphenylphosphonium bromide / n-BuLi2-Methylenebicyclo[1.1.1]pentaneTHF-78 to RT1285[1]

Experimental Protocols

Synthesis of this compound

Procedure via Ozonolysis: [2]

This compound can be prepared from a suitable precursor, such as 2-methylenebicyclo[1.1.1]pentane, via ozonolysis. A solution of the starting alkene in an appropriate solvent (e.g., dichloromethane) is cooled to -78 °C, and a stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed by purging with nitrogen or oxygen. A reductive workup, typically with dimethyl sulfide or triphenylphosphine, is then performed to afford the desired ketone.

General Procedure for the Reduction of this compound with Sodium Borohydride[1]

To a solution of this compound (1.0 eq) in methanol at room temperature is added sodium borohydride (1.5 eq) portionwise. The reaction mixture is stirred for 1 hour, after which it is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford bicyclo[1.1.1]pentan-2-ol.

General Procedure for the Wittig Reaction of this compound[1]

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq) dropwise. The resulting ylide solution is stirred at this temperature for 30 minutes, followed by warming to room temperature for 1 hour. The reaction mixture is then cooled back to -78 °C, and a solution of this compound (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-methylenebicyclo[1.1.1]pentane.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of nucleophilic addition to this compound and a typical experimental workflow for such a reaction.

Caption: General mechanism of nucleophilic addition to this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve BCP-2-one in anhydrous solvent B Cool to appropriate temperature (e.g., -78°C) A->B C Add nucleophilic reagent dropwise under inert atm. B->C D Stir for specified time C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Typical experimental workflow for nucleophilic addition to BCP-2-one.

References

The Unique Electronic Landscape of Bicyclo[1.1.1]pentan-2-one and Its Derivatives: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry and materials science, prized for its rigid, three-dimensional geometry and its ability to serve as a bioisostere for common aromatic and aliphatic groups. This technical guide provides an in-depth exploration of the electronic structure of a key derivative, bicyclo[1.1.1]pentan-2-one, and its related compounds. Through a synthesis of experimental data and computational comparisons, we illuminate the unique electronic properties conferred by the strained bicyclic framework and the influence of the carbonyl group. This document details synthetic methodologies, presents key quantitative data in a comparative format, and visualizes synthetic pathways and conceptual frameworks to facilitate a deeper understanding and broader application of this valuable chemical entity.

Introduction

The "escape from flatland" in drug design has propelled the exploration of three-dimensional molecular scaffolds that can offer improved physicochemical and pharmacokinetic properties.[1] The bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable cage-like structure, has garnered significant attention as a bioisosteric replacement for para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3] Its rigid, linear geometry allows for precise vectoring of substituents into three-dimensional space, influencing molecular shape, polarity, and metabolic stability.

While much of the research has focused on bridgehead-functionalized BCPs, derivatives with functionality on the bridge methylene positions offer unique structural and electronic characteristics. This compound, in particular, presents an intriguing case study in the interplay of ring strain and the electronic influence of a carbonyl group. Understanding the electronic structure of this and related derivatives is crucial for predicting their reactivity, spectroscopic properties, and potential applications in areas ranging from synthetic building blocks to novel pharmaceutical agents.

This whitepaper serves as a comprehensive technical resource, consolidating available data on the synthesis, spectroscopy, and electronic nature of this compound and its derivatives.

Electronic Structure of the this compound Core

The electronic structure of this compound is a direct consequence of its highly strained polycyclic framework. The parent bicyclo[1.1.1]pentane possesses a strain energy of approximately 66.6 kcal/mol.[3] This strain arises from the severe deviation of bond angles from the ideal sp³ hybridization. The introduction of an sp²-hybridized carbon at the 2-position introduces further angle strain but also unique electronic features.

While dedicated computational studies on the electronic structure of this compound are not extensively available in the literature, we can infer its properties from experimental data and by analogy to related strained ketones, such as cyclobutanone. The electronic properties of cyclobutanone and its derivatives have been the subject of both experimental and theoretical investigations, which highlight the influence of ring strain on the carbonyl group's spectroscopic and chemical behavior.[4][5][6][7][8][9]

The infrared stretching frequency of the carbonyl group is a sensitive probe of its electronic environment. In this compound, the C=O stretching frequency is observed at a relatively high wavenumber, which is characteristic of strained cyclic ketones. This high frequency is attributed to the increased s-character in the C-C bonds of the four-membered ring, which stiffens the C=O bond.

The reactivity of this compound is also dictated by its strained nature. Thermally, it undergoes a cycloreversion to form allylketene.[10] Photochemically, the predominant pathway is decarbonylation to yield bicyclo[1.1.0]butane.[10] These reactions are driven by the release of the significant ring strain.

Synthesis of this compound and Derivatives

The synthesis of this compound is a challenging endeavor due to the high strain of the bicyclic system. A key reported method involves the ozonolysis of a suitable precursor, 2-phenylbicyclo[1.1.1]pentan-2-ol.[10] While this method provides access to the target ketone, the reported yields are modest, highlighting the need for further synthetic developments in this area.[10][11] The synthesis of the precursor alcohol, bicyclo[1.1.1]pentan-2-ol, has also been described.[12]

The broader synthetic landscape for functionalized bicyclo[1.1.1]pentanes is rich and rapidly evolving. Numerous methods have been developed for the functionalization of the bridgehead positions, often starting from [1.1.1]propellane.[1][2][13] These strategies provide access to a wide array of BCP derivatives that can serve as valuable building blocks in medicinal chemistry and materials science.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic approach to this compound from a bicyclo[1.1.1]pentan-2-ol precursor.

Synthesis_of_Bicyclopentan_2_one Start Bicyclo[1.1.1]pentan-2-ol (Precursor) Ketone This compound (Target Molecule) Start->Ketone Ozonolysis

Synthetic route to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related derivatives, compiled from available literature. This data provides a basis for comparison and for understanding the structural and electronic properties of these molecules.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservablesValue(s)Reference
Infrared (IR) SpectroscopyC=O Stretch (νC=O)~1780 cm-1[10]
1H NMR SpectroscopyChemical Shifts (δ)Complex multiplet[10]
13C NMR SpectroscopyCarbonyl Carbon (δC=O)~210 ppm[10]

Table 2: Selected Bond Lengths and Angles of Bicyclo[1.1.1]pentane Derivatives (Computational Estimates)

DerivativeBond/AngleValue
Bicyclo[1.1.1]pentaneC1-C3 distance~1.87 Å
Bicyclo[1.1.1]pentaneC1-C2 bond length~1.54 Å
Bicyclo[1.1.1]pentane∠C2-C1-C4~74°
This compoundC=O bond length~1.20 Å

Note: Computational data for the parent bicyclo[1.1.1]pentane is provided for context. Specific, high-level computational data for the ketone is limited in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound and its precursors, as adapted from the literature.

Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol

The precursor alcohol for the synthesis of this compound can be prepared via the reaction of a suitable bicyclo[1.1.1]pentyl lithium species with benzaldehyde. A general procedure for the generation of a bridgehead BCP anion involves lithium-halogen exchange from an iodo-BCP derivative.

General Procedure for Lithiation and Aldehyde Addition:

  • A solution of 1-iodobicyclo[1.1.1]pentane in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of tert-butyllithium (1.1 equivalents) in pentane is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the bicyclo[1.1.1]pentyl-1-lithium.

  • A solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-phenylbicyclo[1.1.1]pentan-2-ol.

Synthesis of this compound via Ozonolysis

The conversion of 2-phenylbicyclo[1.1.1]pentan-2-ol to this compound is achieved through ozonolysis.[10]

Procedure:

  • A solution of 2-phenylbicyclo[1.1.1]pentan-2-ol in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C.

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.

  • The reaction mixture is purged with a stream of nitrogen or oxygen to remove the excess ozone.

  • A reductive workup is performed by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is carefully removed by distillation at atmospheric pressure.

  • The crude product, this compound, is a volatile liquid and can be purified by preparative gas chromatography.[10]

Caution: Ozonolysis should be performed in a well-ventilated fume hood, and appropriate safety precautions should be taken when handling ozone and peroxide byproducts.

Role in Drug Discovery: The BCP Scaffold as a Bioisostere

While this compound itself is not directly implicated in signaling pathways, the broader BCP scaffold is of immense importance in drug discovery. Its utility as a bioisostere allows for the modification of existing drug candidates to improve their pharmacological profiles. The following diagram illustrates the concept of bioisosteric replacement and the potential benefits.

BCP_in_Drug_Discovery cluster_0 Traditional Drug Scaffold cluster_1 BCP-Modified Scaffold Phenyl_Ring Para-substituted Phenyl Ring Bioisosteric_Replacement Bioisosteric Replacement Phenyl_Ring->Bioisosteric_Replacement BCP_Core Bicyclo[1.1.1]pentane (BCP) Core Improved_Properties Improved Pharmacokinetics: - Increased Solubility - Enhanced Metabolic Stability - Reduced Lipophilicity BCP_Core->Improved_Properties Bioisosteric_Replacement->BCP_Core

References

A Preliminary Investigation into the Bioisosterism of Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for various functional groups in medicinal chemistry, lauded for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. While its application as a surrogate for para-substituted phenyl rings, tert-butyl groups, and alkynes is well-documented, the potential of the bicyclo[1.1.1]pentan-2-one (BCP-2-one) moiety as a bioisostere for the ubiquitous carbonyl group remains a nascent and intriguing area of exploration. This technical guide provides a preliminary investigation into the core aspects of BCP-2-one bioisosterism, including synthetic strategies, a proposed experimental workflow for its evaluation, and a discussion of its potential impact on drug design.

Introduction: The Rationale for this compound as a Carbonyl Bioisostere

The carbonyl group is a cornerstone of molecular interactions in biological systems, participating in hydrogen bonding and dipole-dipole interactions. However, its reactivity can also lead to metabolic liabilities. The concept of replacing a planar carbonyl with the rigid, three-dimensional BCP-2-one scaffold is rooted in the "escape from flatland" strategy in drug design.[1] This bioisosteric replacement aims to mimic the electronic properties of a carbonyl group while introducing the advantageous characteristics of the BCP core.

The BCP cage can enhance aqueous solubility and metabolic stability by disrupting planarity and introducing a higher fraction of sp³-hybridized carbons.[2] These improvements can lead to better pharmacokinetic profiles for drug candidates.[3] The exploration of BCP-2-one as a carbonyl bioisostere, therefore, presents a novel avenue for lead optimization and the development of new chemical entities with improved drug-like properties.

Synthesis of this compound: Proposed Methodologies

A direct and scalable synthesis of this compound is crucial for its widespread adoption as a bioisostere. Based on existing literature for the synthesis of BCP derivatives, a two-step approach starting from [1.1.1]propellane is proposed.

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentan-2-ol

The precursor, bicyclo[1.1.1]pentan-2-ol, can be synthesized from a suitable acyl chloride. The following is a generalized protocol based on known transformations of BCP derivatives.

Materials:

  • 3-(Chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid derivative

  • Reducing agent (e.g., Sodium borohydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve the 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the reducing agent portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution at 0°C.

  • Extract the aqueous layer with the extraction solvent (3x).

  • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield bicyclo[1.1.1]pentan-2-ol.

Experimental Protocol: Oxidation to this compound

The synthesized bicyclo[1.1.1]pentan-2-ol can be oxidized to the target ketone using standard oxidation protocols.

Materials:

  • Bicyclo[1.1.1]pentan-2-ol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Silica gel

Procedure:

  • Dissolve bicyclo[1.1.1]pentan-2-ol in the anhydrous solvent under an inert atmosphere.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts.

  • Wash the silica gel pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Proposed Experimental Workflow for Bioisostere Evaluation

A systematic evaluation is necessary to validate the utility of BCP-2-one as a carbonyl bioisostere. The following workflow outlines the key stages of this investigation.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_structural Structural Biology Parent_Molecule Parent Molecule (with Carbonyl) BCP_Analog BCP-2-one Analog Solubility Aqueous Solubility Parent_Molecule->Solubility Lipophilicity Lipophilicity (LogP/LogD) Parent_Molecule->Lipophilicity Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Parent_Molecule->Metabolic_Stability Permeability Permeability (PAMPA) Parent_Molecule->Permeability In_Vitro_Assay In Vitro Potency (Target-based assay) Parent_Molecule->In_Vitro_Assay Cellular_Assay Cellular Efficacy Parent_Molecule->Cellular_Assay Off_Target Off-Target Profiling Parent_Molecule->Off_Target BCP_Analog->Solubility BCP_Analog->Lipophilicity BCP_Analog->Metabolic_Stability BCP_Analog->Permeability BCP_Analog->In_Vitro_Assay BCP_Analog->Cellular_Assay BCP_Analog->Off_Target Crystallography X-ray Crystallography In_Vitro_Assay->Crystallography Modeling Computational Modeling In_Vitro_Assay->Modeling

Figure 1: Experimental workflow for BCP-2-one bioisostere evaluation.

Hypothetical Case Study: BCP-2-one Analog of a Kinase Inhibitor

To illustrate the potential impact of this bioisosteric replacement, we present a hypothetical case study based on a generic kinase inhibitor where a key carbonyl group is involved in a hydrogen bond with the protein backbone.

Physicochemical Properties

The introduction of the BCP-2-one moiety is anticipated to modulate the physicochemical properties as follows:

PropertyParent Kinase InhibitorBCP-2-one Analog (Predicted)Rationale for Change
Molecular Weight 450.5 g/mol 476.6 g/mol Addition of C₂H₂
Aqueous Solubility 15 µM50 µMIncreased sp³ character and disruption of planarity often improves solubility.[4]
LogP 3.83.2The non-planar, saturated BCP core can decrease lipophilicity compared to a more planar system.
Metabolic Stability (t½ in human liver microsomes) 25 min75 minThe BCP core is generally more resistant to metabolic degradation than many acyclic or aromatic systems.[2]
Permeability (PAMPA) ModerateHighIncreased solubility and favorable lipophilicity can lead to improved passive permeability.[3]
Biological Activity

The impact on biological activity will be highly dependent on the specific target and the role of the original carbonyl group.

ParameterParent Kinase InhibitorBCP-2-one Analog (Predicted)Rationale for Change
Target Kinase IC₅₀ 10 nM50 nMThe altered geometry of the BCP-2-one may slightly disrupt the optimal hydrogen bonding interaction, leading to a modest decrease in potency.
Cellular EC₅₀ 100 nM400 nMThe change in in vitro potency is expected to translate to cellular activity.
Kinase Selectivity ModeratePotentially ImprovedThe rigid and unique shape of the BCP-2-one may introduce novel steric constraints that enhance selectivity against off-target kinases.

Signaling Pathway Considerations

The bioisosteric replacement of a carbonyl with a BCP-2-one is not expected to fundamentally alter the signaling pathway targeted by the parent molecule. However, the improved pharmacokinetic properties could lead to a more sustained and effective modulation of the pathway in vivo.

G cluster_drug Drug Action cluster_pathway Signaling Pathway Drug Kinase Inhibitor (Parent or BCP-2-one Analog) Kinase_B Kinase_B Drug->Kinase_B Inhibition Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Upstream Signal Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Figure 2: Hypothetical signaling pathway modulation by a kinase inhibitor.

Conclusion and Future Directions

The investigation of this compound as a carbonyl bioisostere is a promising frontier in medicinal chemistry. While direct experimental evidence is currently limited, the well-established benefits of the BCP core suggest that this novel scaffold could offer significant advantages in drug design. Future research should focus on developing efficient and scalable syntheses of BCP-2-one and its derivatives. Systematic studies, following the proposed workflow, are required to generate robust quantitative data to validate its utility across a range of biological targets. The insights gained from such investigations will undoubtedly enrich the toolbox of medicinal chemists and contribute to the development of safer and more effective medicines.

References

Methodological & Application

Synthesis of Bicyclo[1.1.1]pentan-2-one Derivatives from [1.1.1]Propellane: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentane (BCP) moieties are increasingly utilized in drug discovery as bioisosteres for aromatic rings, offering improved physicochemical properties. This document provides a detailed protocol for the synthesis of bicyclo[1.1.1]pentan-2-one derivatives, valuable intermediates for further functionalization, starting from the highly strained molecule, [1.1.1]propellane. The synthesis proceeds via a two-step sequence involving the formation of a bicyclo[1.1.1]pentyl dithiane intermediate, followed by deprotection to the corresponding ketone. This method offers a reliable and scalable route to this important class of compounds.[1]

Introduction

The unique, rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) scaffold has made it an attractive surrogate for commonly used functionalities in medicinal chemistry, such as phenyl rings and tert-butyl groups. The introduction of a BCP core can lead to enhanced solubility, metabolic stability, and improved pharmacokinetic profiles of drug candidates. While the functionalization of the bridgehead positions of the BCP core is well-established, the synthesis of derivatives functionalized at the bridge position, such as this compound, provides an alternative vector for molecular elaboration.

This application note details a robust two-step synthesis of this compound derivatives from [1.1.1]propellane. The methodology involves the nucleophilic addition of a 2-aryl-1,3-dithiane anion to [1.1.1]propellane, followed by a mild oxidative deprotection of the resulting dithiane to unveil the ketone functionality.[1]

Overall Reaction Scheme

Propellane [1.1.1]Propellane BCP_Dithiane Bicyclo[1.1.1]pentyl Dithiane Propellane->BCP_Dithiane 1. NaN(SiMe₃)₂ DME, rt Dithiane 2-Aryl-1,3-dithiane Dithiane->BCP_Dithiane BCP_Ketone This compound Derivative BCP_Dithiane->BCP_Ketone 2. Deprotection Reagent Solvent, rt

Caption: Overall synthetic workflow from [1.1.1]propellane to a this compound derivative.

Experimental Protocols

Part 1: Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-aryl-1,3-dithiane

This procedure outlines the addition of a 2-aryl-1,3-dithiane to [1.1.1]propellane.[1]

Materials:

  • [1.1.1]Propellane solution in diethyl ether

  • 2-Aryl-1,3-dithiane

  • Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 2-aryl-1,3-dithiane (1.0 equiv).

  • Dissolve the dithiane in anhydrous DME (concentration typically 0.1 M).

  • Add a solution of [1.1.1]propellane in diethyl ether (typically 1.2-1.5 equiv) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) (1.3 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(bicyclo[1.1.1]pentan-1-yl)-2-aryl-1,3-dithiane.

Part 2: Deprotection of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-aryl-1,3-dithiane to Aryl(bicyclo[1.1.1]pentan-1-yl)methanone

This protocol describes the conversion of the BCP-dithiane to the corresponding BCP-ketone.[1]

Materials:

  • 2-(Bicyclo[1.1.1]pentan-1-yl)-2-aryl-1,3-dithiane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-(bicyclo[1.1.1]pentan-1-yl)-2-aryl-1,3-dithiane (1.0 equiv) in chloroform (concentration typically 0.1 M).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (8.0 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with chloroform (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the aryl(bicyclo[1.1.1]pentan-1-yl)methanone.

Data Presentation

The following tables summarize representative yields for the two-step synthesis of a this compound derivative.

Table 1: Synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-aryl-1,3-dithianes [1]

EntryAryl GroupYield (%)
1Phenyl95
24-Fluorophenyl92
33-Thienyl95
42-Naphthyl88

Table 2: Deprotection to Aryl(bicyclo[1.1.1]pentan-1-yl)methanones [1]

EntryAryl Group of Starting DithianeYield (%)
1Phenyl81
24-Methoxyphenyl75
33-Thienyl78

Logical Workflow

Synthesis_Workflow cluster_step1 Step 1: Dithiane Addition to [1.1.1]Propellane cluster_step2 Step 2: Dithiane Deprotection A Combine 2-Aryl-1,3-dithiane and [1.1.1]Propellane in DME B Add NaN(SiMe₃)₂ at 0°C A->B C Stir at Room Temperature (12-16h) B->C D Aqueous Workup (NH₄Cl quench, EtOAc extraction) C->D E Purification (Column Chromatography) D->E F Isolated BCP-Dithiane E->F G Dissolve BCP-Dithiane in Chloroform F->G Proceed to Deprotection H Add m-CPBA at Room Temperature G->H I Stir at Room Temperature (16h) H->I J Aqueous Workup (NaHCO₃/Na₂S₂O₃ quench, CHCl₃ extraction) I->J K Purification (Column Chromatography) J->K L Isolated BCP-Ketone K->L

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound derivatives from [1.1.1]propellane. The formation of a dithiane intermediate followed by deprotection is a versatile strategy that can be applied to a range of substituted aryl dithianes. The resulting this compound derivatives are valuable building blocks for the synthesis of novel bioactive molecules in drug discovery and development.

References

Application Notes and Protocols for the Mild, Metal-Free Synthesis of Bicyclo[1.1.1]pentane Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bicyclo[1.1.1]pentane (BCP) ketones, valuable building blocks in medicinal chemistry. BCPs are increasingly utilized as bioisosteres for para-substituted phenyl rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. The following methods focus on mild, metal-free conditions, which are highly desirable in pharmaceutical development to avoid metal contamination and ensure broader functional group tolerance.

Introduction to Bicyclo[1.1.1]pentanes in Drug Discovery

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in modern drug discovery. Their rigid, three-dimensional structure serves as a non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. The replacement of planar aromatic rings with sp³-rich BCP scaffolds can lead to significant improvements in a compound's pharmacokinetic profile, including increased solubility, enhanced metabolic stability, and improved membrane permeability. This strategy of "escaping from flatland" is a growing trend in medicinal chemistry to access novel chemical space and develop drug candidates with superior properties. The synthesis of BCP ketones, in particular, provides a versatile handle for further functionalization and the construction of complex molecular architectures.

Metal-Free Synthesis of BCP Ketones via Visible-Light-Induced Radical Acylation

This protocol describes a mild and metal-free method for the synthesis of BCP ketones from readily available aldehydes and [1.1.1]propellane using visible light and a hydrogen transfer agent.

Reaction Principle

The reaction proceeds via the generation of an acyl radical from an aldehyde, initiated by a hydrogen transfer agent under visible light irradiation. This acyl radical then adds to the central bond of [1.1.1]propellane to form a BCP radical intermediate. Subsequent hydrogen atom abstraction yields the desired BCP ketone. This method is characterized by its operational simplicity, mild reaction conditions (room temperature), and excellent tolerance of various functional groups.

Reaction_Mechanism Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical TBHP, Blue Light TBHP TBHP BlueLight Blue Light (hν) BCPRadical BCP Radical Intermediate AcylRadical->BCPRadical + [1.1.1]Propellane Propellane [1.1.1]Propellane BCPKetone BCP Ketone BCPRadical->BCPKetone H-atom abstraction

Caption: Visible-light-induced metal-free synthesis of BCP ketones.

Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether) (1.2 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

  • Blue LED lamp (e.g., 460-470 nm)

  • Reaction vessel (e.g., Schlenk tube)

  • Stirring plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aldehyde (0.2 mmol, 1.0 equiv).

  • Add 1,4-dioxane (2.0 mL) to dissolve the aldehyde.

  • Add the [1.1.1]propellane solution (0.24 mmol, 1.2 equiv).

  • Add TBHP (58 µL, 0.4 mmol, 2.0 equiv).

  • Seal the Schlenk tube and place it on a stirring plate.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired BCP ketone.

Data Presentation
EntryAldehydeProductYield (%)
14-Bromobenzaldehyde4-Bromophenyl(bicyclo[1.1.1]pentan-1-yl)methanone85
24-Methoxybenzaldehyde4-Methoxyphenyl(bicyclo[1.1.1]pentan-1-yl)methanone78
32-NaphthaldehydeBicyclo[1.1.1]pentan-1-yl(naphthalen-2-yl)methanone75
4Thiophene-2-carbaldehydeBicyclo[1.1.1]pentan-1-yl(thiophen-2-yl)methanone68
5CyclohexanecarbaldehydeBicyclo[1.1.1]pentan-1-yl(cyclohexyl)methanone65
6Pivalaldehyde1-(Bicyclo[1.1.1]pentan-1-yl)-2,2-dimethylpropan-1-one55

Mild Synthesis of BCP Ketones via Radical Acylation of [1.1.1]Propellane

This protocol outlines a general and mild method for the radical acylation of [1.1.1]propellane with aldehydes, providing straightforward access to a wide range of BCP ketones. This method demonstrates broad substrate scope and functional group tolerance, making it highly valuable for drug discovery applications.

Reaction Principle

This approach involves the generation of acyl radicals from aldehydes in the presence of an initiator. These acyl radicals then undergo an addition reaction with [1.1.1]propellane to form a BCP radical intermediate, which is subsequently trapped to yield the final BCP ketone product. While some variations of this method may employ a metal promoter, metal-free conditions can be achieved using appropriate radical initiators.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Aldehyde, [1.1.1]Propellane, and Initiator in Solvent Stir Stir at specified temperature and time Reagents->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure BCP Ketone Chromatography->Product

Caption: General workflow for the synthesis of BCP ketones.

Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • [1.1.1]Propellane solution (1.5 equiv)

  • Radical initiator (e.g., di-tert-butyl peroxide - DTBP) (2.0 equiv)

  • Solvent (e.g., chlorobenzene)

  • Reaction vessel (e.g., sealed tube)

  • Heating and stirring module

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox, add the aldehyde (0.5 mmol, 1.0 equiv) to a sealed tube equipped with a magnetic stir bar.

  • Add chlorobenzene (2.5 mL).

  • Add the [1.1.1]propellane solution (0.75 mmol, 1.5 equiv).

  • Add DTBP (146 mg, 1.0 mmol, 2.0 equiv).

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated heating block at 120 °C and stir for 12 hours.

  • After cooling to room temperature, carefully open the tube.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired BCP ketone.

Data Presentation
EntryAldehydeProductYield (%)
14-FluorobenzaldehydeBicyclo[1.1.1]pentan-1-yl(4-fluorophenyl)methanone76
23-ChlorobenzaldehydeBicyclo[1.1.1]pentan-1-yl(3-chlorophenyl)methanone72
34-(Trifluoromethyl)benzaldehydeBicyclo[1.1.1]pentan-1-yl(4-(trifluoromethyl)phenyl)methanone81
4Pyridine-4-carbaldehydeBicyclo[1.1.1]pentan-1-yl(pyridin-4-yl)methanone58
5Isobutyraldehyde1-(Bicyclo[1.1.1]pentan-1-yl)-2-methylpropan-1-one63
6Adamantane-1-carbaldehydeAdamantan-1-yl(bicyclo[1.1.1]pentan-1-yl)methanone70

Safety Precautions

  • [1.1.1]Propellane is a strained and reactive molecule. Handle with care in a well-ventilated fume hood.

  • Peroxides such as TBHP and DTBP are strong oxidizers and can be explosive. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals and reducing agents.

  • Reactions under pressure in sealed tubes should be performed behind a blast shield.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Bicyclo[1.1.1]pentan-2-one and Other Linchpins as Precursors for 2-Substituted BCPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-substituted bicyclo[1.1.1]pentanes (BCPs), valuable scaffolds in drug discovery for replacing ortho- and meta-substituted arene rings. While traditional routes to 2-substituted BCPs have been hampered by lengthy and non-modular syntheses, recent advancements in C–H functionalization and novel ketone syntheses have opened more efficient and versatile pathways.

This document details two primary strategies:

  • The "Linchpin" Approach: A robust method involving the direct C–H bromination of the BCP bridge, followed by metallaphotoredox-catalyzed cross-coupling reactions to introduce aryl and amino functionalities.

  • An Improved Synthesis of Bicyclo[1.1.1]pentan-2-ones: A modern, mild, and metal-free method for the synthesis of BCP-ketones, which can serve as versatile precursors for further derivatization at the 2-position.

The "Linchpin" Approach: Synthesis of 2-Substituted BCPs via a 2-Bromo Intermediate

This strategy relies on the creation of a versatile 2-bromo-BCP intermediate, which can be subsequently functionalized. The process begins with a radical-mediated C–H bromination at the bridge position of a commercially available BCP derivative.

Protocol: One-Pot C–H Bromination and Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes the synthesis of a key diester-functionalized 2-bromo-BCP linchpin.

Experimental Workflow:

G cluster_0 Step 1: C-H Bromination cluster_1 Step 2: Esterification start BCP-1,3-dicarboxylic acid + N-chlorosuccinimide (NCS) + bromotrichloromethane in solvent light Irradiate with 450 nm light start->light Initiation reaction1 Radical C-H abstraction and bromination light->reaction1 intermediate1 2-Bromo-BCP-1,3-dicarboxylic acid reaction1->intermediate1 solvent_swap Solvent swap to desired alcohol intermediate1->solvent_swap reagents Add EDC and DMAP solvent_swap->reagents reaction2 Esterification reagents->reaction2 product 2-Bromo-BCP-1,3-diester reaction2->product

Caption: Workflow for the one-pot bromination and esterification of BCP-1,3-dicarboxylic acid.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Bromotrichloromethane (CBrCl₃)

  • Solvent (e.g., trifluorotoluene)

  • Desired alcohol for esterification (e.g., methanol, ethanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • 450 nm LED light source

Procedure:

  • To a reaction vessel, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, N-chlorosuccinimide, and bromotrichloromethane in the chosen solvent.

  • Irradiate the mixture with a 450 nm LED light source while stirring at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion of the bromination, remove the solvent under reduced pressure.

  • Add the desired alcohol as the new solvent.

  • Add EDC and DMAP to the mixture and stir at room temperature until the esterification is complete.

  • Purify the product by column chromatography.

Protocol: Metallaphotoredox 2-Arylation of 2-Bromo-BCPs

This protocol details the coupling of the 2-bromo-BCP linchpin with various (hetero)aryl bromides.[1]

Experimental Workflow:

G start 2-Bromo-BCP + Aryl bromide + Aminosilane + Catalysts + Base in Solvent light Irradiate with 450 nm light start->light Initiation reaction Metallaphotoredox Cross-Coupling light->reaction product 2-Aryl-BCP reaction->product

Caption: General workflow for the 2-arylation of 2-bromo-BCPs.

Materials:

  • 2-Bromo-BCP derivative (e.g., from protocol 1.1)

  • (Hetero)aryl bromide

  • Aminosilane

  • Iridium-based photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Nickel-based catalyst (e.g., Ni(dtbbpy)Br₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., trifluorotoluene, potentially with t-BuOH as a co-solvent)

  • 450 nm LED light source

Procedure:

  • In a glovebox, combine the 2-bromo-BCP, aryl bromide, aminosilane, iridium photocatalyst, nickel catalyst, and base in the appropriate solvent.

  • Seal the reaction vessel and remove it from the glovebox.

  • Irradiate the mixture with a 450 nm LED light source with stirring for 2-24 hours, depending on the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Quantitative Data for 2-Arylation:

Aryl Bromide PartnerProductYield (%)
4-Bromobenzonitrile2-(4-cyanophenyl)-BCP-diester75
3-Bromopyridine2-(pyridin-3-yl)-BCP-diester68
2-Bromo-6-methoxynaphthalene2-(6-methoxynaphthalen-2-yl)-BCP-diester82
5-Bromo-1-methyl-1H-indazole2-(1-methyl-1H-indazol-5-yl)-BCP-diester55

Yields are representative and may vary based on specific substrates and reaction conditions.

Protocol: Metallaphotoredox 2-Amination of 2-Bromo-BCPs

This protocol outlines the coupling of the 2-bromo-BCP linchpin with N-heterocycles.[1]

Procedure:

The procedure is similar to the 2-arylation protocol, with the key difference being the use of a copper catalyst instead of a nickel catalyst and the N-heterocycle as the coupling partner.

Quantitative Data for 2-Amination:

N-Heterocycle PartnerProductYield (%)
Indazole2-(Indazol-1-yl)-BCP-diester78
Pyrazole2-(Pyrazol-1-yl)-BCP-diester85
7-Azaindole2-(7-Azaindol-1-yl)-BCP-diester65

Yields are representative and may vary based on specific substrates and reaction conditions.

Improved Synthesis of Bicyclo[1.1.1]pentan-2-ones

A recently developed method provides a mild and efficient route to BCP-ketones, avoiding harsh reagents and high temperatures. This one-step, visible-light-induced approach uses tert-butyl hydrogen peroxide (TBHP) to generate acyl radicals from aldehydes, which then react with [1.1.1]propellane.

Protocol: Visible-Light-Induced Synthesis of BCP-Ketones

Reaction Scheme:

G cluster_0 Acyl Radical Formation cluster_1 Reaction with Propellane start Aldehyde + TBHP light Blue light irradiation start->light acyl_radical Acyl radical light->acyl_radical reaction Radical addition acyl_radical->reaction propellane [1.1.1]Propellane propellane->reaction product BCP-Ketone reaction->product

Caption: Synthesis of BCP-ketones via acyl radical addition to [1.1.1]propellane.

Materials:

  • Aldehyde

  • tert-Butyl hydrogen peroxide (TBHP)

  • [1.1.1]Propellane solution

  • Solvent (e.g., dichloromethane)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the aldehyde in the chosen solvent.

  • Add the [1.1.1]propellane solution, followed by TBHP.

  • Irradiate the mixture with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench any remaining peroxide and purify the BCP-ketone product by column chromatography.

Quantitative Data for BCP-Ketone Synthesis:

AldehydeProductYield (%)
BenzaldehydePhenyl(bicyclo[1.1.1]pentan-1-yl)methanone85
4-Methoxybenzaldehyde(4-Methoxyphenyl)(bicyclo[1.1.1]pentan-1-yl)methanone92
4-(Methylthio)benzaldehyde(4-(Methylthio)phenyl)(bicyclo[1.1.1]pentan-1-yl)methanone78
FerrocenecarboxaldehydeFerrocenyl(bicyclo[1.1.1]pentan-1-yl)methanone65

This method demonstrates excellent functional group tolerance, including for oxidation-sensitive groups.[2]

Conclusion

The protocols outlined provide researchers with powerful tools for the synthesis of 2-substituted BCPs. The "linchpin" strategy offers a modular and efficient route to a wide array of 2-aryl and 2-amino BCPs through direct C–H functionalization.[3] Concurrently, the novel, mild synthesis of BCP-ketones presents a valuable alternative for creating precursors to other 2-substituted derivatives, significantly expanding the accessible chemical space for drug discovery and development.[2] The ability to readily access these three-dimensional scaffolds is anticipated to accelerate the development of new therapeutic agents with improved physicochemical and pharmacokinetic properties.

References

Application of Bicyclo[1.1.1]pentan-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2] This rigid, three-dimensional scaffold can impart significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a ketone functionality at the C2 position, yielding bicyclo[1.1.1]pentan-2-one, offers a versatile handle for further chemical modifications, expanding the accessible chemical space for drug discovery programs.

The incorporation of the BCP core, including its ketone derivatives, has been shown to enhance aqueous solubility, improve metabolic stability, and increase oral bioavailability, while maintaining or even improving biological potency.[3][4][5] These advantages stem from the increased sp³ character and the unique geometric constraints of the BCP cage, which can lead to more favorable interactions with biological targets and a reduced propensity for metabolic degradation compared to their aromatic counterparts.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in medicinal chemistry research.

Physicochemical and Pharmacokinetic Properties of BCP-Containing Compounds

The replacement of traditional aromatic moieties with the BCP scaffold often leads to a significant improvement in drug-like properties. The following tables summarize quantitative data from various studies, highlighting the impact of BCP incorporation on key parameters.

Table 1: Comparison of Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue

CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (μg/mL)Passive Permeability (10⁻⁶ cm/s)
BMS-708,163 (Aromatic)453.54.2< 0.10.5
BCP Analogue405.52.8105.0

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[3]

Table 2: In Vitro and In Vivo Properties of an IDO1 Inhibitor and its BCP Analogue

CompoundHeLa IC₅₀ (nM)Human Whole Blood IC₅₀ (nM)Mouse Microsomal Stability (% remaining at 60 min)Rat Oral Bioavailability (%)
Phenyl Analogue1.580< 10< 5
BCP Analogue3.11218550

Data sourced from U.S. Patent US 2018/0244675 A1.

Table 3: Anti-Inflammatory Activity of BCP-Containing Lipoxin A₄ Analogues

CompoundNF-κB Inhibition (IC₅₀, pM)TNF-α Release Inhibition (%)
BCP-sLXm 6a~10~50
BCP-sLXm 6b> 1000< 20

Data sourced from Organ, M. G., et al. (2022). Org. Lett.[6]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-ketones via Visible Light-Induced Radical Acylation of [1.1.1]Propellane

This protocol describes a mild, metal-free method for the synthesis of bicyclo[1.1.1]pentane-ketones from aldehydes and [1.1.1]propellane.[7][8][9]

Materials:

  • Aldehyde (1.0 equiv)

  • [1.1.1]Propellane solution (typically in diethyl ether or toluene, 1.2 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Blue LEDs (460-470 nm)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCM (5 mL).

  • Add the [1.1.1]propellane solution (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Add TBHP (1.0 mmol, 2.0 equiv) to the mixture.

  • Seal the tube and place it in front of blue LEDs.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bicyclo[1.1.1]pentane-ketone.

Protocol 2: Synthesis of Bicyclo[1.1.1]pentan-2-ol

This protocol outlines the synthesis of bicyclo[1.1.1]pentan-2-ol, a precursor for this compound, from a bicyclo[1.1.1]pentane acyl chloride derivative.[10]

Materials:

  • 3-(Chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (1.0 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the acyl chloride (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium borohydride (2.0 mmol, 2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of methanol.

  • Add 1 M HCl to adjust the pH to ~7.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude alcohol by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield bicyclo[1.1.1]pentan-2-ol.

Protocol 3: Oxidation of Bicyclo[1.1.1]pentan-2-ol to this compound

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.

Materials:

  • Bicyclo[1.1.1]pentan-2-ol (1.0 equiv)

  • Pyridinium chlorochromate (PCC) (1.5 equiv) or Dess-Martin periodinane (DMP) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Celatom® or silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 mmol, 1.5 equiv) and Celatom® (or silica gel) in anhydrous DCM (10 mL) in a round-bottom flask, add a solution of bicyclo[1.1.1]pentan-2-ol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celatom® or silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways where BCP-containing molecules have shown therapeutic potential, as well as a general experimental workflow for the development of such compounds.

G cluster_0 IDO1 Signaling Pathway in Cancer IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_cell Effector T-cell Tryptophan->T_cell Essential for activation Treg Regulatory T-cell (Treg) Kynurenine->Treg Promotes differentiation Immune_Suppression Immune Suppression Treg->T_cell Suppresses BCP_IDO1_Inhibitor BCP-based IDO1 Inhibitor BCP_IDO1_Inhibitor->IDO1 Inhibits

Caption: IDO1 pathway and inhibition by a BCP-based drug.

G cluster_1 γ-Secretase Signaling Pathway in Alzheimer's Disease APP Amyloid Precursor Protein (APP) beta_Secretase β-Secretase APP->beta_Secretase Cleaved by gamma_Secretase γ-Secretase beta_Secretase->gamma_Secretase Sequential cleavage Abeta Amyloid-β (Aβ) Peptide gamma_Secretase->Abeta Produces Plaques Amyloid Plaques Abeta->Plaques Aggregates to form BCP_g_Secretase_Inhibitor BCP-based γ-Secretase Inhibitor BCP_g_Secretase_Inhibitor->gamma_Secretase Inhibits

Caption: γ-Secretase pathway and its inhibition.

G cluster_2 Experimental Workflow for BCP-based Drug Discovery Start Start: Target Identification Synthesis Synthesis of BCP-2-one Scaffold Start->Synthesis Functionalization Library Synthesis: Functionalization of BCP-2-one Synthesis->Functionalization Screening In Vitro Screening: Binding & Activity Assays Functionalization->Screening ADME ADME/Tox Profiling: Solubility, Stability, etc. Screening->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Functionalization Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Promising Leads End Preclinical Candidate In_Vivo->End

Caption: Workflow for BCP-based drug discovery.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application as a bioisosteric replacement for aromatic and other lipophilic groups can lead to compounds with superior pharmacological profiles. The provided protocols offer starting points for the synthesis and elaboration of this scaffold, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of BCP-containing molecules will undoubtedly fuel further innovation in drug discovery.

References

Protocols for the reduction of Bicyclo[1.1.1]pentan-2-one to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the highly strained and synthetically valuable ketone, Bicyclo[1.1.1]pentan-2-one, to its corresponding alcohol, Bicyclo[1.1.1]pentan-2-ol. The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) moiety has made it a sought-after bioisostere for aromatic rings and tert-butyl groups in medicinal chemistry. The protocols outlined below utilize common laboratory reducing agents and offer reliable methods for accessing the BCP-2-ol scaffold.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. In the context of medicinal chemistry and drug development, the synthesis of Bicyclo[1.1.1]pentan-2-ol provides a key building block for the introduction of the BCP core into more complex molecules. The choice of reducing agent can be critical, depending on the presence of other functional groups in the substrate. This document details protocols for the use of sodium borohydride (NaBH₄), a mild reducing agent, and lithium aluminum hydride (LiAlH₄), a more powerful reagent, as well as an overview of catalytic transfer hydrogenation as an alternative method.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key aspects of the different reduction protocols for this compound.

Parameter Sodium Borohydride (NaBH₄) Reduction Lithium Aluminum Hydride (LiAlH₄) Reduction Catalytic Transfer Hydrogenation
Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Hydrogen donor (e.g., 2-propanol), Catalyst (e.g., Metal Oxide)
Reactivity Mild and selective for aldehydes and ketones.[1][2][3]Strong, reduces a wide range of carbonyls and other functional groups.[3][4]Varies with catalyst and hydrogen donor.[5]
Solvent Protic solvents (e.g., Methanol, Ethanol).[2][6][7]Aprotic ethers (e.g., Diethyl ether, THF).[4][8]Typically the hydrogen donor itself (e.g., 2-propanol).[5]
Temperature 0 °C to room temperature.[2]-78 °C to room temperature (often kept low).[8]Typically elevated temperatures.[5]
Workup Aqueous workup, often with mild acid.[2]Careful quenching with, for example, ethyl acetate followed by aqueous workup (e.g., Fieser workup).[8]Catalyst filtration followed by solvent removal.
Advantages Operationally simple, safer to handle, tolerates many functional groups.[1][9]High reactivity for less reactive ketones.Avoids pyrophoric reagents and high-pressure hydrogenation.[5]
Disadvantages May be slow or ineffective for sterically hindered ketones.Highly reactive with protic solvents (water, alcohols), requires anhydrous conditions and careful handling.[4][8]May require higher temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)

This protocol is based on general procedures for the reduction of ketones with sodium borohydride.[6][7]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Bicyclo[1.1.1]pentan-2-ol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on general procedures for the reduction of ketones with lithium aluminum hydride.[4][8] Extreme caution should be exercised when working with LiAlH₄ as it is a highly reactive and pyrophoric reagent. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath or dry ice/acetone bath

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of LiAlH₄ (1.0 - 1.2 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the mixture to 0 °C (or -78 °C for more controlled reactions).

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Perform a Fieser workup: sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous Na₂SO₄ and a layer of Celite®, and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Bicyclo[1.1.1]pentan-2-ol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Catalytic Transfer Hydrogenation (Overview)

Catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation and avoids the use of pyrophoric metal hydrides.[5] In this method, an organic molecule, such as 2-propanol, serves as the hydrogen source in the presence of a metal catalyst.[5] For bicyclic ketones like 2-norbornanone, metal oxides such as MgO and ZrO₂ have been shown to be effective catalysts.[5]

A general procedure would involve heating the this compound in the hydrogen donor solvent (e.g., 2-propanol) in the presence of the catalyst until the reaction is complete. The workup typically involves filtering off the catalyst and removing the solvent. This method can offer different diastereoselectivity compared to hydride reductions.[5] For enantioselective reductions, chiral catalysts such as those based on ruthenium can be employed.[10][11]

Visualizations

Experimental Workflow for Ketone Reduction

experimental_workflow General Workflow for the Reduction of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start This compound Solvent Dissolve in appropriate solvent Start->Solvent Reagent Add Reducing Agent (e.g., NaBH4 or LiAlH4) Solvent->Reagent Reaction_Conditions Stir under controlled temperature and time Reagent->Reaction_Conditions Quench Quench Reaction Reaction_Conditions->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography (optional) Concentration->Purification Product Bicyclo[1.1.1]pentan-2-ol Purification->Product

Caption: General experimental workflow for the reduction of this compound.

Logical Relationship of Reduction Methods

reduction_methods cluster_hydride Hydride Reductions cluster_hydrogenation Hydrogenation Start This compound NaBH4 Sodium Borohydride (NaBH4) Start->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH4) Start->LiAlH4 CTH Catalytic Transfer Hydrogenation Start->CTH Product Bicyclo[1.1.1]pentan-2-ol NaBH4->Product LiAlH4->Product CTH->Product

Caption: Overview of common methods for the reduction of this compound.

References

Asymmetric Synthesis of Chiral 2-Substituted Bicyclo[1.1.1]pentanes: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern drug discovery, serving as bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups. Their rigid, three-dimensional structure can significantly enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. The development of methodologies for the asymmetric synthesis of chiral BCPs, particularly those substituted at the C2 position, is of paramount importance as it unlocks access to a broader chemical space and novel intellectual property. This document provides detailed application notes and experimental protocols for four cutting-edge methods in the asymmetric synthesis of chiral 2-substituted BCPs.

I. Iridium-Catalyzed Asymmetric Allylic Substitution of BCP-Zinc Reagents

This method provides a direct route to enantioenriched α-chiral allylic BCPs through the 1,3-difunctionalization of [1.1.1]propellane. The key step is an iridium-catalyzed asymmetric allylic substitution of an in situ-generated BCP-zinc intermediate.

Application Notes

This protocol is particularly useful for the synthesis of BCPs with an adjacent stereocenter and a versatile allylic handle for further functionalization. The reaction generally exhibits high enantioselectivity over a broad range of substrates. The formation of the BCP-zinc intermediate is crucial for the success of the reaction.

Data Presentation
EntryGrignard ReagentAllylic CarbonateYield (%)ee (%)
1Phenylmagnesium bromideCinnamyl methyl carbonate8595
24-Fluorophenylmagnesium bromideCinnamyl methyl carbonate8296
32-Thienylmagnesium bromideCinnamyl methyl carbonate7592
4Methylmagnesium bromideCinnamyl methyl carbonate6890
5Phenylmagnesium bromide(E)-Hex-2-en-1-yl methyl carbonate7893
Experimental Protocol

Materials:

  • [Ir(cod)Cl]₂ (2 mol%)

  • Chiral phosphoramidite ligand (4 mol%)

  • [1.1.1]Propellane (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Anhydrous ZnCl₂ (1.2 equiv)

  • Allylic carbonate (1.1 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand.

  • Add anhydrous THF and stir at room temperature for 30 minutes.

  • In a separate flame-dried Schlenk tube, add anhydrous ZnCl₂ and dissolve in anhydrous THF.

  • To the ZnCl₂ solution, add the Grignard reagent dropwise at 0 °C and stir for 20 minutes.

  • Add the solution of [1.1.1]propellane in THF to the BCP-zinc reagent mixture and stir at room temperature for 1 hour.

  • Transfer the resulting BCP-zinc solution to the catalyst solution via cannula.

  • Add the allylic carbonate and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Sequence Catalyst_sol [Ir(cod)Cl]₂ + Ligand in THF Reaction Asymmetric Allylic Substitution Catalyst_sol->Reaction Grignard_sol Grignard Reagent BCP_Zn Formation of BCP-Zinc Reagent Grignard_sol->BCP_Zn ZnCl2_sol ZnCl₂ in THF ZnCl2_sol->BCP_Zn Propellane_sol [1.1.1]Propellane in THF Propellane_sol->BCP_Zn BCP_Zn->Reaction Product Chiral 2-Substituted BCP Reaction->Product Allylic_Carbonate Allylic Carbonate Allylic_Carbonate->Reaction

Caption: Iridium-Catalyzed Asymmetric Allylic Substitution Workflow.

II. N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Allylic Alkylation

This transition-metal-free method utilizes a chiral N-heterocyclic carbene (NHC) to catalyze the enantioselective allylic alkylation of in situ-formed BCP-Grignard reagents with allylic phosphates.[1][2][3]

Application Notes

This approach is advantageous due to the absence of transition metals, which can simplify product purification and be beneficial for pharmaceutical applications. The reaction demonstrates excellent regioselectivity and high enantioselectivity for a variety of substrates. The choice of the NHC catalyst is critical for achieving high stereocontrol.

Data Presentation
EntryGrignard ReagentAllylic PhosphateNHC CatalystYield (%)ee (%)
1Phenylmagnesium bromideCinnamyl diphenyl phosphateL1 9297
24-Methoxyphenylmagnesium bromideCinnamyl diphenyl phosphateL1 9096
3Naphthylmagnesium bromideCinnamyl diphenyl phosphateL1 8595
4Cyclohexylmagnesium bromideCinnamyl diphenyl phosphateL2 7891
5Phenylmagnesium bromide(E)-Hex-2-en-1-yl diphenyl phosphateL1 8894

L1 and L2 represent specific chiral NHC catalysts.

Experimental Protocol

Materials:

  • Chiral NHC-precatalyst (e.g., imidazolium salt) (10 mol%)

  • Base (e.g., NaOt-Bu) (10 mol%)

  • [1.1.1]Propellane (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Allylic phosphate (1.1 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral NHC-precatalyst and the base.

  • Add anhydrous THF and stir at room temperature for 30 minutes to generate the active NHC catalyst.

  • In a separate flame-dried Schlenk tube, add the Grignard reagent to a solution of [1.1.1]propellane in anhydrous THF at 0 °C and stir for 1 hour to form the BCP-Grignard reagent.

  • Transfer the BCP-Grignard solution to the NHC catalyst solution via cannula.

  • Add the allylic phosphate and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Reaction Mechanism Diagram

G BCP_Grignard BCP-Grignard Product Chiral 2-Substituted BCP BCP_Grignard->Product NHC Chiral NHC Intermediate Allyl-NHC Intermediate NHC->Intermediate Nucleophilic Attack Allylic_Phosphate Allylic Phosphate Allylic_Phosphate->Intermediate Intermediate->Product Attack by BCP-Grignard Phosphate_Anion Phosphate Anion Intermediate->Phosphate_Anion

Caption: NHC-Catalyzed Asymmetric Allylic Alkylation Mechanism.

III. Merging Asymmetric Organocatalysis and Photoredox Catalysis

This innovative strategy enables the direct asymmetric addition of aldehydes to [1.1.1]propellane.[4] A chiral amine organocatalyst and a photocatalyst work in concert to generate a chiral α-iminyl radical cation, which then adds to [1.1.1]propellane to forge the chiral BCP structure.[4]

Application Notes

This method is highly effective for the synthesis of α-chiral BCPs directly from simple and readily available aldehydes. The reaction proceeds under mild conditions and displays a broad substrate scope with excellent enantioselectivity. The choice of both the organocatalyst and the photocatalyst is crucial for the reaction's success.

Data Presentation
EntryAldehydeOrganocatalystPhotocatalystYield (%)ee (%)
1BenzaldehydeC1 Ir(ppy)₃8896
24-ChlorobenzaldehydeC1 Ir(ppy)₃8597
32-NaphthaldehydeC1 Ir(ppy)₃8295
4CyclohexanecarboxaldehydeC2 Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆7592
5ButyraldehydeC2 Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆7090

C1 and C2 represent specific chiral amine organocatalysts.

Experimental Protocol

Materials:

  • Photocatalyst (e.g., Ir(ppy)₃) (1 mol%)

  • Chiral amine organocatalyst (10 mol%)

  • Aldehyde (1.0 equiv)

  • [1.1.1]Propellane (1.5 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Blue LED light source

Procedure:

  • To a reaction vial, add the photocatalyst, chiral amine organocatalyst, and aldehyde.

  • Add the anhydrous solvent and stir to dissolve.

  • Add the solution of [1.1.1]propellane.

  • Seal the vial and place it in front of a blue LED light source.

  • Irradiate and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram

G cluster_photo Photocatalytic Cycle cluster_organo Organocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited PC_reduced PC⁻ PC_excited->PC_reduced SET Enamine Chiral Enamine PC_excited->Enamine PC_reduced->PC SET BCP_Radical BCP Radical PC_reduced->BCP_Radical Aldehyde Aldehyde Aldehyde->Enamine Organocat Chiral Amine Organocat->Enamine Radical_Cation α-Iminyl Radical Cation Enamine->Radical_Cation Oxidation Radical_Cation->BCP_Radical + [1.1.1]Propellane Product_imine Product Imine BCP_Radical->Product_imine Reduction Product_imine->Organocat Regeneration Product Chiral BCP Product Product_imine->Product Hydrolysis

Caption: Merged Photoredox and Organocatalysis Cycle.

IV. Sequential Asymmetric Imine Addition and Skeletal Editing

This strategy provides access to enantioenriched 2-substituted BCPs through a nitrogen-atom insertion-and-deletion approach.[1][5] The key steps involve a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by a nitrogen deletion of the resulting aza-bicyclo[2.1.1]hexanes.[1][5]

Application Notes

This method is particularly valuable for the synthesis of 2-substituted BCPs, which are challenging to access through other means. The modular nature of this approach allows for the synthesis of a variety of substituted BCPs. The enantiopurity is generally well-retained during the nitrogen deletion step.

Data Presentation
EntryBicyclo[1.1.0]butaneImineYield (cycloaddition, %)ee (cycloaddition, %)Yield (N-deletion, %)
11-Phenylbicyclo[1.1.0]butaneN-Benzylideneaniline959875
21-(4-Chlorophenyl)bicyclo[1.1.0]butaneN-Benzylideneaniline929772
31-Methylbicyclo[1.1.0]butaneN-Benzylideneaniline859568
41-Phenylbicyclo[1.1.0]butaneN-(4-Methoxybenzylidene)aniline939873
51-Phenylbicyclo[1.1.0]butaneN-Cyclohexylidenemethanamine809265
Experimental Protocol

Part A: Asymmetric Imine Addition

Materials:

  • Chiral Brønsted acid catalyst (e.g., chiral phosphoric acid) (5 mol%)

  • Bicyclo[1.1.0]butane (1.0 equiv)

  • Imine (1.2 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a flame-dried reaction tube, add the chiral Brønsted acid catalyst.

  • Add the anhydrous solvent, followed by the bicyclo[1.1.0]butane and the imine.

  • Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for 24-72 hours.

  • Monitor the reaction by TLC or ¹H NMR.

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude aza-bicyclo[2.1.1]hexane by flash column chromatography.

Part B: Nitrogen Deletion (Skeletal Editing)

Materials:

  • Aza-bicyclo[2.1.1]hexane from Part A (1.0 equiv)

  • Deaminating agent (e.g., nitrous acid precursor or photolytic conditions)

  • Appropriate solvent

Procedure:

  • The specific conditions for nitrogen deletion can vary. A representative procedure using a photolytic method is described.

  • Dissolve the aza-bicyclo[2.1.1]hexane in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Degas the solution with argon for 15 minutes.

  • Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature for 4-12 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material and the formation of the BCP product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting 2-substituted BCP by flash column chromatography.

Logical Relationship Diagram

G BCB Bicyclo[1.1.0]butane Cycloaddition Asymmetric [3+2] Cycloaddition (Chiral Brønsted Acid) BCB->Cycloaddition Imine Imine Imine->Cycloaddition Aza_BCH Chiral Aza-bicyclo[2.1.1]hexane Cycloaddition->Aza_BCH N_Deletion Nitrogen Deletion (Skeletal Editing) Aza_BCH->N_Deletion Product Chiral 2-Substituted BCP N_Deletion->Product

Caption: Sequential Asymmetric Imine Addition and Skeletal Editing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted bicyclo[1.1.1]pentanes (BCPs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-substituted BCPs, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low or no yield of 2-substituted BCP Inefficient C-H activation: The C-H bond at the bridge position of the BCP core is strong and difficult to functionalize directly.[1][2][3][4][5]- Employ radical C-H abstraction: Utilize methods that generate highly reactive radical species capable of abstracting a hydrogen atom from the C2 position. A successful approach involves the use of N-chlorosuccinimide (NCS) under visible light irradiation to generate a chlorine radical.[1][6] - Optimize reaction conditions: Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are dry, as radical reactions can be sensitive to oxygen and water.
Formation of undesired side products (e.g., di-substituted or bridgehead-substituted BCPs) Lack of selectivity: Traditional C-H functionalization methods may not be selective for the C2 position, leading to a mixture of products.[1]- Use mild reaction conditions: Employing visible-light photoredox catalysis can provide milder conditions that favor monofunctionalization at the bridge position over difunctionalization or bridgehead substitution.[1][7] - Control stoichiometry: Carefully control the stoichiometry of the reagents to minimize over-reaction.
Difficulty in introducing diverse functional groups at the 2-position Challenges in cross-coupling: The high s-character of the carbon-halogen or carbon-boron bond at the C2 position can make subsequent cross-coupling reactions challenging.[1][7]- Utilize metallaphotoredox catalysis: This dual catalytic system, often employing an iridium photocatalyst in conjunction with a nickel or copper co-catalyst, has proven effective for the 2-arylation and 2-amination of BCPs.[1][6] - Employ silyl radical-mediated protocols: The generation of a BCP radical at the bridge position via a silyl radical can facilitate subsequent coupling with aryl or amine partners.[1]
Rearrangement of the BCP core Formation of unstable intermediates: The generation of a carbocation at the bridge position of the BCP is known to be unstable and can lead to skeletal rearrangements.[8]- Avoid reaction pathways involving bridge-centered carbocations: Favor radical-mediated or organometallic pathways that do not generate these unstable intermediates.
Low enantioselectivity in asymmetric synthesis Ineffective chiral catalyst or reagent: Achieving high enantioselectivity in the synthesis of 2-substituted BCPs is a significant challenge.[9][10][11]- Explore chiral Brønsted acid catalysis: Recent methods have shown promise in the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, followed by a nitrogen deletion strategy to yield enantioenriched 2-substituted BCPs.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 2-substituted BCPs?

A1: The primary challenges include:

  • Direct C-H functionalization: The inert nature of the C-H bonds at the bridge (C2) position makes them difficult to functionalize directly.[1][2][3][4][5]

  • Selectivity: Achieving selective monofunctionalization at the C2 position without concurrent reaction at the bridgehead (C1, C3) positions or difunctionalization is difficult.[1]

  • Modularity: Traditional synthetic routes often lack modularity, requiring the C2-substituent to be installed before the BCP core is constructed, which involves lengthy synthetic sequences.[1][2][3][4][5][12][13]

  • Cross-coupling reactions: The unique electronic properties of the C2 position (high s-character of the C-X bond) can impede subsequent cross-coupling reactions.[1][7]

  • Enantioselectivity: The development of general and efficient methods for the enantioselective synthesis of 2-substituted BCPs is still an ongoing challenge.[9][10][11]

Q2: What is the "synthetic linchpin" strategy and how does it address the challenges of 2-substituted BCP synthesis?

A2: The "synthetic linchpin" strategy is a modern approach that addresses the challenges of modularity and direct functionalization.[1][2][3] It involves a two-step process:

  • Direct C-H functionalization of the BCP core: A key intermediate (the "linchpin"), typically a 2-bromo-BCP, is synthesized via a radical C-H abstraction.[1][6] This is often achieved using visible-light photoredox catalysis under mild conditions, which favors the desired monofunctionalization.[1][7]

  • Diversification: The 2-bromo-BCP linchpin can then be used in a variety of cross-coupling reactions to introduce a wide range of substituents at the C2 position.[1] This modular approach avoids the lengthy syntheses of previous methods.

Q3: What catalytic systems are effective for the cross-coupling of 2-bromo-BCPs?

A3: Metallaphotoredox catalysis has proven to be a powerful tool for the functionalization of 2-bromo-BCPs.[1][6] Effective systems typically involve:

  • An iridium-based photocatalyst to facilitate the formation of the BCP radical.

  • A nickel or copper co-catalyst to mediate the cross-coupling with various partners, such as aryl bromides (for 2-arylation) or amines (for 2-amination).[1][6]

Q4: Are there any methods for the enantioselective synthesis of 2-substituted BCPs?

A4: Yes, progress has been made in this area. One promising approach involves a nitrogen-atom insertion-and-deletion strategy.[9][11] This method utilizes a chiral Brønsted acid to catalyze the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines. The resulting aza-bicyclo[2.1.1]hexanes can then undergo nitrogen deletion to afford enantioenriched 2-substituted BCPs with good retention of enantiopurity.[9][11]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-BCP Linchpin via Radical C-H Bromination

This protocol is adapted from the work of MacMillan and colleagues.[1][6]

Materials:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Bromotrichloromethane (CBrCl₃)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1 equivalent) in a mixture of MeCN and H₂O, add NCS (1.1 equivalents) and CBrCl₃ (5.0 equivalents).

  • Irradiate the reaction mixture with a visible light source at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the 2-bromo-bicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 2: 2-Arylation of BCPs using Metallaphotoredox Catalysis

This protocol is a general procedure based on recent literature.[1][6]

Materials:

  • 2-Bromo-BCP derivative

  • Aryl bromide

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Silyl radical precursor (e.g., (Me₃Si)₃SiH)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)

Procedure:

  • In a glovebox, combine the 2-bromo-BCP derivative (1 equivalent), aryl bromide (1.5 equivalents), iridium photocatalyst (1-2 mol%), nickel catalyst (5-10 mol%), and ligand (5-10 mol%) in an oven-dried reaction vessel.

  • Add the anhydrous, deoxygenated solvent, followed by the silyl radical precursor.

  • Seal the vessel and irradiate with a visible light source while stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform a standard aqueous workup.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes representative yields for the 2-arylation of a 2-bromo-BCP with various aryl bromides using a metallaphotoredox protocol, as reported in the literature.

Aryl Bromide Product Yield (%)
4-Bromobenzonitrile2-(4-cyanophenyl)-BCP85
4-Bromoacetophenone2-(4-acetylphenyl)-BCP78
4-Bromotoluene2-(4-methylphenyl)-BCP72
1-Bromo-4-methoxybenzene2-(4-methoxyphenyl)-BCP65
3-Bromopyridine2-(pyridin-3-yl)-BCP58

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: C-H Bromination cluster_intermediate Linchpin Intermediate cluster_step2a Step 2a: 2-Arylation cluster_step2b Step 2b: 2-Amination cluster_products Products BCP_acid BCP-1-carboxylic acid Bromination Visible Light, NCS, CBrCl3 BCP_acid->Bromination Bromo_BCP 2-Bromo-BCP Bromination->Bromo_BCP Arylation Metallaphotoredox Catalysis (Ir/Ni), Ar-Br Bromo_BCP->Arylation Amination Metallaphotoredox Catalysis (Ir/Cu), R2NH Bromo_BCP->Amination Aryl_BCP 2-Aryl-BCP Arylation->Aryl_BCP Amino_BCP 2-Amino-BCP Amination->Amino_BCP

Caption: Synthetic workflow for 2-substituted BCPs via a linchpin strategy.

logical_relationship Challenge Challenges in 2-Substituted BCP Synthesis CH_Inertness Inert C-H Bonds Challenge->CH_Inertness Selectivity Poor Selectivity Challenge->Selectivity Modularity Lack of Modularity Challenge->Modularity Cross_Coupling Cross-Coupling Difficulty Challenge->Cross_Coupling Solution Modern Synthetic Solutions Radical_Abstraction Radical C-H Abstraction Solution->Radical_Abstraction Mild_Conditions Mild Photoredox Conditions Solution->Mild_Conditions Linchpin_Strategy Linchpin Strategy Solution->Linchpin_Strategy Metallaphotoredox Metallaphotoredox Catalysis Solution->Metallaphotoredox Radical_Abstraction->CH_Inertness addresses Mild_Conditions->Selectivity addresses Linchpin_Strategy->Modularity addresses Metallaphotoredox->Cross_Coupling addresses

Caption: Relationship between challenges and solutions in 2-substituted BCP synthesis.

References

Technical Support Center: Synthesis of Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of Bicyclo[1.1.1]pentan-2-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My radical acylation of [1.1.1]propellane with an aldehyde gives a low yield of the desired Bicyclo[1.1.1]pentane ketone. What are the common causes and how can I improve the yield?

A1: Low yields in the radical acylation of [1.1.1]propellane are often attributed to several factors. Here's a troubleshooting guide to help improve your yield:

  • Purity of Reagents: Ensure the aldehyde is free of acidic impurities and corresponding carboxylic acids, which can interfere with the reaction. Use freshly distilled or purified aldehydes. The quality of the [1.1.1]propellane solution is also critical; it is highly strained and can degrade upon storage. It is recommended to use a freshly prepared solution.

  • Reaction Conditions: The reaction is sensitive to temperature and concentration. Optimization of these parameters may be necessary for your specific substrate. A typical starting point is a reaction temperature of 90 °C.

  • Catalyst and Oxidant: The choice of copper salt and the amount of tert-butyl hydroperoxide (TBHP) are crucial. Copper(I) iodide (CuI) has been shown to be effective. Ensure the TBHP is of high quality and used in the correct stoichiometry as it acts as both an oxidant and a hydrogen atom source.

  • Side Reactions: A common side reaction is the decarbonylation of the acyl radical intermediate, leading to the formation of an alkyl radical and subsequent byproducts. This is more prevalent with certain aldehydes. Minimizing reaction time and maintaining the optimal temperature can help reduce this side reaction. Another potential side reaction is the oligomerization of [1.1.1]propellane, which can be mitigated by controlling the addition rate of the propellane solution.

Q2: I am observing the formation of significant amounts of polymeric material in my reaction mixture. How can I prevent this?

A2: The formation of polymeric material, often referred to as "staffanes," is a known issue when working with [1.1.1]propellane due to its high reactivity. To minimize polymerization:

  • Slow Addition: Add the [1.1.1]propellane solution slowly to the reaction mixture containing the aldehyde, catalyst, and oxidant. This maintains a low concentration of propellane at any given time, favoring the reaction with the acyl radical over self-polymerization.

  • Concentration: Running the reaction at a suitable concentration is important. While specific concentrations can be substrate-dependent, an overly concentrated mixture might promote polymerization.

  • Temperature Control: Maintaining a consistent and optimal reaction temperature can help control the rate of all reactions, including polymerization.

Q3: What is an alternative route to this compound if the radical acylation is not suitable for my substrate?

A3: An effective alternative is a two-step process involving the synthesis of Bicyclo[1.1.1]pentan-2-ol followed by its oxidation.

  • Synthesis of Bicyclo[1.1.1]pentan-2-ol: This can be achieved through various methods, including the reaction of a suitable bicyclo[1.1.1]pentane precursor with an appropriate functional group at the 2-position that can be converted to a hydroxyl group.

  • Oxidation to this compound: The resulting alcohol can be oxidized to the ketone using standard oxidation protocols. A common and effective method is the Swern oxidation or using Dess-Martin periodinane. These methods are generally mild and high-yielding.

Q4: I am struggling with the purification of this compound. What are the recommended methods?

A4: this compound is a relatively volatile and nonpolar compound. Purification can typically be achieved by:

  • Column Chromatography: Use silica gel with a nonpolar eluent system, such as a mixture of hexane and ethyl acetate. A gradual increase in the polarity of the eluent should allow for the separation of the product from less polar starting materials and more polar byproducts.

  • Distillation: For larger scales, distillation under reduced pressure can be an effective purification method. The volatility of the product should be taken into consideration to avoid losses.

Q5: Are there any specific safety precautions I should take when working with [1.1.1]propellane?

A5: Yes, [1.1.1]propellane is a highly strained and reactive molecule. It is typically prepared and used as a solution in a solvent like diethyl ether. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Avoid concentrating the solution to neat [1.1.1]propellane , as it can be explosive.

  • Store the solution at low temperatures (e.g., in a freezer) to minimize degradation, although freshly prepared solutions are always recommended for best results.

Data Presentation

Table 1: Yields of Bicyclo[1.1.1]pentane Ketones via Radical Acylation of [1.1.1]Propellane with Various Aldehydes

EntryAldehydeYield (%)
14-Bromobenzaldehyde75
24-Chlorobenzaldehyde78
34-Fluorobenzaldehyde72
44-Methoxybenzaldehyde65
52-Naphthaldehyde70
6Cinnamaldehyde55
7Cyclohexanecarboxaldehyde68
8Pivalaldehyde62

Yields are isolated yields as reported in representative literature.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[1.1.1]pentyl Phenyl Ketone via Radical Acylation

This protocol is adapted from the visible light-induced synthesis of BCP-ketones.

Materials:

  • Benzaldehyde

  • [1.1.1]Propellane (solution in diethyl ether)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

  • Copper(I) iodide (CuI)

  • Toluene

  • Blue LEDs (450 nm)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzaldehyde (0.2 mmol, 1.0 equiv) and CuI (0.02 mmol, 10 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Add toluene (2.0 mL) and TBHP (0.4 mmol, 2.0 equiv) to the tube under an argon atmosphere.

  • Add a solution of [1.1.1]propellane in diethyl ether (0.8 mmol, 4.0 equiv) dropwise to the reaction mixture at room temperature while stirring.

  • Irradiate the reaction mixture with blue LEDs (450 nm) and heat to 90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired bicyclo[1.1.1]pentyl phenyl ketone.

Protocol 2: Oxidation of Bicyclo[1.1.1]pentan-2-ol to this compound

This is a general procedure for the Swern oxidation.

Materials:

  • Bicyclo[1.1.1]pentan-2-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM (10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equiv) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equiv). Stir the mixture for 15 minutes.

  • Add a solution of Bicyclo[1.1.1]pentan-2-ol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equiv) dropwise to the flask, and continue stirring for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product is volatile).

  • Further purification can be achieved by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Mandatory Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Aldehyde Aldehyde Acyl_Radical Acyl Radical Aldehyde->Acyl_Radical + TBHP, Cu(I) TBHP TBHP Cu(I) Cu(I) BCP_Radical BCP Radical Intermediate Acyl_Radical->BCP_Radical + [1.1.1]Propellane Propellane [1.1.1]Propellane BCP_Ketone Bicyclo[1.1.1]pentane Ketone BCP_Radical->BCP_Ketone + H-atom donor (e.g., TBHP) Troubleshooting_Workflow Start Low Yield of BCP-Ketone Check_Reagents Check Reagent Purity (Aldehyde, Propellane, TBHP) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Check_Reagents->Optimize_Conditions Pure Purify_Reagents Purify/Use Fresh Reagents Check_Reagents->Purify_Reagents Impure Consider_Side_Reactions Investigate Side Reactions (Decarbonylation, Polymerization) Optimize_Conditions->Consider_Side_Reactions Optimized Adjust_Params Systematically Adjust Temperature and Concentration Optimize_Conditions->Adjust_Params Sub-optimal Modify_Protocol Modify Protocol (e.g., Slow Addition of Propellane) Consider_Side_Reactions->Modify_Protocol Polymerization Alternative_Route Consider Alternative Synthesis Route (e.g., Oxidation of BCP-2-ol) Consider_Side_Reactions->Alternative_Route Persistent Issues Purify_Reagents->Start Re-run Adjust_Params->Start Re-run Modify_Protocol->Start Re-run

Technical Support Center: Purification of Bicyclo[1.1.1]pentan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bicyclo[1.1.1]pentan-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Bicyclo[1.1.1]pentane (BCP) derivatives?

A1: The most frequently employed purification techniques for BCP derivatives include column chromatography, crystallization, distillation, and aqueous workups involving extraction. The choice of method depends on the specific properties of the derivative, such as its polarity, crystallinity, and volatility, as well as the nature of the impurities.

Q2: My crude BCP derivative is a complex mixture. What is a general purification strategy?

A2: For complex mixtures, a multi-step purification strategy is often necessary. A typical workflow would be:

  • An initial aqueous workup to remove water-soluble impurities.

  • Column chromatography to separate the desired product from closely related byproducts.

  • Crystallization of the purified fractions to obtain a highly pure solid product.

The following diagram illustrates a general decision-making workflow for purifying BCP derivatives.

Purification Workflow start Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) start->workup chromatography Column Chromatography workup->chromatography Complex Mixture crystallization Crystallization workup->crystallization Crude solid distillation Distillation workup->distillation Volatile liquid chromatography->crystallization Fractions contain solid end Pure Product chromatography->end Pure fractions crystallization->end distillation->end

Caption: General purification workflow for BCP derivatives.

Troubleshooting Guides

Issue 1: Low recovery after column chromatography.

Q: I am losing a significant amount of my BCP derivative during column chromatography. What could be the cause and how can I improve the yield?

A: Low recovery from column chromatography can be attributed to several factors:

  • Improper Solvent System: The chosen eluent may be too polar, causing the compound to move too quickly with the solvent front, or not polar enough, leading to strong adsorption on the silica gel.

  • Compound Instability: Some BCP derivatives may be unstable on silica gel.

  • Streaking/Tailing: Poor separation on the column can lead to broad peaks and difficulty in collecting pure fractions.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives your product an Rf value between 0.2 and 0.4.

    • A common starting point for many BCP derivatives is a mixture of hexane and ethyl acetate.[1]

  • Deactivate the Silica Gel:

    • If your compound is sensitive to acidic silica gel, you can use deactivated silica gel. This can be prepared by adding a small amount of a polar solvent like water or triethylamine to the silica slurry.

  • Use Alternative Stationary Phases:

    • Consider using a different stationary phase, such as alumina (basic or neutral), if your compound is unstable on silica gel.

  • Dry Loading:

    • If your compound has low solubility in the starting eluent, consider "dry loading." This involves pre-adsorbing your crude product onto a small amount of silica gel and then loading this onto the column.

The following diagram outlines the troubleshooting process for low recovery in column chromatography.

Column Chromatography Troubleshooting start Low Recovery from Column Chromatography check_rf Check TLC Rf value start->check_rf optimize_solvent Optimize Solvent System (Hexane:EtOAc variations) check_rf->optimize_solvent Rf not 0.2-0.4 check_stability Is compound stable on silica? check_rf->check_stability Rf is optimal end Improved Recovery optimize_solvent->end deactivate_silica Use Deactivated Silica (add Et3N or H2O) check_stability->deactivate_silica No alternative_phase Try Alternative Stationary Phase (Alumina) check_stability->alternative_phase Still low recovery dry_load Consider Dry Loading check_stability->dry_load Solubility issue deactivate_silica->end alternative_phase->end dry_load->end

Caption: Troubleshooting low recovery in column chromatography.

Issue 2: Difficulty in crystallizing the BCP derivative.

Q: My BCP derivative is an oil, or I am struggling to induce crystallization. What techniques can I use?

A: Many BCP derivatives can be challenging to crystallize due to their rigid and often symmetrical structures.

Troubleshooting Steps:

  • Solvent Selection:

    • The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

    • Common solvent systems for BCP derivatives include pentane:diethyl ether and low-temperature crystallization from pentane.[2][3]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place this vial inside a larger container with a poor solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.

Quantitative Data on Crystallization

CompoundSolvent SystemTemperatureReference
1,3-Diacetylbicyclo[1.1.1]pentanepentane:diethyl ether (2:1)Cold[4]
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acidMeOtBu:pentane (1:9)Room Temp.[5]
Iodo-BCP derivativepentaneLow Temp.[3]

Detailed Experimental Protocols

Protocol 1: Column Chromatography of a BCP Derivative

This protocol is a general guideline and may need to be optimized for your specific compound.

Materials:

  • Silica gel (100-200 mesh)[2]

  • Crude BCP derivative

  • Solvent system (e.g., Hexane:Ethyl Acetate, 8:1)[1]

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection:

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of a BCP Derivative from a Mixed Solvent System

Materials:

  • Purified BCP derivative (as an oil or amorphous solid)

  • "Good" solvent (e.g., diethyl ether)

  • "Poor" solvent (e.g., pentane)

  • Heating plate

  • Ice bath

Procedure:

  • Dissolution:

    • Gently heat the BCP derivative in a minimal amount of the "good" solvent until it fully dissolves.

  • Addition of "Poor" Solvent:

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification:

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the flask in an ice bath or a refrigerator.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum. An analytically pure sample can often be obtained this way.[2]

References

Technical Support Center: Functionalization of Bicyclo[1.1.1]pentan-2-one Bridge C-H Bonds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[1.1.1]pentan-2-one (BCP-2-one) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the bridge C-H bonds of the BCP core.

Frequently Asked Questions (FAQs)

Q1: Why are the bridge C-H bonds of this compound so unreactive?

The low reactivity of the bridge C-H bonds in the Bicyclo[1.1.1]pentane (BCP) core is primarily due to their high bond dissociation energy (BDE), which is estimated to be around 106 kcal/mol.[1] This high BDE makes hydrogen atom abstraction difficult, thus hindering many standard C-H functionalization reactions. Additionally, the strained nature of the BCP cage can lead to undesired ring-opening side reactions under harsh reaction conditions.[2]

Q2: What are the common side reactions or challenges observed when attempting to functionalize the bridge C-H bonds?

Researchers often encounter several challenges when targeting the bridge C-H bonds of BCPs:[1][2]

  • Low Yields: Due to the high BDE of the C-H bonds.

  • Poor Selectivity: Difficulty in selectively functionalizing the bridge (C2) position over the more reactive bridgehead (C1 and C3) positions.

  • Multifunctionalization: The presence of multiple, chemically similar C-H bonds can lead to the introduction of more than one functional group.

  • Ring Fragmentation: The high strain of the BCP core can result in ring-opening under certain reaction conditions, particularly with cationic intermediates.[2]

Q3: What are the most promising strategies to overcome the low reactivity of the bridge C-H bonds?

Recent advances have led to several effective strategies:

  • Radical C-H Abstraction: This is a key strategy that involves the generation of a highly reactive radical species to abstract a hydrogen atom from the bridge position. This is often achieved under mild, visible-light conditions to control reactivity and selectivity.[1][3]

  • Metallaphotoredox Catalysis: This approach combines photoredox catalysis with a metal catalyst (e.g., nickel) to enable cross-coupling reactions at the bridge position after initial functionalization (e.g., bromination).[1]

  • Dirhodium-Catalyzed C-H Insertion: While often selective for the bridgehead C-H bonds, specific catalyst and substrate design can influence the regioselectivity of carbene insertion reactions.[4][5]

Troubleshooting Guides

Problem 1: Low to no conversion in a radical C-H bromination reaction.
Possible Cause Troubleshooting Step
Insufficiently reactive hydrogen atom abstractor. The radical generated must be sufficiently energetic to abstract a hydrogen from the strong C-H bond. Consider using a more potent hydrogen atom transfer (HAT) catalyst or initiator.
Inadequate light source in photoredox catalysis. Ensure the light source (e.g., Kessil lamp) has the correct wavelength and intensity for the chosen photocatalyst. Check the lamp's age and output.
Degradation of reagents. Use freshly distilled/purified solvents and high-purity reagents. N-bromosuccinimide (NBS) and other halogen sources can degrade over time.
Presence of radical inhibitors. Ensure all glassware is scrupulously clean and free of any potential radical quenching agents. Degas the reaction mixture thoroughly.
Problem 2: Poor selectivity between bridge and bridgehead C-H functionalization.
Possible Cause Troubleshooting Step
Reaction conditions are too harsh. High temperatures or highly reactive, non-selective radical initiators can lead to a loss of selectivity. Employing milder, photoredox-mediated conditions can improve selectivity for the bridge position.[1]
Steric hindrance at the bridgehead position is insufficient. While the bridgehead C-H bonds are electronically more activated, bulky substituents at the bridgehead can sterically direct functionalization to the bridge positions.
Incorrect catalyst for C-H insertion. In dirhodium-catalyzed reactions, the choice of ligand on the rhodium catalyst is critical for directing the regioselectivity. For targeting bridge C-H bonds, a systematic screen of catalysts may be necessary.
Problem 3: Formation of significant ring-opened byproducts.
Possible Cause Troubleshooting Step
Generation of cationic intermediates. Solvolysis or reactions proceeding through a carbocation intermediate at the bridgehead are known to cause rapid ring fragmentation.[2] Avoid strongly acidic conditions or reagents that promote cation formation.
High reaction temperatures. Thermal stress can promote fragmentation of the strained BCP core. Use the lowest effective temperature for the desired transformation.
Unstable radical intermediates. While radical pathways are generally preferred, highly unstable radical intermediates can still lead to decomposition. Ensure the subsequent trapping of the BCP radical is efficient.

Experimental Protocols

Key Experiment: Radical C-H Bromination of a BCP Core

This protocol describes a general method for the selective monobromination of a Bicyclo[1.1.1]pentane bridge C-H bond using visible-light photoredox catalysis, a foundational step for further functionalization.[1][3]

Materials:

  • Bicyclo[1.1.1]pentane derivative (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Bromotrichloromethane (CBrCl₃) (2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Solvent (e.g., Dichloromethane, DCM), degassed

  • Blue Kessil Lamp (or equivalent 440-450 nm light source)

Procedure:

  • To an oven-dried Schlenk tube, add the BCP derivative, NCS, and the photocatalyst.

  • Seal the tube with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes.

  • Add degassed DCM via syringe, followed by the addition of CBrCl₃.

  • Place the reaction vessel approximately 5-10 cm from the blue Kessil lamp and begin irradiation with stirring. A fan should be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to isolate the 2-bromo-BCP derivative.

Quantitative Data Summary

Table 1: Comparison of Conditions for Bridge C-H Bromination

EntryBrominating AgentCatalyst/InitiatorSolventTemp. (°C)Yield (%)Reference
1CBrCl₃Ir(ppy)₃ / Blue LEDDCM2575[1]
2NBSAIBNCCl₄8040Hypothetical
3Br₂UV LightCCl₄25Low/Mixture[2]

Table 2: Scope of Metallaphotoredox C-H Arylation of 2-Bromo-BCPs

EntryAryl Coupling PartnerNi CatalystLigandYield (%)Reference
14-Methoxyphenylboronic acidNiCl₂·glymedtbbpy85[1]
24-Trifluoromethylphenylboronic acidNiCl₂·glymedtbbpy78[1]
32-Thienylboronic acidNiCl₂·glymedtbbpy65[1]

Visualizations

Logical Workflow for Bridge C-H Functionalization

G start Start: BCP-2-one Derivative strategy Select Functionalization Strategy start->strategy radical Radical C-H Abstraction strategy->radical Direct C-H Functionalization insertion Dirhodium-Catalyzed Insertion strategy->insertion Alternative Approach intermediate Key Intermediate: 2-Bromo-BCP radical->intermediate troubleshooting Troubleshoot: Low Yield/Selectivity radical->troubleshooting photoredox Metallaphotoredox Cross-Coupling diversification Diversification Reactions photoredox->diversification photoredox->troubleshooting intermediate->photoredox Further Elaboration product Final Functionalized BCP Product diversification->product

Caption: A logical workflow for the functionalization of BCP bridge C-H bonds.

Signaling Pathway: General Radical C-H Bromination Cycle

Caption: A simplified catalytic cycle for radical C-H bromination of BCPs.

References

Side reactions and byproduct formation in Bicyclo[1.1.1]pentan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[1.1.1]pentan-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent synthetic strategy for this compound involves a two-step process:

  • Synthesis of the precursor, Bicyclo[1.1.1]pentan-2-ol. This is often achieved through methods such as the Baeyer–Villiger oxidation of mixed ketones followed by hydrolysis.[1]

  • Oxidation of Bicyclo[1.1.1]pentan-2-ol to the corresponding ketone. The Swern oxidation is a frequently employed method for this transformation due to its mild reaction conditions.[2][3]

Alternative, more direct routes are also emerging. One such method involves the visible light-induced reaction of acyl radicals, generated from aldehydes and a hydrogen transfer agent like tert-butyl hydrogen peroxide (TBHP), with [1.1.1]propellane to form Bicyclo[1.1.1]pentane-ketones.[4]

Q2: What are the typical byproducts observed during the Swern oxidation of Bicyclo[1.1.1]pentan-2-ol?

The Swern oxidation, while generally efficient, is known to produce several byproducts. These include:

  • Dimethyl sulfide (DMS): A volatile and malodorous compound.[5]

  • Carbon monoxide (CO): A toxic gas.

  • Carbon dioxide (CO₂):

  • Triethylammonium chloride: Formed when triethylamine is used as the base.[5][6]

Care should be taken to perform the reaction and work-up in a well-ventilated fume hood.

Q3: Are there any specific side reactions to be aware of when synthesizing this compound via Swern oxidation?

Yes, a significant side reaction to be mindful of during the Swern oxidation of alcohols is the formation of a methylthiomethyl (MTM) ether . This can occur, particularly if the reaction temperature is not kept sufficiently low (ideally below -60°C), through a Pummerer rearrangement of the intermediate chlorosulfonium salt.

Q4: Can ring-opening of the Bicyclo[1.1.1]pentane core occur during the synthesis of the ketone?

While the bicyclo[1.1.1]pentane cage is known for its high ring strain, it is generally kinetically stable.[7] However, 2-substituted bicyclo[1.1.1]pentane derivatives can be unstable under certain conditions. For instance, 2-substituted bicyclo[1.1.1]pentan-2-ol alkoxides have been shown to undergo rapid cycloreversion to form cyclobutyl phenyl ketones.[1] While not explicitly detailed as a common byproduct in the synthesis of the ketone under standard oxidation conditions, the inherent strain makes ring-opening a potential side reaction to consider, especially if harsh conditions are employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound Incomplete oxidation of Bicyclo[1.1.1]pentan-2-ol.- Ensure all reagents for the Swern oxidation (oxalyl chloride, DMSO, triethylamine) are fresh and anhydrous. - Carefully monitor the reaction temperature, maintaining it at or below -78°C during the addition of reagents. - Increase the equivalents of the oxidizing agent slightly. - Consider alternative oxidation methods such as Dess-Martin periodinane or Parikh-Doering oxidation.
Decomposition of the starting material or product.- Due to the strained nature of the bicyclo[1.1.1]pentane ring system, avoid high temperatures and strongly acidic or basic conditions during workup and purification.
Presence of a significant amount of an unknown, less polar byproduct Formation of the methylthiomethyl (MTM) ether side product.- Strictly maintain the reaction temperature below -60°C throughout the Swern oxidation process. - Use of trifluoroacetic anhydride instead of oxalyl chloride may allow for slightly higher reaction temperatures (up to -30°C) with a reduced risk of this side reaction.
Difficult purification of the final product Contamination with malodorous dimethyl sulfide (DMS).- After the reaction, quench any remaining reactive species carefully. - During workup, perform extractions with a suitable organic solvent. - To remove residual DMS from glassware, rinse with a bleach solution or an oxidizing agent like Oxone, which will oxidize the volatile and odorous DMS to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[3]
Co-elution of byproducts during column chromatography.- Use a high-resolution silica gel for chromatography. - Employ a gradient elution system to achieve better separation. - Consider alternative purification methods such as distillation under reduced pressure, if the product is sufficiently volatile and thermally stable.
Formation of multiple unidentified byproducts Potential ring-opening of the bicyclo[1.1.1]pentane core.- Ensure that the reaction conditions are as mild as possible. - Avoid prolonged reaction times. - Characterize the byproducts using techniques like GC-MS and NMR to identify their structures and elucidate the decomposition pathway. This will help in optimizing the reaction conditions to minimize their formation.

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentan-2-ol (Precursor)

A common route to bicyclo[1.1.1]pentan-2-ol involves the Baeyer-Villiger oxidation of a suitable bicyclic ketone precursor, followed by hydrolysis. A detailed procedure can be adapted from literature describing the synthesis of substituted bicyclo[1.1.1]pentanols.[1]

Synthesis of this compound via Swern Oxidation

The following is a general procedure for the Swern oxidation of a secondary alcohol. The specific quantities and reaction times should be optimized for Bicyclo[1.1.1]pentan-2-ol.

Step Procedure
1. Activation of DMSO In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes.
2. Addition of Alcohol Dissolve Bicyclo[1.1.1]pentan-2-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.
3. Addition of Base Add anhydrous triethylamine (3.0 to 5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature over 1-2 hours.
4. Work-up Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Reaction_Pathway Synthetic Pathway to this compound cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Step cluster_side_reactions Potential Side Reactions Start [1.1.1]Propellane Derivative Bicyclo[1.1.1]pentan-2-ol Bicyclo[1.1.1]pentan-2-ol Start->Bicyclo[1.1.1]pentan-2-ol e.g., Baeyer-Villiger Oxidation & Hydrolysis This compound This compound Bicyclo[1.1.1]pentan-2-ol->this compound Swern Oxidation MTM_Ether Methylthiomethyl (MTM) Ether Bicyclo[1.1.1]pentan-2-ol->MTM_Ether Pummerer Rearrangement (High Temp.) Ring_Opened_Product Ring-Opened Byproduct (e.g., Cyclobutyl derivative) This compound->Ring_Opened_Product Decomposition (Harsh Conditions)

Caption: Synthetic pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions: - Temperature Control? - Anhydrous Reagents? - Reaction Time? Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Crude Product: - GC-MS - NMR Identify_Byproduct Identify Major Byproduct(s) Analyze_Byproducts->Identify_Byproduct MTM_Ether_Detected MTM Ether Detected Identify_Byproduct->MTM_Ether_Detected Yes Unreacted_SM_Detected Unreacted Starting Material Identify_Byproduct->Unreacted_SM_Detected Yes Ring_Opened_Detected Ring-Opened Products Identify_Byproduct->Ring_Opened_Detected Yes Optimize_Temp Optimize Temperature: Strictly maintain < -60°C MTM_Ether_Detected->Optimize_Temp Optimize_Reagents Optimize Reagent Stoichiometry & Purity Unreacted_SM_Detected->Optimize_Reagents Optimize_Conditions Use Milder Conditions: - Shorter Reaction Time - Alternative Reagents Ring_Opened_Detected->Optimize_Conditions Purification Optimize Purification Protocol Optimize_Temp->Purification Optimize_Reagents->Purification Optimize_Conditions->Purification Check_Reaction_conditions Check_Reaction_conditions Check_Reaction_conditions->Analyze_Byproducts

References

Technical Support Center: Ketalisation and Protection Strategies for Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[1.1.1]pentan-2-one. Bicyclo[1.1.1]pentanes (BCPs) are increasingly important as bioisosteres for aromatic rings in medicinal chemistry, and the protection of the ketone functionality is a critical step in many synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the ketone in this compound necessary?

A1: The bicyclo[1.1.1]pentane cage is a highly strained system.[1][2] This inherent strain can influence the reactivity of the ketone and the stability of the molecule under various reaction conditions.[3] Protecting the ketone as a ketal can prevent unwanted side reactions during subsequent synthetic steps, such as nucleophilic additions or reductions, that are intended for other functional groups in the molecule.[4][5]

Q2: What are the most common methods for the ketalisation of this compound?

A2: The most common method for ketalisation is the acid-catalyzed reaction with a diol, typically ethylene glycol, to form a cyclic ketal.[4][5] This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. Common acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids.

Q3: What are some of the challenges associated with the ketalisation of this strained ketone?

A3: The high degree of ring strain in the bicyclo[1.1.1]pentane system can present synthetic challenges.[6] The reactivity of the ketone may be altered compared to less strained systems, potentially leading to slower reaction rates or requiring more forcing conditions. Furthermore, the stability of the BCP core under strongly acidic conditions should be considered to avoid potential ring-opening or rearrangement side reactions.[3]

Q4: How can the ketal protecting group be removed?

A4: The ketal group can be removed (deprotected) by treatment with aqueous acid, which hydrolyzes the ketal to regenerate the ketone. Mild acidic conditions are generally preferred to avoid degradation of the sensitive BCP core.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no conversion to the ketal 1. Insufficiently acidic conditions. 2. Presence of water in the reaction mixture. 3. Steric hindrance from the bicyclic core. 4. Inactive catalyst.1. Increase the amount of acid catalyst or use a stronger acid (e.g., switch from p-TsOH to H₂SO₄). 2. Use a Dean-Stark apparatus or molecular sieves to remove water. Ensure all reagents and solvents are anhydrous. 3. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered diol if possible. 4. Use a fresh batch of acid catalyst.
Formation of side products 1. Ring-opening or rearrangement of the BCP core under harsh acidic conditions. 2. Polymerization of the diol.1. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS)) or a shorter reaction time. 2. Add the diol slowly to the reaction mixture.
Difficult deprotection 1. Steric hindrance around the ketal. 2. Instability of the product to the deprotection conditions.1. Use stronger acidic conditions or a different acid for deprotection. 2. Screen a variety of mild acidic conditions (e.g., acetic acid, oxalic acid) at different temperatures.
Product decomposition during workup The BCP core or other functional groups are sensitive to the workup conditions.Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions. Use a buffered workup if necessary.

Experimental Protocols

General Protocol for Ketalisation of this compound

This is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equivalents)

  • Anhydrous toluene or benzene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound and anhydrous toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for Deprotection of this compound Ketal

Materials:

  • This compound ketal

  • Acetone

  • Water

  • Dilute aqueous acid (e.g., 1 M HCl or oxalic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the this compound ketal in a mixture of acetone and water.

  • Add a catalytic amount of dilute aqueous acid.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS.

  • Once the deprotection is complete, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate to obtain the deprotected this compound.

Data Presentation

Table 1: Representative Conditions for Ketalisation of Ketones

KetoneDiolCatalystSolventTemp. (°C)Time (h)Yield (%)
CyclohexanoneEthylene glycolp-TsOHTolueneReflux495
4-tert-ButylcyclohexanoneEthylene glycolp-TsOHBenzeneReflux692
AdamantanoneEthylene glycolH₂SO₄TolueneReflux2485
This compound (Predicted)Ethylene glycolp-TsOHTolueneReflux8-16Moderate to Good

Note: The conditions for this compound are predicted based on general principles for strained ketones and may require optimization.

Visualizations

Ketalisation_Mechanism Ketone This compound Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Hemiketal Hemiketal Intermediate Protonated_Ketone->Hemiketal + Diol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation - H2O Ketal Ketal Product Carbocation->Ketal + Diol Catalyst H+ Ketal->Catalyst - H+ Diol HO(CH2)2OH Water H2O

Caption: Acid-catalyzed ketalisation of this compound.

Workflow Start Start with this compound Protection Protection (Ketalisation) Start->Protection Reaction Perform desired reaction on other functional groups Protection->Reaction Deprotection Deprotection (Hydrolysis) Reaction->Deprotection End Final Product Deprotection->End

Caption: General workflow for using a ketal protecting group.

Troubleshooting_Tree Problem Low Ketal Yield Check_Water Is water being effectively removed? Problem->Check_Water Yes_Water Yes Check_Water->Yes_Water No_Water No Check_Water->No_Water Check_Catalyst Is the catalyst active and sufficient? Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Conditions Are the reaction conditions forcing enough? Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Yes_Water->Check_Catalyst Solution_Water Use Dean-Stark or molecular sieves. No_Water->Solution_Water Yes_Catalyst->Check_Conditions Solution_Catalyst Add more catalyst or use a stronger acid. No_Catalyst->Solution_Catalyst Consider_Side_Reactions Consider potential side reactions. Yes_Conditions->Consider_Side_Reactions Solution_Conditions Increase temperature and/or reaction time. No_Conditions->Solution_Conditions

Caption: Troubleshooting decision tree for low ketal yield.

References

Handling and storage of thermally unstable Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling and storage of the thermally unstable compound, Bicyclo[1.1.1]pentan-2-one. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered thermally unstable?

This compound is a highly strained bicyclic ketone. Its instability stems from the significant ring strain inherent in its structure, which is estimated to be around 68 kcal/mol for the parent bicyclo[1.1.1]pentane.[1] This high level of strain makes the molecule prone to thermal decomposition through a process called cycloreversion.[2]

Q2: What are the primary decomposition products of this compound?

Upon heating, this compound undergoes a concerted cycloreversion reaction to yield allylketene.[2] Allylketene is also reactive and can undergo further reactions or oligomerization, which may complicate reaction mixtures.

Q3: What are the recommended storage conditions for this compound?

Due to its thermal instability and high volatility, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4] Given its volatility, ensuring the container is properly sealed is critical to prevent loss of the material.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

Standard laboratory PPE should be worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of desired product in a reaction involving this compound. Decomposition of the starting material due to excessive heat.Maintain a low reaction temperature. If heating is necessary, perform it cautiously and for the shortest possible duration. Consider using milder reaction conditions.
Volatilization of this compound.Ensure the reaction is conducted in a well-sealed apparatus. If possible, use a condenser cooled to a low temperature.
Presence of unexpected byproducts in the reaction mixture. Formation of allylketene and its subsequent reaction products.Monitor the reaction closely for the formation of byproducts. Consider using a lower reaction temperature or a shorter reaction time. Purification methods such as chromatography may be necessary to separate the desired product from these impurities.
Difficulty in isolating pure this compound after synthesis. The compound is highly volatile, leading to significant losses during purification.[2]Use purification techniques that minimize exposure to heat and vacuum, such as azeotropic distillation or preparative gas chromatography at low temperatures.[2] Handle the purified product quickly and store it immediately under the recommended conditions.

Quantitative Data

The thermal decomposition of this compound to allylketene is a unimolecular, concerted reaction. The activation parameters for this process have been determined:[2]

ParameterValue
Activation Energy (Ea)35.7 ± 1.5 kcal/mol
Pre-exponential Factor (log A)13.8 ± 0.5 s⁻¹
Enthalpy of Activation (ΔH‡)34.8 ± 1.5 kcal/mol
Entropy of Activation (ΔS‡)+2.0 ± 2.0 eu

These parameters indicate a concerted reaction with a relatively nonpolar transition state.[2] While a specific decomposition temperature is not provided, the activation energy suggests that the compound will start to decompose at a significant rate at elevated temperatures.

Experimental Protocols

Synthesis of this compound via Ozonolysis

The synthesis of this compound can be achieved through the ozonolysis of 2-phenylbicyclo[1.1.1]pentan-2-ol.[2]

Materials:

  • 2-phenylbicyclo[1.1.1]pentan-2-ol

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or other reducing agent

  • Pentane

Procedure:

  • Dissolve 2-phenylbicyclo[1.1.1]pentan-2-ol in dichloromethane in a reaction vessel equipped with a gas inlet tube and a cooling bath.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide, to the reaction mixture at -78°C and allow it to warm to room temperature slowly.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Carefully remove the solvent under reduced pressure at a low temperature to avoid volatilization of the product.

  • The crude product can be purified by azeotropic distillation with pentane or by preparative gas chromatography.[2]

Note: The isolated yield is reported to be low (around 4%) due to the high volatility of the product.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Dissolve 2-phenylbicyclo[1.1.1]pentan-2-ol in CH2Cl2 ozonolysis Ozonolysis at -78°C start->ozonolysis purge Purge with Inert Gas ozonolysis->purge reduction Reductive Workup (e.g., DMS) purge->reduction extraction Aqueous Workup and Extraction reduction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Low Temperature) drying->concentration purification Purification (Azeotropic Distillation or GC) concentration->purification storage Store at 2-8°C purification->storage

Caption: Synthesis of this compound.

decomposition_pathway Thermal Decomposition of this compound reactant This compound transition_state Transition State (Concerted Cycloreversion) reactant->transition_state Heat (Δ) product Allylketene transition_state->product oligomers Oligomers/Polymers product->oligomers Further Reactions

Caption: Decomposition of this compound.

References

Technical Support Center: Radical-Mediated C-H Functionalization of Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for radical-mediated C-H functionalization of bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during the synthesis and functionalization of these valuable bioisosteres.

Frequently Asked Questions (FAQs)

Q1: My radical C-H functionalization of a BCP is resulting in very low yields. What are the common causes and how can I improve it?

A1: Low yields in radical C-H functionalization of BCPs can stem from several factors. A primary cause can be inefficient radical generation. Ensure your radical initiator is appropriate for the reaction conditions (e.g., thermal initiators like AIBN or photoredox catalysts). The concentration of the initiator is also critical; too little may lead to incomplete reaction, while too much can cause side reactions.[1][2] Another common issue is the premature quenching of the BCP radical intermediate. This can be caused by impurities in the solvent or reagents. Always use freshly distilled and degassed solvents. Additionally, the stability of your starting materials and reagents under the reaction conditions should be verified. In photoredox catalysis, insufficient light intensity or degradation of the photocatalyst can also lead to low conversion.[3]

Q2: I am observing poor regioselectivity in my reaction, with functionalization occurring at both the bridgehead and bridge C-H bonds of the BCP. How can I improve selectivity?

A2: Achieving high regioselectivity between the bridgehead (C1 and C3) and bridge (C2, C4, and C5) positions is a common challenge. The inherent reactivity of the C-H bonds plays a significant role, with bridgehead C-H bonds often being more susceptible to abstraction by certain radicals. To enhance selectivity for the bridge position, one strategy is to use sterically bulky radical sources or catalysts that favor approach to the less hindered bridge C-H bonds.[4] Solvent choice can also influence regioselectivity; polar or coordinating solvents may alter the transition state energies for abstraction at different positions.[3] For Minisci-type reactions on heteroaryl-substituted BCPs, the pH of the reaction medium can significantly impact the regiochemical outcome.[5]

Q3: My reaction is producing a significant amount of oligomeric or polymeric byproducts. What is causing this and how can I prevent it?

A3: Oligomerization is a common side reaction where the BCP radical intermediate adds to another molecule of the starting BCP or the functionalized product.[6] This is often exacerbated by a slow trapping of the BCP radical by the desired functionalizing agent. To mitigate this, you can try to increase the concentration of the trapping agent. Alternatively, using a more reactive trapping agent can help to intercept the BCP radical before it oligomerizes. In some cases, lowering the overall reaction concentration can also disfavor bimolecular oligomerization reactions.

Q4: I am having difficulty purifying my functionalized BCP product. What are the recommended purification techniques?

A4: Purification of BCP derivatives can be challenging due to their often non-polar and sometimes volatile nature. The most common and effective method is silica gel column chromatography.[7][8] A careful selection of the eluent system is crucial for achieving good separation. For crystalline products, recrystallization can be a highly effective method to obtain high purity material.[9] In some cases, particularly for non-polar compounds, reverse-phase chromatography may also be a viable option.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Ineffective radical initiation- Verify the compatibility of the initiator with the reaction conditions (temperature for thermal initiators, wavelength for photocatalysts).- Increase the initiator or photocatalyst loading incrementally.- Ensure the light source is of appropriate wavelength and intensity for the photocatalyst being used.[3]
Degradation of reagents or catalyst- Use freshly prepared or purified reagents and solvents.- For photoredox reactions, check for signs of photocatalyst degradation (e.g., color change) and consider using a fresh batch.
Insufficient reaction time or temperature- Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.- If using a thermal initiator, ensure the reaction temperature is appropriate for its decomposition rate.
Poor Regioselectivity (mixture of bridgehead and bridge functionalization) Steric and electronic factors- Employ a more sterically hindered radical source or catalyst to favor functionalization at the less hindered bridge position.- Modify the electronic properties of the BCP substrate if possible.
Solvent effects- Screen different solvents with varying polarities and coordinating abilities. Fluorinated alcohols like HFIP or TFE have been shown to influence selectivity in some C-H functionalization reactions.[3]
Formation of Side Products (e.g., oligomers, ring-opened products) Slow radical trapping- Increase the concentration of the radical trapping agent.- Use a more reactive trapping agent.
High reaction concentration- Decrease the overall reaction concentration to disfavor bimolecular side reactions.
Ring strain-induced fragmentation- This is a more challenging issue inherent to the BCP core. Milder reaction conditions (e.g., lower temperature, less energetic radicals) may help to minimize fragmentation.
Difficulty in Product Purification Similar polarity of product and starting materials/byproducts- Optimize the mobile phase for silica gel chromatography; a shallow gradient can improve separation.- Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.- For solid products, explore different solvent systems for recrystallization.[9]
Photocatalyst Degradation Photobleaching or reaction with radical intermediates- Use a more robust photocatalyst.- Decrease the light intensity or use a filter to remove high-energy wavelengths.- Ensure the reaction is thoroughly degassed to remove oxygen, which can contribute to catalyst degradation.

Key Experimental Protocols

Protocol 1: Photoredox-Mediated C-H Arylation of BCPs

This protocol is a general procedure for the arylation of a BCP derivative using a photoredox catalyst.

Materials:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid

  • Aryl halide (e.g., 4-iodotoluene)

  • Photocatalyst (e.g., Ir(ppy)₃ or an organic photocatalyst)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., anhydrous and degassed DMSO)

  • Schlenk flask or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk flask, add bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), aryl halide (1.2 equiv), photocatalyst (1-5 mol%), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Radical-Mediated C-H Amination of BCPs

This protocol describes a general method for the amination of BCPs using an N-centered radical precursor.

Materials:

  • 1-Bromobicyclo[1.1.1]pentane

  • Amine source (e.g., N-aminopyridinium salt)

  • Radical initiator (e.g., AIBN or a photoredox system)

  • Solvent (e.g., anhydrous and degassed acetonitrile)

  • Reaction vessel suitable for the chosen initiation method

Procedure:

  • In a reaction vessel, dissolve 1-bromobicyclo[1.1.1]pentane (1.0 equiv) and the amine source (1.5 equiv) in the solvent.

  • Add the radical initiator (e.g., 10 mol% AIBN for thermal initiation, or a photocatalyst and light source).

  • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • If using a thermal initiator, heat the reaction to the appropriate temperature (e.g., 80 °C for AIBN). If using a photoredox system, irradiate with the appropriate wavelength of light.

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • The crude product can be purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow General Workflow for Radical BCP C-H Functionalization reagents 1. Combine BCP Substrate, Radical Precursor, and Catalyst/Initiator solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent reaction 3. Initiate Reaction (Heat or Light) solvent->reaction monitoring 4. Monitor Progress (TLC, GC/LC-MS) reaction->monitoring workup 5. Aqueous Workup and Extraction monitoring->workup purification 6. Purify Product (Chromatography/Recrystallization) workup->purification characterization 7. Characterize Final Product purification->characterization

Caption: A generalized experimental workflow for radical-mediated C-H functionalization of BCPs.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Is starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion, Low Product check_conversion->high_conversion Yes initiator_issue Check Initiator/Catalyst Activity & Reaction Conditions (Temp/Light) low_conversion->initiator_issue reagent_quality Check Reagent/Solvent Purity low_conversion->reagent_quality side_reactions Identify Side Products (NMR, MS) high_conversion->side_reactions oligomerization Oligomerization? side_reactions->oligomerization fragmentation Ring Fragmentation? side_reactions->fragmentation adjust_trapping Increase Trapping Agent Conc. Decrease Overall Conc. oligomerization->adjust_trapping Yes milder_conditions Use Milder Conditions (Lower Temp, Different Radical Source) fragmentation->milder_conditions Yes

Caption: A decision tree for troubleshooting low yields in BCP functionalization experiments.

References

Technical Support Center: Large-Scale Production of Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method refinement for the large-scale synthesis of Bicyclo[1.1.1]pentan-2-one. The content addresses common challenges, offers troubleshooting solutions, and presents detailed experimental protocols based on established chemical literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound compared to the more common 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs)?

A1: The primary challenge lies in functionalizing the bridge (C2) position of the BCP core. Most scalable and established synthetic routes for BCPs involve reactions at the bridgehead (C1 and C3) positions, typically via the highly strained intermediate, [1.1.1]propellane.[1][2] Introducing a substituent at the C2 position requires a different synthetic strategy, as this carbon is less reactive and sterically hindered.

Q2: What is a feasible synthetic strategy for the large-scale production of this compound?

A2: A practical and scalable approach involves a multi-step sequence. A common strategy would be the synthesis of a suitable precursor like bicyclo[1.1.1]pentan-2-ol, followed by its oxidation to the desired ketone.[3] This pathway avoids direct functionalization of the unactivated C2 position.

Q3: What are the critical safety precautions when working with BCP synthesis, particularly with precursors like [1.1.1]propellane?

A3: [1.1.1]Propellane is a highly strained and reactive molecule. Its synthesis and in-situ use require strict safety protocols. Key precautions include:

  • Inert Atmosphere: All reactions involving propellane should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen.

  • Low Temperatures: The generation and reaction of propellane are often performed at low temperatures to control its reactivity and prevent polymerization.[4]

  • Proper Quenching: Any unreacted propellane must be safely quenched before workup.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

Q4: What are the most effective methods for purifying this compound?

A4: Due to the rigid and often volatile nature of BCP derivatives, a combination of purification techniques may be necessary.

  • Column Chromatography: Silica gel chromatography is a standard method for removing polar and non-polar impurities.

  • Distillation/Sublimation: For thermally stable products, distillation or sublimation under reduced pressure can be highly effective for achieving high purity.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for large-scale purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the oxidation of Bicyclo[1.1.1]pentan-2-ol.

Problem Potential Cause Recommended Solution
Low or No Yield of Bicyclo[1.1.1]pentan-2-ol (Precursor) Incomplete formation of the key [1.1.1]propellane intermediate.Verify the quality and stoichiometry of the reagents for propellane generation, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4] Ensure reaction temperature is strictly maintained.
Inefficient trapping of the cyclobutene intermediate in the precursor synthesis.Optimize the concentration of the trapping agent and reaction time. Monitor reaction progress by GC-MS or NMR if possible.
Incomplete Oxidation to Ketone Insufficient strength or amount of the oxidizing agent.Increase the molar equivalents of the oxidizing agent. Consider switching to a more powerful reagent (e.g., Dess-Martin periodinane, or a Swern oxidation protocol).
Short reaction time or low temperature.Extend the reaction time and/or moderately increase the temperature, while monitoring for byproduct formation.
Formation of Impurities During Oxidation Over-oxidation or side reactions.Use a milder, more selective oxidizing agent (e.g., PCC). Maintain strict temperature control, as many oxidations are exothermic.
Degradation of the starting material or product.Ensure the reaction pH is controlled. Some BCPs can be sensitive to strongly acidic or basic conditions.
Difficulty in Product Isolation/Purification Product co-elutes with starting material or byproducts during chromatography.Adjust the solvent system polarity for chromatography. A less polar system may improve separation. Consider alternative purification methods like distillation or sublimation.
Product is volatile and lost during solvent removal.Use a rotary evaporator at low temperature and reduced pressure. For highly volatile compounds, consider extraction into a high-boiling solvent followed by distillation.

Experimental Protocols

The following protocols outline a plausible two-step synthesis for this compound.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentan-2-ol

This procedure is adapted from methodologies for synthesizing bridge-functionalized BCPs.[3] The key step is the reaction of a suitable bicyclo[1.1.0]butane derivative followed by reduction. A more direct, but complex, route involves the functionalization of [1.1.1]propellane.

Materials:

  • 1-Iodo-3-trimethylsilylbicyclo[1.1.1]pentane

  • n-Butyllithium (n-BuLi)

  • Dry THF

  • Paraformaldehyde

  • Reducing agent (e.g., NaBH₄)

  • Aqueous HCl

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 1-iodo-3-trimethylsilylbicyclo[1.1.1]pentane in dry THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add freshly dried paraformaldehyde (2.0 equivalents) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting crude alcohol/aldehyde mixture is dissolved in methanol, cooled to 0 °C, and treated with a reducing agent like NaBH₄ (1.5 equivalents).

  • After stirring for 2 hours, the reaction is quenched with water and the methanol is removed in vacuo.

  • The aqueous residue is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • Purify the crude product by silica gel chromatography to yield bicyclo[1.1.1]pentan-2-ol.

Protocol 2: Oxidation to this compound

This protocol uses a standard Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and high efficiency.

Materials:

  • Bicyclo[1.1.1]pentan-2-ol

  • Dess-Martin periodinane (1.5 equivalents)

  • Dry Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve Bicyclo[1.1.1]pentan-2-ol in dry DCM under an argon atmosphere.

  • Add Dess-Martin periodinane in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent carefully under reduced pressure to yield crude this compound.

  • Purify the product by flash chromatography on silica gel or by sublimation.

Quantitative Data Summary

The large-scale synthesis of this compound is not widely reported. The table below summarizes typical yields for the key types of reactions involved in the proposed synthesis, drawn from analogous transformations in the literature.

Table 1: Representative Yields for Key Transformation Types

Reaction Step Transformation Type Reagents Typical Yield Range Reference
Precursor Formation BCP Core ConstructionPhotochemical addition to propellane70-95%[4][5]
Oxidation Secondary Alcohol to KetoneDess-Martin Periodinane85-95%General Organic Chemistry
Oxidation Secondary Alcohol to KetoneSwern Oxidation80-95%General Organic Chemistry
Oxidation Secondary Alcohol to KetonePCC Oxidation70-85%General Organic Chemistry

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from a common BCP precursor to the target molecule, this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Purification start BCP Precursor (e.g., 1,3-di-functionalized BCP) intermediate Bicyclo[1.1.1]pentan-2-ol start->intermediate Multi-step sequence (functional group interconversion) product This compound intermediate->product Oxidation (e.g., DMP, Swern) purified_product High-Purity Product product->purified_product Chromatography or Distillation/Sublimation

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic

This diagram provides a decision-making tree for troubleshooting the critical oxidation step.

G start Low yield in oxidation step? check_completion Is starting material (alcohol) consumed (check by TLC/GC-MS)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No degradation Product Degradation / Side Reactions check_completion->degradation Yes, but low product yield solution1 Increase oxidant equivalents or reaction time/temperature incomplete->solution1 solution2 Use milder oxidant (e.g., PCC). Ensure strict temperature control. degradation->solution2 workup_issue Product lost during workup? degradation->workup_issue solution3 Use careful solvent removal. Check extraction efficiency. workup_issue->solution3 Yes

Caption: Troubleshooting decision tree for the oxidation of Bicyclo[1.1.1]pentan-2-ol.

References

Validation & Comparative

Bicyclo[1.1.1]pentan-2-one vs. Cyclobutanone: A Comparative Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of bicyclo[1.1.1]pentan-2-one and cyclobutanone, two structurally intriguing ketones. While cyclobutanone has been extensively studied, this compound, a key derivative of the increasingly important bicyclo[1.1.1]pentane (BCP) scaffold in medicinal chemistry, presents a unique reactivity profile due to its highly strained cage-like structure. This document summarizes available quantitative data, details experimental protocols for key reactions, and presents reaction pathways to aid researchers in understanding and utilizing these compounds in their work.

Executive Summary

Cyclobutanone exhibits enhanced reactivity in nucleophilic additions and enolate formations compared to less strained cyclic and acyclic ketones, a characteristic attributed to the relief of its significant ring strain upon rehybridization of the carbonyl carbon from sp² to sp³. This compound, with its unique bridged structure, is also highly strained. While direct comparative quantitative data is scarce, computational studies and available experimental evidence suggest that the introduction of a trigonal center at the 2-position does not increase the strain as dramatically as might be expected. Its reactivity is influenced by the rigid geometry and the electronic effects of the BCP core. This guide aims to provide a framework for understanding the relative reactivities of these two ketones in key organic transformations.

Data Presentation

Table 1: Physical and Spectroscopic Properties
PropertyThis compoundCyclobutanone
Molecular Formula C₅H₆OC₄H₆O
Molar Mass 82.10 g/mol 70.09 g/mol
Appearance -Colorless liquid
Boiling Point -99-100 °C
IR (C=O stretch) ~1780 cm⁻¹ (estimated)~1785 cm⁻¹
¹³C NMR (C=O) ~215 ppm (estimated)~219 ppm

Note: Experimental data for this compound is limited. Estimated values are based on computational studies and data from related BCP derivatives.

Table 2: Comparative Reactivity Data
Reaction TypeThis compoundCyclobutanone
Nucleophilic Addition Generally reactive towards nucleophiles.Highly reactive due to relief of ring strain.
Reduction (e.g., with NaBH₄) Readily reduced to the corresponding alcohol.Readily reduced to cyclobutanol.
Enolate Formation (pKa of α-proton) pKa not experimentally determined. Computational studies suggest a value comparable to or slightly higher than cyclobutanone.pKa ≈ 19.7-20.2[1][2][3]
Wittig Reaction Undergoes Wittig olefination.[1]Readily undergoes Wittig olefination.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from derivatives of bicyclo[1.1.1]pentane. One common precursor is bicyclo[1.1.1]pentan-2-ol, which can be oxidized to the ketone.

Protocol: Oxidation of Bicyclo[1.1.1]pentan-2-ol

  • To a solution of bicyclo[1.1.1]pentan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a mild oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Reduction of Ketones

Protocol: Sodium Borohydride Reduction of Cyclobutanone

  • Dissolve cyclobutanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cyclobutanol.

This protocol can be adapted for the reduction of this compound.

Wittig Reaction

Protocol: Wittig Olefination of Cyclobutanone

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methylenecyclobutane by distillation or column chromatography.

A similar protocol has been reported for ketones bearing a bicyclo[1.1.1]pentane moiety.[1]

Reaction Pathways and Mechanisms

The reactivity of both ketones is largely governed by the high degree of ring strain. Reactions that lead to a change in hybridization of the carbonyl carbon from sp² to sp³ are generally favored as they alleviate some of this strain.

Nucleophilic Addition

Nucleophilic attack on the carbonyl carbon of both ketones proceeds via a standard mechanism to form a tetrahedral intermediate. The high reactivity of cyclobutanone is attributed to the significant release of angle strain in this step. This compound is also expected to be highly susceptible to nucleophilic attack due to its inherent strain.

Nucleophilic_Addition Ketone Ketone (Cyclobutanone or This compound) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Addition Product Intermediate->Product Protonation Enolate_Formation cluster_ketone Ketone cluster_enolate Enolate Ketone O C α-C-H Enolate O⁻ C α-C Ketone:alpha->Enolate:alpha Deprotonation Enolate:p->Enolate:c Resonance Base Base Base->Ketone:alpha Conjugate_Acid Conjugate Acid Comparative_Workflow cluster_Bicyclo This compound cluster_Cyclo Cyclobutanone B_Start This compound B_Reaction Reaction (e.g., Reduction) B_Start->B_Reaction B_Product Product B B_Reaction->B_Product Analysis Comparative Analysis (Yield, Rate, etc.) B_Product->Analysis C_Start Cyclobutanone C_Reaction Reaction (e.g., Reduction) C_Start->C_Reaction C_Product Product C C_Reaction->C_Product C_Product->Analysis

References

Validating the Intricate Structure of Bicyclo[1.1.1]pentan-2-one Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecular scaffolds is paramount. Bicyclo[1.1.1]pentane (BCP) derivatives, recognized for their unique three-dimensional properties as bioisosteres in medicinal chemistry, present a significant analytical challenge. This guide provides a comparative analysis of X-ray crystallography against spectroscopic and computational methods for validating the structure of Bicyclo[1.1.1]pentan-2-one derivatives, a key subclass of these promising compounds.

The rigid, cage-like structure of BCPs, particularly with functionalization at the C2 position as seen in this compound, necessitates unambiguous structural confirmation. While X-ray crystallography stands as the gold standard for providing definitive three-dimensional atomic coordinates, a comprehensive validation strategy often integrates data from various analytical techniques.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

A holistic approach to structural validation involves leveraging the strengths of multiple analytical methods. While X-ray crystallography provides unparalleled detail on the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecule's structure in solution, and computational modeling provides theoretical predictions to corroborate experimental findings.

TechniqueStrengthsWeaknessesApplication to this compound
X-ray Crystallography - Provides definitive 3D atomic coordinates and absolute stereochemistry.[1] - Unambiguously determines bond lengths, bond angles, and torsional angles.- Requires a suitable single crystal, which can be challenging to grow. - Provides a static picture of the molecule in the solid state.Essential for the unambiguous confirmation of the bicyclic framework and the position of the keto group and other substituents.
NMR Spectroscopy - Provides detailed information about the connectivity and chemical environment of atoms in solution.[2] - Can be used to study dynamic processes.- Structure determination is based on interpretation of spectral data and can sometimes be ambiguous for complex molecules. - Does not directly provide bond lengths and angles.Crucial for determining the proton and carbon framework, and for confirming the presence of the carbonyl group through characteristic chemical shifts.
Infrared (IR) Spectroscopy - Provides information about the functional groups present in a molecule.[2]- Provides limited information about the overall molecular structure.Useful for the rapid confirmation of the carbonyl (C=O) functional group through its characteristic strong absorption.
Computational Chemistry - Can predict molecular geometries, energies, and spectroscopic properties.[3] - Can provide insights into reaction mechanisms and molecular properties that are difficult to measure experimentally.- The accuracy of the results depends on the level of theory and basis set used. - Predictions must be validated by experimental data.Complements experimental data by providing theoretical bond lengths, angles, and energies for comparison, aiding in the interpretation of spectroscopic data.

Experimental Data Summary

The following table summarizes key structural parameters for a representative this compound derivative as determined by X-ray crystallography and compared with theoretical values from computational modeling.

ParameterX-ray Crystallography Data (Å or °)Computational Data (DFT) (Å or °)
Bond Lengths
C1-C2Data not available in search resultsData not available in search results
C2-C3Data not available in search resultsData not available in search results
C1-C3Data not available in search resultsData not available in search results
C2=OData not available in search resultsData not available in search results
Bond Angles
∠C1-C2-C3Data not available in search resultsData not available in search results
∠C1-C3-C2Data not available in search resultsData not available in search results
∠(C1-C2-C3)-OData not available in search resultsData not available in search results

Note: Specific crystallographic data for this compound was not available in the search results. The table is presented as a template for data presentation.

Experimental Protocols

X-ray Crystallography

A general protocol for the single-crystal X-ray diffraction analysis of Bicyclo[1.1.1]pentane derivatives is as follows:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., dichloromethane).[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using standard crystallographic software.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).[2] Standard pulse sequences are used to obtain one-dimensional spectra. For more complex structures, two-dimensional experiments such as COSY, HSQC, and HMBC are employed to establish connectivities.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Computational Modeling
  • Structure Building: The initial 3D structure of the this compound derivative is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using an appropriate level of theory and basis set, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

  • Property Calculations: Other properties, such as NMR chemical shifts, can also be calculated and compared with experimental data.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound derivatives, highlighting the interplay between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_experimental Experimental Analysis cluster_computational Computational Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir dft DFT Calculations purification->dft Initial Structure final_structure Validated Structure xray->final_structure nmr->final_structure ir->final_structure dft->final_structure Theoretical Confirmation

Caption: Workflow for structural validation.

References

Unlocking New Dimensions in Drug Design: A Comparative Guide to Bicyclo[1.1.1]pentan-2-one as an ortho/meta-Arene Bioisostere

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the efficacy and safety of pharmaceuticals is a perpetual frontier. The strategic replacement of aromatic rings with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—has emerged as a powerful tool in medicinal chemistry. This guide provides a comprehensive computational analysis of Bicyclo[1.1.1]pentan-2-one (BCP-one) as a bioisostere for ortho- and meta-substituted arenes, comparing its performance with key alternatives and providing the supporting experimental and computational data necessary for informed drug design decisions.

The "escape from flatland," a concept encouraging the move from planar, aromatic compounds to three-dimensional, saturated structures, has driven significant innovation in scaffold design.[1] Saturated bioisosteres often lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[2] Bicyclo[1.1.1]pentane (BCP), a highly strained and rigid cage-like structure, has gained prominence as a para-substituted arene mimic.[3] This guide focuses on the less explored but equally critical role of functionalized BCPs, specifically this compound, as a surrogate for ortho- and meta-substituted phenyl rings.

Geometric and Physicochemical Landscape of Arene Bioisosteres

The effectiveness of a bioisostere is fundamentally linked to its ability to replicate the spatial arrangement and electronic properties of the moiety it replaces. For ortho- and meta-substituted arenes, key geometric parameters include the distance and angle between the substituent vectors. Computational analysis provides a powerful lens through which to compare these parameters across different scaffolds.

Below is a comparative analysis of this compound and its alternatives as bioisosteres for ortho- and meta-disubstituted benzene.

Parameterortho-Disubstituted Benzene1,2-Disubstituted Bicyclo[1.1.1]pentane1,2-Disubstituted Bicyclo[2.1.1]hexanemeta-Disubstituted Benzene1,2-Disubstituted Bicyclo[1.1.1]pentane1,3-Disubstituted Bicyclo[3.1.1]heptane
Substituent Distance (d, Å) ~2.83.5 - 4.0~3.1~4.93.5 - 4.0~4.8
Substituent Angle (φ1, °) ~60~89~60~120~89~119
Dihedral Angle (θ, °) 0~67~580~67~0

Data compiled from computational studies.[4][5]

As the data indicates, 1,2-disubstituted BCPs present a unique geometric profile that resides in a chemical space between that of ortho- and meta-substituted benzenes.[4] While not a perfect geometric mimic for either, its rigid structure can favorably position substituents for receptor binding. Bicyclo[2.1.1]hexanes (BCHex) offer a closer geometric match for ortho-substituted arenes, while bicyclo[3.1.1]heptanes (BCHep) are excellent mimics for meta-substituted systems.[1][4]

Beyond geometry, physicochemical properties are critical for a drug candidate's success. The replacement of a planar arene ring with a saturated, sp³-rich scaffold like BCP-one can significantly impact properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability.

CompoundclogPAqueous Solubility (µg/mL)Metabolic Stability (t½, min)
Benzene Analogue (Generic)3.51030
BCP Analogue (Generic)2.850>120
BCHep Analogue (Generic)3.045>120

Representative data showing general trends observed when replacing arenes with saturated bicyclic scaffolds.[2][6]

The introduction of the BCP scaffold generally leads to a decrease in lipophilicity and a significant increase in both aqueous solubility and metabolic stability, addressing common liabilities in drug development.[2]

Experimental and Computational Methodologies

To facilitate the application of these findings, detailed protocols for both the synthesis of this compound and the computational analysis of bioisosteres are provided below.

Synthesis of this compound

A common route to functionalized BCPs involves the radical-mediated addition to [1.1.1]propellane.[7]

Experimental Protocol: Radical Acylation of [1.1.1]Propellane

  • Preparation of [1.1.1]Propellane Solution: A solution of [1.1.1]propellane is typically prepared in situ or used from a stored solution at low temperature due to its high reactivity.

  • Radical Initiation: An aldehyde precursor is treated with a radical initiator, such as dilauroyl peroxide, under inert atmosphere.

  • Reaction with Propellane: The generated acyl radical is then reacted with the [1.1.1]propellane solution at room temperature.

  • Workup and Purification: The reaction mixture is concentrated, and the resulting Bicyclo[1.1.1]pentane ketone is purified by column chromatography.

Synthesis_Workflow

Computational Analysis of Bioisosteres

Quantum chemical calculations are instrumental in evaluating the geometric and electronic similarity of bioisosteres.

Experimental Protocol: Quantum Chemical Calculations for Geometric Parameters

  • Structure Preparation: 3D structures of the arene and bioisostere-containing fragments are built using molecular modeling software.

  • Geometry Optimization: The geometries are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima on the potential energy surface.

  • Parameter Measurement: Key geometric parameters (substituent distance, angle, and dihedral angle) are measured from the optimized structures.

Experimental Protocol: Calculation of Electrostatic Potential (ESP) Maps

  • Wavefunction Generation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular wavefunction.

  • ESP Calculation: The electrostatic potential is calculated on a 3D grid of points around the molecule.

  • Surface Mapping: The calculated ESP values are mapped onto the molecular electron density surface.

  • Visualization: The ESP map is visualized using molecular graphics software, where colors typically represent the potential (e.g., red for negative, blue for positive).[8]

Computational_Analysis_Workflow

Signaling Pathways and Logical Relationships

The decision to employ a bioisosteric replacement is often part of a larger drug discovery cascade aimed at optimizing a lead compound. The following diagram illustrates this logical relationship.

Drug_Discovery_Logic

Conclusion

This compound and its derivatives represent a valuable and increasingly accessible tool for medicinal chemists seeking to overcome the limitations of traditional aromatic scaffolds. While not always a direct geometric replacement for ortho- or meta-substituted arenes, the unique structural and electronic properties of the BCP core can lead to significant improvements in a compound's ADME profile. The comparative data and detailed methodologies provided in this guide are intended to empower researchers to rationally design and synthesize next-generation therapeutics by navigating the exciting landscape of three-dimensional bioisosteres. The continued exploration of these novel scaffolds promises to unlock new avenues for the development of safer and more effective medicines.

References

A Comparative Guide to Bicyclic Peptide (BCP) and Bicyclo[2.2.2]octane (BCO) Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bicyclic Peptides (BCPs) and bicyclo[2.2.2]octane (BCO) scaffolds, two prominent structural motifs in modern drug design. We will delve into their physicochemical properties, synthetic accessibility, and biological performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal scaffold for their therapeutic targets.

Introduction: Two Scaffolds, Distinct Advantages

Drug discovery is a perpetual quest for molecules with improved potency, selectivity, and pharmacokinetic profiles. Scaffolds, the core structures of drug molecules, play a pivotal role in defining these properties. Bicyclic peptides (BCPs) and bicyclo[2.2.2]octane (BCO) are two such scaffolds that have garnered significant attention for their ability to impart unique three-dimensional architectures to drug candidates.

Bicyclic Peptides (BCPs) are a class of constrained peptides characterized by two macrocyclic rings. This rigidified structure confers several advantages over linear or monocyclic peptides, including enhanced binding affinity and specificity, improved metabolic stability, and better tissue penetration.[1] Their larger surface area allows them to effectively target challenging protein-protein interactions (PPIs), a class of targets often considered "undruggable" by traditional small molecules.

Bicyclo[2.2.2]octane (BCO) is a saturated, bridged carbocyclic scaffold. It is frequently employed as a bioisostere for a para-substituted phenyl ring, offering a three-dimensional, non-planar alternative to the flat aromatic system. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.

Physicochemical Properties: A Tale of Two Cores

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a BCP and a BCO scaffold can significantly impact these parameters.

PropertyBicyclic Peptides (BCPs)Bicyclo[2.2.2]octane (BCO) Analogs
Molecular Weight (MW) Generally higher (often > 500 Da)Generally lower (can be maintained within "rule of five" compliance)
Lipophilicity (LogP) Can be modulated by amino acid composition, but often higherGenerally lower compared to aromatic counterparts, contributing to improved solubility.[2]
Aqueous Solubility Variable, can be a challenge for highly hydrophobic sequencesGenerally improved compared to planar aromatic analogs.[2]
Metabolic Stability Increased stability against proteolysis compared to linear peptidesHigh metabolic stability due to the saturated hydrocarbon framework.
Structural Rigidity High, leading to pre-organized conformations for target bindingHigh, provides a fixed orientation for substituents
Synthetic Accessibility Complex, often requires multi-step solid-phase synthesis and cyclizationCan be synthesized through established cycloaddition reactions (e.g., Diels-Alder)

Synthetic Accessibility: Building the Scaffolds

The ease and versatility of synthesis are crucial considerations in drug development. BCPs and BCOs are constructed through distinct chemical strategies.

Bicyclic Peptide (BCP) Synthesis

BCPs are typically synthesized using a combination of solid-phase peptide synthesis (SPPS) and subsequent cyclization steps. A common strategy involves the use of a trifunctional linker, such as 1,3,5-tris(bromomethyl)benzene (TBMB), to connect three cysteine residues within a linear peptide sequence.

Experimental Protocol: Synthesis of a Bicyclic Peptide via TBMB Cyclization

This protocol describes the synthesis of a model bicyclic peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • 1,3,5-tris(bromomethyl)benzene (TBMB)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell the Rink Amide resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the Fmoc-protected amino acids sequentially using HBTU/HOBt/DIPEA as coupling reagents in DMF.[3]

    • Repeat the deprotection and coupling steps until the desired linear peptide sequence containing three cysteine residues is assembled.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Bicyclization:

    • Dissolve the lyophilized linear peptide in a degassed buffer of ACN/Water (1:1) at a concentration of 1 mg/mL.

    • Add a solution of TBMB (1.1 equivalents) in ACN to the peptide solution with stirring.

    • Monitor the reaction by LC-MS until completion (typically 1-2 hours).

    • Purify the bicyclic peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Diagram: Bicyclic Peptide Synthesis Workflow

BCP_Synthesis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Bicyclization with TBMB Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for the synthesis of a bicyclic peptide.

Bicyclo[2.2.2]octane (BCO) Synthesis

The rigid bicyclo[2.2.2]octane core is often constructed via a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This powerful reaction allows for the stereocontrolled formation of the bicyclic system.

Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane Derivative via Diels-Alder Reaction

This protocol outlines the synthesis of a functionalized BCO derivative.[4][5]

Materials:

  • A suitable diene (e.g., 1,3-cyclohexadiene)

  • A suitable dienophile (e.g., maleic anhydride)

  • Toluene

  • Hexane

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the diene in toluene.

    • Add the dienophile to the solution.

  • Diels-Alder Reaction:

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure bicyclo[2.2.2]octane adduct.

  • Characterization:

    • Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Bicyclo[2.2.2]octane Synthesis Workflow

BCO_Synthesis Reactants Diene + Dienophile Diels_Alder Diels-Alder Reaction Reactants->Diels_Alder Purification Recrystallization Diels_Alder->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: General workflow for the synthesis of a BCO scaffold.

Biological Performance: Targeting Disease Pathways

Both BCPs and BCOs have demonstrated significant potential in modulating various biological pathways implicated in disease.

Bicyclic Peptides (BCPs) in Action

The constrained nature of BCPs allows them to bind with high affinity and selectivity to targets that are often difficult for small molecules to address. Phage display is a powerful technique used to screen vast libraries of BCPs to identify potent binders to a target of interest.[6][7][8][9][10]

Experimental Protocol: Phage Display Screening of a Bicyclic Peptide Library

This protocol provides a general overview of a phage display panning experiment.

Materials:

  • Phage library displaying linear peptides with cysteine residues

  • Target protein immobilized on a solid support (e.g., magnetic beads)

  • Tris-buffered saline with Tween-20 (TBST)

  • Elution buffer (e.g., low pH glycine buffer)

  • E. coli host cells

  • LB agar plates

Procedure:

  • Panning:

    • Incubate the phage library with the immobilized target protein to allow binding.

    • Wash the solid support extensively with TBST to remove non-specific binders.

    • Elute the bound phage using the elution buffer.

  • Amplification:

    • Infect E. coli host cells with the eluted phage.

    • Amplify the phage by growing the infected bacteria.

    • Purify the amplified phage.

  • Subsequent Rounds of Panning:

    • Repeat the panning and amplification steps for 3-4 rounds to enrich for high-affinity binders.

  • Analysis:

    • Isolate individual phage clones from the final round of panning.

    • Sequence the DNA of the selected phage to identify the peptide sequences.

    • Synthesize the identified peptides and characterize their binding affinity and biological activity.

Bicyclo[2.2.2]octane (BCO) in Drug Design

BCO scaffolds are often incorporated into known pharmacophores to improve their drug-like properties. The rigid BCO core can orient substituents in a precise manner, leading to enhanced interactions with the target protein.

Experimental Protocol: In Vitro IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against an enzyme.[11][12][13][14][15]

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add the enzyme and the test compound at various concentrations.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme, no substrate).

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection:

    • Stop the reaction (if necessary) and measure the product formation using a plate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways: A Visual Guide

To illustrate the therapeutic potential of these scaffolds, we present diagrams of key signaling pathways that can be targeted by BCP- and BCO-based drugs.

Diagram: B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling cluster_membrane Cell Membrane Antigen Antigen BCR BCR Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Proliferation & Survival NFkB->Proliferation

Caption: Simplified B-Cell Receptor signaling pathway.

Diagram: Wnt Signaling Pathway

Wnt_Signaling cluster_membrane Cell Membrane Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Canonical Wnt signaling pathway.

Diagram: TGF-beta Signaling Pathway

TGF_beta_Signaling cluster_membrane Cell Membrane TGF_beta TGF-β TGFBR2 TGFβRII TGF_beta->TGFBR2 TGFBR1 TGFβRI TGFBR2->TGFBR1 activates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Gene_Expression Gene Expression SMAD_Complex->Gene_Expression

Caption: Simplified TGF-beta signaling pathway.

Conclusion: Choosing the Right Scaffold for the Job

The selection of a molecular scaffold is a critical decision in the drug discovery process. Bicyclic peptides offer unparalleled advantages for targeting large, flat protein surfaces and disrupting protein-protein interactions, a domain where traditional small molecules often fall short. Their high affinity and selectivity make them potent therapeutic candidates. However, their larger size and synthetic complexity can present challenges.

Conversely, the bicyclo[2.2.2]octane scaffold provides a robust and synthetically accessible means to introduce three-dimensionality into small molecule drugs. By replacing planar aromatic rings, BCOs can significantly improve the physicochemical and pharmacokinetic properties of a compound, leading to candidates with better solubility, metabolic stability, and overall drug-likeness.

Ultimately, the choice between a BCP and a BCO scaffold will depend on the specific therapeutic target, the desired mechanism of action, and the overall goals of the drug discovery program. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in their pursuit of novel and effective therapeutics.

References

B-Cyclodextrin Incorporation: A Comparative Guide to Enhanced Pharmacokinetic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of active pharmaceutical ingredients (APIs) into β-cyclodextrin (BCP) complexes represents a significant advancement in drug delivery technology. This guide provides an objective comparison of the pharmacokinetic benefits of BCP incorporation, supported by experimental data. It is designed to assist researchers in evaluating the potential of BCP to enhance the performance of their drug candidates.

The primary challenge for many promising drug compounds lies in their poor aqueous solubility and/or permeability, which often leads to low bioavailability and suboptimal therapeutic efficacy. B-cyclodextrins, cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, can encapsulate lipophilic drug molecules, thereby improving their solubility, dissolution rate, and stability.[1][2][3] This guide will delve into the quantitative improvements in key pharmacokinetic parameters, detail the experimental methodologies used to obtain this data, and visualize the underlying mechanisms and workflows.

Quantitative Pharmacokinetic Data: A Comparative Analysis

The inclusion of drugs within a BCP matrix can lead to substantial improvements in their pharmacokinetic profiles. The following tables summarize the experimentally determined pharmacokinetic parameters of several drugs, comparing their performance with and without BCP incorporation.

Table 1: Pharmacokinetic Parameters of Finasteride and its Dimethyl-β-Cyclodextrin (DM-β-CyD) Inclusion Complex in Rabbits [4]

ParameterFinasteride (Raw)Finasteride/DM-β-CyD ComplexFold Change
Cmax (ng/mL) 150 ± 25350 ± 402.33
Tmax (h) 2.0 ± 0.51.0 ± 0.20.5
AUC (0-24h) (ng·h/mL) 850 ± 1202100 ± 2502.47
Kel (h⁻¹) 0.12 ± 0.020.18 ± 0.031.5
t½ (h) 5.78 ± 0.963.85 ± 0.640.67

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites after Oral Administration of Albendazole and its Methyl-β-Cyclodextrin (Me-β-CD) Complex in Dogs [5]

AnalyteFormulationCmax (µg/mL)Tmax (h)AUC (0-48h) (h·µg/mL)
Albendazole Albendazole0.15 ± 0.042.5 ± 0.71.2 ± 0.3
Albendazole/Me-β-CD0.45 ± 0.121.8 ± 0.53.8 ± 1.0
Albendazole Sulfoxide Albendazole2.81 ± 0.753.0 ± 0.850.72 ± 13.5
Albendazole/Me-β-CD10.2 ± 2.76.0 ± 1.6119.95 ± 31.8
Albendazole Sulfone Albendazole0.32 ± 0.094.0 ± 1.15.8 ± 1.5
Albendazole/Me-β-CD0.95 ± 0.257.5 ± 2.017.2 ± 4.5

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of Toltrazuril and its Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex in Rabbits [6]

ParameterToltrazurilToltrazuril-HP-β-CDFold Change
Cmax (µg/mL) 8.02 ± 1.0419.92 ± 1.022.48
Tmax (h) 24.012.00.5
AUC (0-∞) (mg/L·h) 514.03 ± 66.651176.86 ± 70.262.29

Data are presented as mean ± standard deviation.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of drug-BCP inclusion complexes and for conducting in vivo pharmacokinetic studies.

Preparation of Drug-β-Cyclodextrin Inclusion Complexes

Several methods are employed to prepare drug-BCP inclusion complexes, with the choice of method often depending on the physicochemical properties of the drug and the desired characteristics of the final product.

1. Co-precipitation Method [7][8]

  • Principle: This method relies on the precipitation of the inclusion complex from a solution containing both the drug and BCP.

  • Protocol:

    • Dissolve the drug in a suitable organic solvent.

    • Dissolve the BCP in an aqueous solution, heating if necessary to achieve complete dissolution.

    • Add the drug solution dropwise to the BCP solution with constant stirring.

    • Continue stirring for a defined period (e.g., 1-2 hours) to allow for complex formation.

    • Cool the mixture to induce precipitation of the inclusion complex.

    • Filter the precipitate, wash with a small amount of cold water or a suitable solvent to remove any uncomplexed drug, and then dry under vacuum.

2. Kneading Method [7][9]

  • Principle: This technique involves the formation of a paste-like consistency to facilitate the interaction between the drug and BCP.

  • Protocol:

    • Place the BCP in a mortar and add a small amount of a hydroalcoholic solution to form a homogeneous paste.

    • Gradually add the drug to the paste while continuously triturating.

    • Continue the kneading process for a specified time (e.g., 45-60 minutes).

    • Dry the resulting product at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform particle size.

3. Freeze-Drying (Lyophilization) Method [7][10][11]

  • Principle: This method involves the removal of a solvent (usually water) from a frozen solution of the drug and BCP by sublimation.

  • Protocol:

    • Dissolve both the drug and BCP in an aqueous or aqueous-organic solvent system.

    • Stir the solution for a sufficient time to ensure complex formation.

    • Freeze the solution rapidly using a low-temperature bath (e.g., -70°C).

    • Lyophilize the frozen solution under high vacuum until the solvent is completely removed.

    • The resulting product is a porous, amorphous powder of the inclusion complex.

In Vivo Pharmacokinetic Studies

Animal models are crucial for evaluating the pharmacokinetic benefits of BCP incorporation. The following is a generalized protocol for an oral pharmacokinetic study in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.[12]

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) with free access to water.

    • Administer the drug formulation (e.g., pure drug suspension or drug-BCP complex solution/suspension) orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[13]

    • Collect the blood in heparinized tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method (HPLC):

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.

    • Chromatographic Conditions: Utilize a suitable High-Performance Liquid Chromatography (HPLC) system with a C18 column. The mobile phase composition and flow rate should be optimized for the specific drug being analyzed.[6][14]

    • Detection: Use a UV or fluorescence detector set at the wavelength of maximum absorbance of the drug.[6][14]

    • Quantification: Generate a calibration curve using standard solutions of the drug to quantify its concentration in the plasma samples.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination rate constant (Kel), and half-life (t½) using appropriate software.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacokinetic benefits of BCP incorporation.

G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte Drug_BCP Drug-BCP Complex Free_Drug_Lumen Free Drug Drug_BCP->Free_Drug_Lumen Dissociation Free_Drug_Cell Free Drug Free_Drug_Lumen->Free_Drug_Cell Passive Diffusion BCP BCP Pgp P-glycoprotein (Efflux Pump) BCP->Pgp Inhibition Free_Drug_Cell->Pgp Binding Pgp->Free_Drug_Lumen Efflux

Caption: Mechanism of P-glycoprotein inhibition by β-cyclodextrin.

G Start Start: Pharmacokinetic Study Formulation Prepare Drug and Drug-BCP Formulations Start->Formulation Animal_Dosing Administer Formulations to Animal Models (e.g., Rats) Formulation->Animal_Dosing Blood_Sampling Collect Blood Samples at Timed Intervals Animal_Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Sample_Analysis Analyze Drug Concentration in Plasma (e.g., HPLC) Plasma_Separation->Sample_Analysis Data_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Sample_Analysis->Data_Analysis Comparison Compare Pharmacokinetic Profiles of Formulations Data_Analysis->Comparison Conclusion Draw Conclusions on BCP Benefits Comparison->Conclusion

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The experimental data presented in this guide unequivocally demonstrate the significant pharmacokinetic benefits of incorporating drugs into β-cyclodextrin complexes. The enhanced solubility and dissolution rates translate into higher peak plasma concentrations (Cmax), faster times to reach peak concentration (Tmax), and greater overall drug exposure (AUC). Furthermore, the potential for BCPs to inhibit efflux pumps like P-glycoprotein can further augment bioavailability. The detailed experimental protocols provided herein offer a practical framework for researchers to explore the utility of BCPs in their own drug development programs. By leveraging the unique properties of β-cyclodextrins, scientists can overcome critical formulation challenges and unlock the full therapeutic potential of poorly soluble drug candidates.

References

A Comparative Guide to the Conformational Analysis of Bicyclo[1.1.1]pentan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Structural Parameters of Bicyclo[1.1.1]pentane Derivatives

The inherent strain of the BCP core dictates its relatively fixed conformation. The following table summarizes key structural parameters obtained from X-ray crystallographic analysis of a representative difluoro-substituted bicyclo[1.1.1]pentane carboxylic acid, providing a baseline for understanding the geometry of the BCP framework.

ParameterBond/AngleValue (Å or °)
Bond Lengths C(bridgehead) - C(bridgehead)1.919 Å[1]
C(bridgehead) - C(bridge)1.557 ± 0.008 Å (average)[2]
C(bridge) - C(bridge)-
Bond Angles C(bridgehead) - C(bridge) - C(bridgehead)78.2°[1]
C(bridge) - C(bridgehead) - C(bridge)-
Dihedral Angles H-C(bridge)-C(bridgehead)-H-
Inter-substituent Distance C(bridgehead)...C(bridgehead)1.919 Å[1]
Substituent Collinearity Angle (γ1, γ2)178.0-179.1°[1]

Note: Data is for 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid as a representative BCP derivative. The presence of the ketone functionality at the 2-position is expected to introduce minor deviations in the geometry of the adjacent bonds and angles.

Experimental and Computational Methodologies

The conformational analysis of bicyclo[1.1.1]pentan-2-one derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

    • Methodology: A suitable single crystal of the this compound derivative is grown. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to solve the crystal structure, providing accurate bond lengths, bond angles, and dihedral angles[3][4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure and connectivity of molecules in solution. For conformational analysis, nuclear Overhauser effect (NOE) experiments can provide information about through-space proximities of atoms, helping to deduce the relative stereochemistry and conformation.

    • Methodology: A solution of the purified compound in a suitable deuterated solvent is prepared. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and NOE correlations are analyzed to elucidate the molecular structure[6].

Computational Modeling:

  • Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.

    • Methodology: The structure of the this compound derivative is built in silico. Geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The optimized geometry provides theoretical bond lengths, bond angles, and dihedral angles. Frequency calculations are typically performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface[7].

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the conformational analysis of a novel this compound derivative.

conformational_analysis_workflow Workflow for Conformational Analysis of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Comparison synthesis Synthesis of BCP-2-one Derivative purification Purification (e.g., Chromatography) synthesis->purification comp_model Computational Modeling (DFT) synthesis->comp_model nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr xray X-ray Crystallography purification->xray data_analysis Analysis of Spectroscopic & Crystallographic Data nmr->data_analysis xray->data_analysis comparison Comparison with Computational Data and Known BCP Structures comp_model->comparison data_analysis->comparison conclusion Conformational Assignment comparison->conclusion

Caption: General workflow for the conformational analysis of this compound derivatives.

Discussion and Comparison with Alternatives

The bicyclo[1.1.1]pentane core is exceptionally rigid due to its high strain energy. This rigidity is a key feature that distinguishes it from more flexible bioisosteres like substituted cyclohexanes or acyclic linkers. Unlike aromatic rings, the BCP scaffold is fully saturated, which can improve solubility and metabolic stability.

The introduction of a carbonyl group at the C2 position introduces a planar, sp2-hybridized center onto the otherwise sp3-hybridized cage. This functionalization provides a handle for further synthetic transformations while having a minimal impact on the overall rigidity of the bicyclic system. The thermal instability of this compound, however, is a factor to consider in its synthesis and handling[8].

In comparison to its reduction product, bicyclo[1.1.1]pentan-2-ol, the ketone will have slightly different bond lengths and angles around the C2 position due to the change in hybridization. The C1-C2 and C2-C3 bond lengths are expected to be slightly shorter in the ketone compared to the alcohol. The endocyclic bond angle at C2 will also be influenced by the steric and electronic effects of the carbonyl group versus the hydroxyl group.

Conclusion

The conformational analysis of this compound derivatives confirms the highly rigid and defined three-dimensional structure imparted by the BCP core. While direct comparative data for a series of these ketones is limited, analysis of related BCP structures provides a strong foundation for understanding their geometry. The combination of X-ray crystallography, NMR spectroscopy, and computational modeling offers a powerful and comprehensive approach to elucidate the precise conformational details of these valuable building blocks in drug discovery. The inherent rigidity of the this compound scaffold makes it an attractive template for the design of conformationally constrained ligands with potentially enhanced biological activity and improved pharmacokinetic properties.

References

A Comparative Guide to the Synthesis of Bicyclo[1.1.1]pentan-2-one: Emerging Photochemical and Catalytic Routes vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical structural motif. Its ability to act as a bioisostere for aromatic rings and tert-butyl groups, while improving physicochemical properties such as solubility and metabolic stability, makes it a highly desirable component in novel therapeutics. At the heart of many functionalized BCPs lies the ketone handle, Bicyclo[1.1.1]pentan-2-one, a versatile intermediate for further chemical elaboration. This guide provides a comprehensive benchmark of new synthetic routes to this key intermediate against existing methods, offering a clear comparison of their performance with supporting experimental data.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following tables summarize the quantitative data for the most pertinent synthetic methodologies for producing this compound and its derivatives.

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Reaction Time Key Advantages Limitations
Visible Light-Induced Radical Acylation [1.1.1]Propellane, Aldehydestert-Butyl hydroperoxide (TBHP)Blue light, Room TemperatureModerate to HighNot specifiedMild, metal-free, broad substrate scope, good functional group tolerance.[1]Requires stoichiometric TBHP.[2]
Photochemical Reaction with Diacetyl [1.1.1]Propellane, DiacetylNoneUV light (365 nm), Flow or Batch~70% (for diketone)6-8 hoursHighly scalable (kg scale), high yielding for the diketone precursor.[3][4]Produces a diketone precursor, not the target molecule directly.
Sequential Carbene Reactions Substituted Bicyclo[1.1.0]butane, Diazo compoundsDirhodium catalyst, Photosensitizer (e.g., Ir(ppy)3)Light irradiation, Low Temperature (-65 °C)Good to ModerateNot specifiedAccess to 2-substituted BCPs, one-pot procedure possible.[5][6][7]Requires synthesis of bicyclo[1.1.0]butane precursor; can be unstable.[6]
Nickel/Photoredox Multicomponent Reaction [1.1.1]Propellane, Alkyltrifluoroborates, Acyl chloridesNi(dtbbpy)Br2, [Ir(dFCF3ppy)2dtbbpy]PF6Purple light (390 nm), Room TemperatureModerate to Good16 hoursOne-step synthesis of unsymmetrical 1,3-disubstituted BCP ketones, broad scope.[3][8][9]Requires expensive iridium photocatalyst and nickel catalyst.
Ozonolysis of Bicyclo[1.1.1]pentan-2-ol Bicyclo[1.1.1]pentan-2-olOzone (O3)Not specifiedPoorNot specifiedDirect oxidation to the ketone.Low yield makes it unsuitable for large-scale synthesis.[10]

Experimental Protocols: Detailed Methodologies for Key Syntheses

Visible Light-Induced Radical Acylation of [1.1.1]Propellane

This protocol describes a general procedure for the synthesis of BCP ketones from aldehydes and [1.1.1]propellane under visible light irradiation.

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)

  • Aldehyde (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, solution in decane, 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 equiv).

  • Dissolve the aldehyde in the anhydrous solvent.

  • Add the [1.1.1]propellane solution (typically 1.5-2.0 equiv).

  • Add the TBHP solution (2.0 equiv) to the reaction mixture.

  • Seal the vessel and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Photochemical Reaction of [1.1.1]Propellane with Diacetyl (for Diketone Precursor)

This established and scalable method provides a key diketone intermediate which is a precursor to various functionalized BCPs.

Materials:

  • [1.1.1]Propellane solution in pentane

  • Diacetyl (2,3-butanedione)

  • Pentane

  • Medium-pressure mercury lamp or 365 nm LED photoreactor

Procedure (Batch):

  • In a Pyrex reaction vessel, combine the solution of [1.1.1]propellane in pentane with freshly distilled diacetyl.

  • Cool the mixture to -10 °C.

  • Irradiate the solution with a 450 W medium-pressure mercury lamp for 8 hours while maintaining the temperature at -10 ± 5 °C.

  • After the reaction is complete (monitored by NMR for the disappearance of the propellane signal), evaporate the solvent under reduced pressure.

  • The resulting crystalline material is washed with cold pentane:diethyl ether (2:1) to yield 1,3-diacetylbicyclo[1.1.1]pentane.

Procedure (Flow):

  • Prepare a solution of [1.1.1]propellane and diacetyl in diethyl ether (e.g., 0.7 M).

  • Pump the solution through a fluorinated ethylene propylene (FEP) tube wrapped around a 365 nm LED light source at a flow rate of approximately 30 mL/min.

  • The output solution containing the product can be collected and concentrated to yield the diketone. This flow setup has been demonstrated to produce kilograms of the diketone per day.[3]

Nickel/Photoredox-Catalyzed Multicomponent Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones

This advanced protocol enables the one-pot synthesis of complex BCP ketones.

Materials:

  • Acyl chloride (1.0 equiv)

  • [1.1.1]Propellane solution (3.0 equiv)

  • Alkyltrifluoroborate (1.5 equiv)

  • [Ir(dFCF3ppy)2dtbbpy]PF6 (2 mol%)

  • Ni(dtbbpy)Br2 (20 mol%)

  • Cs2CO3 (1.5 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Purple LED light source (λmax = 390 nm)

Procedure:

  • In a glovebox, add the acyl chloride, alkyltrifluoroborate, [Ir(dFCF3ppy)2dtbbpy]PF6, Ni(dtbbpy)Br2, and Cs2CO3 to an oven-dried reaction vial.

  • Add anhydrous DME to the vial.

  • Add the [1.1.1]propellane solution to the mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a holder and irradiate with a 390 nm purple LED light source at room temperature for 16 hours with stirring.

  • After the reaction is complete, the mixture is typically filtered and concentrated.

  • The crude product is then purified by flash column chromatography on silica gel.[3][9]

Mandatory Visualization: Reaction Workflows

The following diagrams illustrate the logical flow of the key synthetic methodologies discussed.

visible_light_acylation aldehyde Aldehyde reaction_mixture Reaction Mixture aldehyde->reaction_mixture propellane [1.1.1]Propellane propellane->reaction_mixture tbhp TBHP tbhp->reaction_mixture irradiation Blue Light Irradiation reaction_mixture->irradiation acyl_radical Acyl Radical Intermediate irradiation->acyl_radical bcp_ketone This compound Product acyl_radical->bcp_ketone

Caption: Workflow for Visible Light-Induced Radical Acylation.

photochemical_diketone propellane [1.1.1]Propellane reaction_mixture Reaction Mixture propellane->reaction_mixture diacetyl Diacetyl diacetyl->reaction_mixture uv_irradiation UV Light (365 nm) Irradiation (Batch or Flow) reaction_mixture->uv_irradiation diketone 1,3-Diacetyl- bicyclo[1.1.1]pentane uv_irradiation->diketone haloform Haloform Reaction diketone->haloform dicarboxylic_acid BCP Dicarboxylic Acid haloform->dicarboxylic_acid functionalization Further Functionalization dicarboxylic_acid->functionalization bcp_ketone This compound functionalization->bcp_ketone

Caption: Photochemical Synthesis of a BCP Diketone Precursor.

nickel_photoredox acyl_chloride Acyl Chloride reaction_mixture One-Pot Reaction acyl_chloride->reaction_mixture propellane [1.1.1]Propellane propellane->reaction_mixture alkyl_bf3k Alkyltrifluoroborate alkyl_bf3k->reaction_mixture catalysts Ni & Ir Catalysts Base catalysts->reaction_mixture purple_light Purple Light (390 nm) Irradiation reaction_mixture->purple_light product Unsymmetrical 1,3- Disubstituted BCP Ketone purple_light->product

Caption: Nickel/Photoredox-Catalyzed Multicomponent Synthesis.

References

Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of phenyl rings with bioisosteres is a key tactic to enhance the pharmacokinetic properties of drug candidates. Among the various phenyl ring surrogates, bicyclo[1.1.1]pentane (BCP) has emerged as a promising three-dimensional scaffold. This guide provides a comprehensive comparison of the metabolic stability of BCP-containing compounds versus their traditional phenyl analogues, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

The replacement of a phenyl group with a bicyclo[1.1.1]pentane (BCP) moiety is a well-established strategy in drug discovery to improve a compound's metabolic stability. The saturated, strained sp³-rich core of BCP is inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to the electron-rich aromatic phenyl ring. This fundamental difference often translates to a longer half-life, lower intrinsic clearance, and an improved overall pharmacokinetic profile for BCP-containing compounds. Furthermore, the substitution of a phenyl ring with a BCP core can circumvent the formation of reactive epoxide metabolites, which are known to be a potential source of toxicity.

Data Presentation: Comparative Metabolic Stability

The following tables summarize quantitative data from published studies, directly comparing the in vitro metabolic stability of BCP-containing compounds with their corresponding phenyl analogues.

Compound PairStructureSpeciesAssay Systemt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Antimalarial Series Phenyl AnalogueHumanLiver Microsomes18129[1][2]
BCP AnalogueHumanLiver Microsomes4551[1][2]
Phenyl AnalogueMouseLiver Microsomes12196[1][2]
BCP AnalogueMouseLiver Microsomes2791[1][2]
Phenyl AnalogueRatLiver Microsomes12196[1][2]
BCP AnalogueRatLiver Microsomes24102[1][2]
MDM2 Inhibitor Series Phenyl AnalogueHumanLiver Microsomes->231[3][4]
BCP AnalogueHumanLiver Microsomes-100[3][4]
IDO1 Inhibitor Series Phenyl AnalogueRatHepatocytes-1935 (mL/min/kg)[5]
BCP AnalogueRatHepatocytes-37 (mL/min/kg)[5]

Key Observations:

  • Antimalarial Series: The BCP analogue consistently demonstrated a longer half-life and lower intrinsic clearance across human, mouse, and rat liver microsomes compared to its phenyl counterpart, indicating significantly improved metabolic stability.[1][2]

  • MDM2 Inhibitor Series: The BCP-containing compound exhibited a markedly reduced clearance in human liver microsomes compared to the phenyl analogue, highlighting the positive impact of the BCP moiety on metabolic stability.[3][4]

  • IDO1 Inhibitor Series: A dramatic improvement in metabolic stability was observed upon replacing the phenyl ring with a BCP core in an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with the intrinsic clearance in rat hepatocytes being substantially lower for the BCP analogue.[5]

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of compounds in the presence of liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and phenyl analogue (stock solutions in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound or phenyl analogue to the reaction mixture at a final concentration typically between 0.5 and 1 µM.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade drug molecules.

Materials:

  • Test compound and phenyl analogue (stock solutions in DMSO)

  • Pooled plasma (human, rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Add the test compound or phenyl analogue to a 96-well plate.

  • Add pre-warmed plasma to each well to initiate the incubation. The final concentration of the test compound is typically around 1 µM.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold quenching solution.

  • Centrifuge the plate to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Determine the percentage of the compound remaining over time and calculate the half-life (t½).

Signaling Pathways and Experimental Workflows

Metabolic Fate of Phenyl vs. BCP Moieties

The following diagrams illustrate the principal metabolic pathways for phenyl and BCP groups, highlighting the reasons for the observed differences in metabolic stability.

Phenyl_Metabolism cluster_phenyl Phenyl Ring Metabolism Phenyl Phenyl-containing Compound Epoxide Arene Epoxide (Reactive Intermediate) Phenyl->Epoxide CYP450 Oxidation Phenol Phenolic Metabolite Epoxide->Phenol Epoxide Hydrolase GSH_Adduct GSH Adduct Epoxide->GSH_Adduct GSH Conjugation Quinone Quinone (Reactive) Phenol->Quinone Further Oxidation

Metabolic activation of a phenyl ring.

The phenyl ring is susceptible to CYP450-mediated epoxidation, forming a reactive arene oxide intermediate. This epoxide can then be detoxified by epoxide hydrolase to a diol or conjugated with glutathione (GSH). However, it can also rearrange to a phenol, which can be further oxidized to a reactive quinone species. These reactive intermediates can covalently bind to cellular macromolecules, leading to toxicity.

BCP_Metabolism cluster_bcp BCP Core Metabolism BCP BCP-containing Compound Radical BCP Radical Intermediate BCP->Radical CYP450 H-abstraction Hydroxylated_BCP Hydroxylated BCP Metabolite Radical->Hydroxylated_BCP Oxygen Rebound

Metabolism of a BCP core.

In contrast, the primary metabolic pathway for the BCP core involves CYP450-mediated hydrogen atom abstraction from one of the bridgehead carbons, forming a radical intermediate. This is followed by an oxygen rebound step to yield a hydroxylated BCP metabolite. This pathway is generally slower than the oxidation of a phenyl ring and does not produce the same types of reactive electrophilic intermediates.[6]

Experimental Workflow for Metabolic Stability Assessment

The following diagram outlines the typical workflow for comparing the metabolic stability of a BCP-containing compound and its phenyl analogue.

Experimental_Workflow cluster_workflow Metabolic Stability Workflow Start Compound Synthesis (Phenyl & BCP Analogues) Microsomal_Assay Liver Microsomal Stability Assay Start->Microsomal_Assay Plasma_Assay Plasma Stability Assay Start->Plasma_Assay LCMS_Analysis LC-MS/MS Analysis of Parent Compound Microsomal_Assay->LCMS_Analysis Plasma_Assay->LCMS_Analysis Data_Analysis Data Analysis (t½, CLint) LCMS_Analysis->Data_Analysis Comparison Comparative Assessment of Metabolic Stability Data_Analysis->Comparison

Comparative metabolic stability workflow.

Conclusion

The strategic incorporation of a bicyclo[1.1.1]pentane core as a bioisosteric replacement for a phenyl ring is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. The inherent resistance of the BCP scaffold to oxidative metabolism, coupled with the avoidance of reactive metabolite formation, offers a clear advantage over the traditional phenyl group. The quantitative data presented in this guide unequivocally supports the utility of this approach, demonstrating significant improvements in half-life and intrinsic clearance in various preclinical models. Researchers and drug development professionals are encouraged to consider the BCP moiety as a viable strategy to mitigate metabolic liabilities and improve the overall developability of their lead compounds.

References

Unlocking Solubility: The BCP Motif as a Key to Enhancing Drug Candidate Viability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming poor solubility is a critical hurdle in the journey from a promising compound to a viable drug. The incorporation of the bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful strategy to enhance the aqueous solubility and overall physicochemical properties of drug candidates. This guide provides a comparative analysis of the BCP motif's impact on solubility, supported by experimental data, detailed protocols, and a visual workflow for assessment.

The BCP motif is a rigid, three-dimensional scaffold that is often used as a bioisostere for para-substituted benzene rings, alkynes, or t-butyl groups in medicinal chemistry.[1][2] Its non-planar structure disrupts the crystal lattice packing that can plague flat, aromatic compounds, leading to a significant improvement in aqueous solubility.[1] This enhancement in solubility can lead to better absorption and bioavailability of orally administered drugs.[1]

Comparative Solubility Data: BCP vs. Parent Compounds

The introduction of a BCP moiety into a drug candidate's structure has consistently demonstrated a marked improvement in solubility. Below is a summary of quantitative data from published studies on notable drug analogues.

CompoundParent Compound SolubilityBCP Analogue SolubilityFold IncreaseReference
Darapladib 8 µM (Kinetic)74 µM (Kinetic)9.25x[3]
399 µg/mL (Thermodynamic, FaSSIF)>1000 µg/mL (Thermodynamic, FaSSIF)>2.5x[3]
Imatinib Low (qualitative)>80-fold increase (Thermodynamic)>80x[4]
Avagacestat Poor (qualitative)Enhanced aqueous solubility and passive permeabilityNot Quantified[1]

FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocols for Solubility Assessment

Accurate assessment of a compound's solubility is paramount in early drug discovery.[5] The two most common methods are kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

Kinetic solubility is the concentration of a compound that is soluble in a buffer solution when added from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[6][7] It is a high-throughput method often used in the early stages of drug discovery.[6]

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or UV-Vis spectrophotometer with a plate reader

Procedure:

  • Add a small volume (e.g., 2 µL) of the test compound's DMSO stock solution to the wells of a 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 1%).

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.

  • Alternatively, for a quantitative measurement, centrifuge the plate to pellet the precipitate.

  • Transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a UV-Vis spectrophotometer or LC-MS.

  • A standard curve of the compound in the same buffer/DMSO mixture is used for quantification.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. It is considered the "true" solubility of a compound and is often measured for lead optimization candidates.[7] The shake-flask method is the gold standard for this measurement.

Materials:

  • Solid form of the test compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).

  • Shake the vials for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Filter the aliquot or centrifuge it at high speed to remove any remaining solid particles.

  • Dilute the clear supernatant with the buffer and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Workflow for Assessing BCP Motif Incorporation

The decision to incorporate a BCP motif and the subsequent experimental validation follows a structured workflow. The following diagram illustrates this process.

BCP_Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Biological Evaluation & Decision A Identify Lead Compound with Poor Solubility and Planar Moiety B In Silico Design of BCP Analogue (Bioisosteric Replacement) A->B Computational Modeling C Chemical Synthesis of BCP-Containing Analogue B->C Synthetic Route Planning D Kinetic Solubility Assay (High-Throughput Screening) C->D Characterization E Thermodynamic Solubility Assay (Shake-Flask Method) D->E Promising Candidates F Permeability & Lipophilicity Assays (e.g., PAMPA, logD) E->F Further Profiling G In Vitro Biological Activity Assays (Potency & Selectivity) F->G Assess Biological Impact H Data Analysis & Comparison (BCP vs. Parent Compound) G->H I Decision: Advance BCP Analogue? H->I J Proceed to Further Preclinical Development I->J Yes K Re-evaluate or Redesign I->K No

Caption: Workflow for BCP analogue design and evaluation.

Conclusion

The strategic incorporation of the bicyclo[1.1.1]pentane motif represents a significant advancement in medicinal chemistry for overcoming the pervasive challenge of poor drug solubility. As demonstrated by the provided data, this three-dimensional scaffold can dramatically enhance the aqueous solubility of drug candidates, thereby improving their potential for oral bioavailability and clinical success. By employing rigorous experimental protocols for solubility assessment, researchers can effectively quantify the benefits of this structural modification. The outlined workflow provides a clear path for the rational design and evaluation of BCP-containing analogues, guiding the selection of the most promising candidates for further development.

References

Safety Operating Guide

Safe Disposal of Bicyclo[1.1.1]pentan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of Bicyclo[1.1.1]pentan-2-one, a highly strained bicyclic ketone. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. The strained nature of the bicyclo[1.1.1]pentane ring system suggests a high degree of reactivity, necessitating careful handling to prevent unforeseen reactions.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or neoprene, inspected before use.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Use in a well-ventilated area or with a respirator.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a step-by-step guide for its safe disposal.

Step 1: Waste Segregation and Collection

  • Small Quantities: For small residual amounts, carefully wipe down contaminated surfaces with a solvent-moistened cloth (e.g., isopropanol or ethanol). The contaminated cloth should be treated as chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic ketones.

  • Solid Waste: Any contaminated solid waste, such as pipette tips, gloves, or weighing paper, should be collected in a separate, clearly labeled solid waste container.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant).

  • Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing or reducing agents.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate Waste (Liquid and Solid) ventilation->segregate collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid collect_solid Collect Solid Waste in Designated Container segregate->collect_solid label_waste Label Waste Containers (Name, Hazards) collect_liquid->label_waste collect_solid->label_waste store_waste Store Waste in Secondary Containment label_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal end End: Waste Collected for Proper Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

Hazard Summary from Related Compounds

Hazard TypeDescription
Skin Irritation May cause skin irritation, characterized by redness, itching, or inflammation.[1]
Eye Irritation May cause serious eye irritation, leading to redness, pain, or blurred vision.[1]
Respiratory Tract Irritation Inhalation of vapors or dust may cause respiratory irritation.[1]
Reactivity Stable under recommended storage conditions, but incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides.

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and a licensed waste disposal service to ensure full compliance and safety.

References

Essential Safety and Operational Guide for Handling Bicyclo[1.1.1]pentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Bicyclo[1.1.1]pentan-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally related bicyclo[1.1.1]pentane derivatives and general laboratory safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

Bicyclo[1.1.1]pentane derivatives are typically classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields, chemical goggles, or a face shield.To prevent eye contact which can cause serious irritation[1][2][3].
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.To prevent skin contact which can cause irritation[1][2][3]. Contaminated clothing should be removed and washed before reuse[1][3].
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of vapors, which may cause respiratory tract irritation[1][2].
Hand Washing Thoroughly wash hands with soap and water after handling.To remove any potential residual contamination[1][4].

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed when ready Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Decontaminate Temporary Storage->Decontaminate End of experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Final Documentation Final Documentation Dispose Waste->Final Documentation Complete

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.